Mercurous perchlorate
Description
Properties
IUPAC Name |
mercury(1+);perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Hg/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAJRDKFYZAGLU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161007 | |
| Record name | Perchloric acid, mercury(1 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13932-02-0 | |
| Record name | Perchloric acid, mercury(1 ) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, mercury(1 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Existence of Mercurous Perchlorate: A Historical and Technical Deep Dive
For Immediate Release
Tübingen, 1907 – In a significant contribution to the field of inorganic chemistry, R. F. Weinland and K. Schlegelmilch have documented the discovery and synthesis of mercurous perchlorate (B79767), Hg₂(ClO₄)₂. Their meticulous work, published in the esteemed Zeitschrift für anorganische Chemie, provides the first detailed account of the preparation and properties of this previously unknown mercury salt. This in-depth guide revisits their seminal research, offering a comprehensive overview for today's researchers, scientists, and drug development professionals.
The Genesis of a Discovery
Prior to the work of Weinland and Schlegelmilch, the realm of mercury salts of perchloric acid was dominated by mercuric perchlorate, Hg(ClO₄)₂. The existence of a stable perchlorate salt featuring the mercurous ion (Hg₂²⁺) remained unconfirmed. The research conducted in the Chemical Laboratory of the University of Tübingen systematically explored the reactions of mercurous salts with perchloric acid, leading to the successful isolation and characterization of mercurous perchlorate.
The Synthesis of this compound: A Detailed Protocol
Weinland and Schlegelmilch developed a precise methodology for the synthesis of this compound, which they isolated in two hydrated forms: a tetrahydrate and a dihydrate. The foundational experimental protocol is outlined below.
Preparation of this compound Tetrahydrate (Hg₂(ClO₄)₂ · 4H₂O)
The synthesis commences with the reaction of mercurous nitrate (B79036) monohydrate (Hg₂(NO₃)₂ · H₂O) with a dilute solution of perchloric acid.
Experimental Workflow:
Figure 1: Synthesis of this compound Tetrahydrate.
A key observation during the synthesis was the necessity of using dilute perchloric acid. The use of concentrated acid led to the disproportionation of the mercurous ion into mercuric ions and elemental mercury, preventing the formation of the desired product. The resulting solution was then carefully concentrated by evaporation over sulfuric acid in a desiccator, which yielded colorless, needle-like crystals of the tetrahydrate.
Preparation of this compound Dihydrate (Hg₂(ClO₄)₂ · 2H₂O)
The dihydrate was obtained by the controlled dehydration of the tetrahydrate.
Experimental Protocol:
The tetrahydrate crystals were heated in a drying oven at a temperature of 50-60°C. This process drove off two molecules of water, resulting in the formation of the dihydrate.
Characterization and Properties
Weinland and Schlegelmilch performed a series of experiments to characterize the newly synthesized compounds. Their findings are summarized below.
Quantitative Analysis
The elemental composition of both the tetrahydrate and dihydrate was determined through gravimetric analysis. The mercury content was analyzed by precipitation as mercurous chloride, and the perchlorate content was determined by precipitation with a potassium salt. The water content was determined by the weight loss upon heating.
Table 1: Analytical Data for this compound Hydrates
| Compound | Form | % Mercury (Hg) | % Perchlorate (ClO₄) | % Water (H₂O) |
| Hg₂(ClO₄)₂ · 4H₂O | Colorless, needle-like crystals | 60.1 | 29.8 | 10.1 |
| Hg₂(ClO₄)₂ · 2H₂O | Crystalline powder | 63.1 | 31.3 | 5.6 |
Physical and Chemical Properties
The researchers noted several key properties of this compound:
-
Solubility: Both hydrates were found to be readily soluble in water.
-
Hydrolysis: Aqueous solutions of this compound were observed to be unstable, undergoing hydrolysis to form a yellow precipitate of basic mercurous salts. This hydrolysis was suppressed by the addition of a small amount of perchloric acid.
-
Thermal Stability: The tetrahydrate was found to be stable at room temperature but converted to the dihydrate upon gentle heating. Further heating to higher temperatures resulted in decomposition.
-
Reaction with Halides: The addition of chloride, bromide, or iodide ions to a solution of this compound resulted in the immediate precipitation of the corresponding mercurous halide.
Logical Relationships in Synthesis and Characterization
The relationship between the starting materials, intermediates, and final products, as well as the analytical pathways, can be visualized as follows:
Figure 2: Synthesis and Analysis of this compound.
Conclusion
The pioneering work of R. F. Weinland and K. Schlegelmilch in 1907 firmly established the existence of this compound and laid the groundwork for future investigations into its chemical behavior. Their detailed experimental protocols and careful characterization of the tetrahydrate and dihydrate forms represent a significant milestone in the chemistry of mercury and perchlorate salts. This historical discovery continues to be of relevance to modern chemists exploring the diverse applications of metal perchlorates in synthesis and materials science.
A Comprehensive Technical Guide to the Synthesis of Mercurous Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols for the Synthesis of Mercurous Perchlorate (B79767)
Two principal methods for the synthesis of mercurous perchlorate are outlined below. These protocols are based on established chemical principles for the formation of mercury(I) salts.
Method 1: Reduction of Mercuric Perchlorate with Elemental Mercury
This method involves the synthesis of mercuric perchlorate as an intermediate, which is then reduced by elemental mercury to yield this compound.
Experimental Protocol:
-
Synthesis of Mercuric Perchlorate (Hg(ClO₄)₂):
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of mercuric oxide (HgO) to a concentrated solution of perchloric acid (HClO₄). The reaction is exothermic and should be performed with cooling.
-
The reaction proceeds as follows: HgO + 2HClO₄ → Hg(ClO₄)₂ + H₂O.[1]
-
Once the reaction is complete, the resulting solution contains aqueous mercuric perchlorate.
-
-
Reduction to this compound (Hg₂(ClO₄)₂):
-
To the mercuric perchlorate solution, add an equimolar amount of elemental mercury (Hg).
-
Stir the mixture vigorously to ensure efficient reaction between the dissolved mercuric salt and the liquid mercury.
-
The reduction reaction is: Hg(ClO₄)₂ + Hg → Hg₂(ClO₄)₂.[1]
-
The completion of the reaction can be monitored by observing the consumption of the elemental mercury.
-
-
Isolation and Purification:
-
Upon completion, carefully decant the solution of this compound from any unreacted mercury.
-
The product can be crystallized by slow evaporation of the solvent under reduced pressure.
-
The resulting crystals of this compound should be handled with extreme care due to their toxicity and potential instability.
-
Method 2: Double Displacement Reaction
This method relies on the precipitation of this compound from an aqueous solution by reacting a soluble mercurous salt with a soluble perchlorate salt.
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Prepare a saturated aqueous solution of mercurous nitrate (B79036) (Hg₂(NO₃)₂).
-
Prepare a separate saturated aqueous solution of a soluble perchlorate salt, such as sodium perchlorate (NaClO₄) or potassium perchlorate (KClO₄).
-
-
Precipitation of this compound:
-
Slowly add the perchlorate salt solution to the mercurous nitrate solution with constant stirring.
-
This compound, being less soluble than the reactants, will precipitate out of the solution.
-
The double displacement reaction is: Hg₂(NO₃)₂(aq) + 2NaClO₄(aq) → Hg₂(ClO₄)₂(s) + 2NaNO₃(aq).
-
-
Isolation and Purification:
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the collected solid with small portions of cold deionized water to remove any soluble nitrate impurities.
-
Dry the purified this compound in a desiccator over a suitable drying agent.
-
Quantitative Data and Reaction Parameters
The following table summarizes key quantitative data for the reactants and products involved in the synthesis of this compound.
| Compound | Molar Mass ( g/mol ) | Key Properties |
| Mercuric Oxide (HgO) | 216.59 | Red or yellow powder |
| Perchloric Acid (HClO₄) | 100.46 | Strong acid, powerful oxidizer |
| Elemental Mercury (Hg) | 200.59 | Dense, liquid metal |
| Mercurous Nitrate (Hg₂(NO₃)₂) | 525.19 | White, crystalline solid |
| Sodium Perchlorate (NaClO₄) | 122.44 | White, crystalline, hygroscopic solid |
| This compound (Hg₂(ClO₄)₂) | 600.08 | White, crystalline solid |
Visualizing the Chemical Pathways
To further elucidate the chemical processes involved, the following diagrams, generated using the DOT language, illustrate the synthesis and a key reaction of this compound.
Caption: General synthesis pathways for this compound.
Caption: Disproportionation of the mercurous ion.
Key Chemical Properties and Handling
This compound is a powerful oxidizing agent and should be handled with extreme caution. It is sensitive to heat, shock, and friction, and can decompose explosively. The compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
A significant chemical property of the mercurous ion (Hg₂²⁺) is its tendency to undergo disproportionation, a reaction where a species is simultaneously oxidized and reduced.[2] In the case of the mercurous ion, it can disproportionate into elemental mercury (Hg⁰) and the mercuric ion (Hg²⁺).[2] This instability is an important consideration in the handling and storage of mercurous compounds.
References
synthesis of mercurous perchlorate from mercurous oxide and perchloric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of mercurous perchlorate (B79767). While the direct synthesis from mercurous oxide and perchloric acid is theoretically plausible as the reverse of hydrolysis, a more commonly documented and reliable method proceeds via a two-step process. This involves the initial synthesis of mercuric perchlorate from mercuric oxide, followed by the reduction of the mercuric salt with elemental mercury to yield mercurous perchlorate. This guide will detail this established two-step pathway.
Core Synthesis Pathway
The recommended synthesis of this compound involves two primary reactions:
-
Formation of Mercuric Perchlorate: Mercuric oxide (HgO) is reacted with perchloric acid (HClO₄) to produce mercuric perchlorate (Hg(ClO₄)₂).
-
Reduction to this compound: The resulting mercuric perchlorate is then reacted with elemental mercury (Hg) to yield the desired this compound (Hg₂(ClO₄)₂).
This pathway is represented by the following chemical equations:
Experimental Protocols
Materials and Equipment:
-
Mercuric Oxide (HgO)
-
Concentrated Perchloric Acid (HClO₄)
-
Elemental Mercury (Hg)
-
Distilled or deionized water
-
Glass reaction vessel (e.g., beaker or flask)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Crystallization dish
-
Vacuum desiccator
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat. All manipulations should be performed in a well-ventilated fume hood.
Procedure:
Step 1: Synthesis of Mercuric Perchlorate (Hg(ClO₄)₂) Solution
-
In a clean, dry glass reaction vessel situated in a fume hood, carefully add a pre-weighed amount of mercuric oxide (HgO).
-
Slowly and with constant stirring, add a stoichiometric amount of concentrated perchloric acid (HClO₄) to the mercuric oxide. The reaction is exothermic, so the acid should be added in small portions to control the temperature. The reaction is: HgO + 2 HClO₄ → Hg(ClO₄)₂ + H₂O.[1]
-
Continue stirring the mixture until all the mercuric oxide has dissolved, resulting in a clear solution of mercuric perchlorate. Gentle heating may be applied to facilitate dissolution, but boiling should be avoided.
-
If any solid impurities are present, the solution can be filtered.
Step 2: Synthesis of this compound (Hg₂(ClO₄)₂)
-
To the prepared mercuric perchlorate solution, add a stoichiometric amount of clean, elemental mercury.
-
Stir the mixture vigorously. The reaction, Hg(ClO₄)₂ + Hg → Hg₂(ClO₄)₂, will proceed, resulting in the formation of this compound.[1]
-
Continue stirring until all the elemental mercury has reacted. The completion of the reaction can be visually monitored by the disappearance of the liquid mercury.
-
The resulting solution contains aqueous this compound.
Step 3: Isolation and Purification of this compound Hydrate
-
To obtain solid this compound, the solution can be carefully concentrated by gentle heating to induce crystallization. Overheating should be avoided as it can lead to decomposition.
-
Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
The crystals can be washed with a small amount of cold, distilled water to remove any soluble impurities.
-
Dry the crystals in a vacuum desiccator over a suitable desiccant. This compound is known to form hydrates, most commonly a tetrahydrate.
Quantitative Data
| Parameter | Value | Reference |
| Mercuric Oxide (HgO) | ||
| Molar Mass | 216.59 g/mol | |
| Appearance | Red or yellow solid | [2] |
| Perchloric Acid (HClO₄) | ||
| Molar Mass | 100.46 g/mol | |
| Common Concentration | 70% aqueous solution | |
| Mercuric Perchlorate (Hg(ClO₄)₂) | ||
| Molar Mass (anhydrous) | 399.49 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| This compound (Hg₂(ClO₄)₂) | ||
| Molar Mass | 600.08 g/mol | |
| Hydration State | Commonly forms a tetrahydrate |
Logical Relationships and Experimental Workflow
The synthesis of this compound is a sequential process. The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
Toxicity: All mercury compounds are highly toxic. Avoid inhalation of dust, ingestion, and skin contact.
-
Corrosivity: Concentrated perchloric acid is extremely corrosive and a powerful oxidizing agent. It can react explosively with organic materials.
-
Handling: All procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
-
Waste Disposal: All mercury-containing waste must be disposed of according to institutional and national regulations for hazardous waste. Do not discharge into drains.
References
Determining the Crystal Structure of Mercurous Perchlorate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the principles and methodologies involved in determining the crystal structure of mercurous compounds, with a specific focus on the challenges and approaches related to mercurous perchlorate (B79767). Due to the limited availability of a complete, publicly accessible crystal structure for simple mercurous perchlorate, this document uses the published structure of a related compound, the dimeric pyridine (B92270) 1-oxide complex with mercury(I) perchlorate, as a detailed case study. The guide covers experimental protocols from synthesis and crystallization to X-ray data collection and structure refinement, presenting key crystallographic data in tabular format. Additionally, workflows and logical relationships are visualized using diagrams to aid comprehension for researchers, scientists, and professionals in drug development.
Introduction
This guide outlines the comprehensive experimental and computational workflow for such a determination. To provide concrete data, we will use the dimeric pyridine 1-oxide complex with mercury(I) perchlorate, [Hg(C₅H₅NO)₂(ClO₄)]₂ , as a case study for which detailed crystallographic data has been published.[1] The methodologies described are broadly applicable to the structural determination of novel inorganic and coordination compounds.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality single crystals and concludes with the refinement of a computational model of the atomic arrangement.
Synthesis and Crystallization
Synthesis: The first step is the synthesis of the target compound. This compound can be formed by the reaction of mercury(II) perchlorate with elemental mercury.[2] To create a stable, crystalline solid suitable for XRD, a coordinating ligand such as pyridine 1-oxide is often introduced.
-
Example Synthesis (for the case study): An improved preparative method for the complex [Hg(C₅H₅NO)₂(ClO₄)]₂ has been noted in the literature, though specific details of the synthesis were not provided in the abstract.[1] A general approach would involve reacting an aqueous solution of this compound tetrahydrate with a stoichiometric amount of pyridine 1-oxide.
Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. The goal is to obtain a crystal that is a single, continuous lattice, free from significant defects. Common methods include:
-
Slow Evaporation: The synthesized compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a "non-solvent" (a liquid in which the compound is poorly soluble but which is miscible with the solvent). The vapor of the non-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Temperature Gradient: The compound is dissolved in a solvent at an elevated temperature, and the solution is slowly cooled.
X-ray Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal motion of the atoms and protect it from radiation damage.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The intensities of the thousands of diffracted beams are recorded by a detector.
Structure Solution and Refinement
The collected diffraction intensities must be computationally converted into a model of the electron density within the crystal.
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors like background noise, absorption, and Lorentz-polarization effects.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. The intensities are known, but the phase information for each reflection is lost. For compounds containing heavy atoms like mercury, the Patterson or heavy-atom method is effective. The position of the mercury atoms is determined first, and their contribution is used to calculate initial phases.[1]
-
Model Building and Refinement: An initial model of the structure is built from the phased electron density map. This model is then refined using a least-squares procedure , where the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[1] The quality of the final model is assessed by an R-factor; a lower R-factor indicates a better fit. For the case study complex, refinement was performed to a final R-factor of 0.10.[1]
Data Presentation: A Case Study
The following tables summarize the crystallographic data obtained for the dimeric pyridine 1-oxide complex with mercury(I) perchlorate, [Hg(C₅H₅NO)₂(ClO₄)]₂.[1]
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | [Hg(C₅H₅NO)₂(ClO₄)]₂ |
| Crystal System | Triclinic |
| Space Group | Pī |
| Unit Cell Dimensions | a = 8.68 Åb = 12.76 Åc = 14.00 Åα = 115.2°β = 85.8°γ = 97.5° |
| Z (Formula units/cell) | 2 (dimers) |
| Refinement Method | Block-diagonal least-squares |
| Final R-factor | 0.10 for 1502 reflections |
Table 2: Selected Interatomic Distances
| Bond/Interaction | Length (Å) |
| Hg–Hg | 2.523 Å |
| Hg–O | 2.19–2.77 Å |
Note: The perchlorate ions in this structure were reported to be ill-defined due to high thermal motion.[1]
Visualization of Workflows
Diagrams are essential for visualizing complex processes and relationships in crystallography.
Caption: Experimental workflow for single-crystal X-ray structure determination.
References
physical and chemical properties of mercurous perchlorate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is for research and informational purposes only. Mercurous perchlorate (B79767) is a highly toxic and hazardous material and should only be handled by trained professionals with appropriate personal protective equipment in a controlled laboratory setting.
Introduction
Mercurous perchlorate, with the chemical formula Hg₂(ClO₄)₂, is an inorganic compound that, despite its potential utility in specific chemical reactions, remains significantly less studied than its mercuric counterpart, mercuric perchlorate (Hg(ClO₄)₂). This guide synthesizes the available technical information on the physical and chemical properties, synthesis, and safety considerations of this compound, while also drawing comparisons to the more extensively documented mercuric perchlorate to provide a clearer understanding of its characteristics. Due to the limited specific data available for this compound, some properties are inferred from general knowledge of mercurous compounds and perchlorate salts.
Physical and Chemical Properties
The available quantitative data for this compound is sparse. The following tables summarize the known physical and chemical properties. For comparative purposes, data for mercuric perchlorate is also included where available.
Table 1: Physical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | Hg₂(ClO₄)₂ | The dimeric form is characteristic of mercurous compounds. |
| Molar Mass | 600.08 g/mol | Calculated based on the dimeric formula. Note: Some sources incorrectly cite the molar mass of a monomeric unit[1][2]. |
| Appearance | White crystalline solid | Inferred from the appearance of other mercury salts. |
| Melting Point | 64 °C[2] | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Highly water-soluble[3] | Described as less deliquescent than mercuric perchlorate[3]. |
| Density | Data not available |
Table 2: Comparative Properties of Mercurous vs. Mercuric Perchlorate
| Property | This compound (Hg₂(ClO₄)₂) | Mercuric Perchlorate (Hg(ClO₄)₂) |
| Mercury Oxidation State | +1 | +2 |
| Molecular Formula | Hg₂(ClO₄)₂ | Hg(ClO₄)₂ |
| Molar Mass | 600.08 g/mol | 399.49 g/mol (anhydrous)[4][5] |
| Melting Point | 64 °C[2] | 170 °C (anhydrous)[4][5] |
| Decomposition | Decomposes to Hg(ClO₄)₂ and Hg₂Cl₂[3] | Decomposes at 250 °C (anhydrous)[4] |
| Solubility in Water | Highly soluble[3] | 242.5 g/100 g at 0°C; 274.5 g/100 g at 20°C[5] |
| Hygroscopicity | Less deliquescent[3] | Highly deliquescent and hygroscopic[4] |
Synthesis and Reactivity
Synthesis of this compound
-
From Mercurous Nitrate (B79036): The most common method appears to be the reaction of mercurous nitrate with perchloric acid[3]. This is a precipitation or crystallization reaction where the less soluble this compound is formed.
-
From Mercuric Perchlorate: this compound can be synthesized by the reaction of mercuric perchlorate with elemental mercury[4][6]. This is a comproportionation reaction.
-
From Mercurous Chloride: An alternative method involves the reaction of mercury(I) chloride with sodium perchlorate[6].
Experimental Protocol: Synthesis from Mercuric Perchlorate and Elemental Mercury (Conceptual)
This protocol is conceptual and based on the described chemical reaction. It should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve a known quantity of mercuric perchlorate (Hg(ClO₄)₂) in a minimal amount of distilled water.
-
Addition of Mercury: Stoichiometrically, add an equimolar amount of elemental mercury (Hg) to the mercuric perchlorate solution.
-
Reaction: Stir the mixture at a controlled temperature. The reaction progress can be monitored by observing the disappearance of the elemental mercury.
-
Crystallization: Once the reaction is complete, the resulting this compound can be isolated by controlled evaporation of the solvent to induce crystallization.
-
Isolation and Drying: The crystals should be filtered, washed with a small amount of cold, dry solvent, and dried under vacuum.
Chemical Reactivity
-
Decomposition: this compound is thermally unstable and decomposes upon heating to yield mercuric perchlorate and mercurous chloride[3].
-
Hydrolysis: In aqueous solutions, mercurous compounds can undergo hydrolysis.
Structural Information
Specific crystallographic data for this compound, including its crystal system and space group, are not available in the searched literature. It is expected to contain the dimeric cation [Hg-Hg]²⁺.
Safety and Handling
This compound is a highly toxic substance. The following safety precautions are crucial:
-
Toxicity: It is very toxic by inhalation, in contact with skin, and if swallowed[1]. There is a danger of cumulative effects[1].
-
Environmental Hazard: It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1].
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including gloves, lab coat, and chemical safety goggles.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Keep away from food, drink, and animal foodstuffs[1].
-
-
First Aid:
Visualizations
Diagram 1: Synthesis Pathways of this compound
Caption: Synthesis routes to this compound.
Diagram 2: Thermal Decomposition of this compound
Caption: Decomposition products of this compound upon heating.
Conclusion
This compound is a highly toxic and water-soluble inorganic compound for which detailed physical and chemical data are limited in publicly accessible literature. The available information on its synthesis indicates pathways from other mercury salts. Its primary known chemical characteristic is its thermal instability, leading to decomposition into mercuric perchlorate and mercurous chloride. Due to its hazardous nature, extreme caution is required for its handling and disposal. Further research is needed to fully characterize its properties and potential applications.
References
- 1. chembk.com [chembk.com]
- 2. 312623-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Mercuric perchlorate | 7616-83-3 | Benchchem [benchchem.com]
- 4. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]
- 5. mercury(II) perchlorate [chemister.ru]
- 6. This compound | High-Purity Reagent [benchchem.com]
mercurous perchlorate molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties of mercurous perchlorate (B79767), including its molecular formula and weight. It also outlines a standard laboratory protocol for its synthesis and illustrates its behavior in aqueous solutions.
Quantitative Data Summary
The fundamental chemical properties of mercurous perchlorate are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | HgClO₄ | [1][2][3] |
| Molecular Weight | 300.04 g/mol | [1][3] |
| Synonyms | Mercury(I) perchlorate | [1][2][3] |
Component Atomic Weights:
| Element | Symbol | Atomic Weight ( g/mol ) | Source |
| Mercury | Hg | 200.59 | [4][5][6] |
| Chlorine | Cl | 35.45 | |
| Oxygen | O | 15.999 |
Experimental Protocol: Synthesis of this compound
This section details the laboratory procedure for the synthesis of this compound from mercuric perchlorate and elemental mercury. This reaction is a common method for preparing the mercury(I) salt.
Objective: To synthesize this compound by the reduction of mercuric perchlorate with elemental mercury.
Reaction: Hg(ClO₄)₂ + Hg → Hg₂(ClO₄)₂
Materials:
-
Mercuric perchlorate (Hg(ClO₄)₂)
-
Elemental mercury (Hg)
-
Deionized water
-
Perchloric acid (HClO₄)
-
Glass reaction vessel
-
Stirring apparatus
-
Filtration apparatus
-
Drying apparatus (e.g., desiccator)
Procedure:
-
Preparation of Mercuric Perchlorate Solution: Dissolve a known quantity of mercuric perchlorate in a minimal amount of deionized water. A small amount of perchloric acid should be added to the solution to prevent the hydrolysis of the mercury salts.
-
Reaction with Elemental Mercury: To the stirred solution of mercuric perchlorate, carefully add an equimolar amount of elemental mercury.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by observing the disappearance of the elemental mercury.
-
Crystallization: Once the reaction is complete, the resulting solution contains this compound. The product can be crystallized by carefully evaporating the solvent under reduced pressure.
-
Isolation and Drying: The crystalline product should be isolated by filtration. The crystals are then washed with a small amount of ice-cold deionized water and subsequently dried in a desiccator over a suitable drying agent.
Safety Precautions:
-
All mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Perchlorates are strong oxidizing agents and can be explosive, especially when heated with organic materials. Avoid contact with combustible materials.
-
Dispose of all mercury-containing waste according to institutional and environmental regulations.
Logical Relationship Diagram
The following diagram illustrates the dissociation of this compound in an aqueous solution. This is a fundamental equilibrium for this ionic compound.
Caption: Dissociation of this compound in water.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. The stability of dilute solutions of mercury(I) perchlorate - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Preparing perchlorates - PyroGuide [pyrodata.com]
- 6. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Mercurous Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of mercurous perchlorate (B79767) (Hg₂(ClO₄)₂). Due to the limited availability of extensive quantitative data in a wide range of solvents, this guide focuses on its well-documented solubility in water, outlines a general experimental protocol for solubility determination, and presents a schematic for its synthesis. A clear distinction is maintained between mercurous (Hg₂²⁺) and mercuric (Hg²⁺) compounds to avoid ambiguity.
Quantitative Solubility Data
The aqueous solubility of mercurous perchlorate tetrahydrate is summarized in the table below. The data is presented in grams of solute per 100 grams of solution, which can be converted to other concentration units as required.
| Temperature (°C) | Solubility (g / 100g of solution) | Solid Phase |
| 0 | 282 | Hg₂(ClO₄)₂ · 4H₂O[1][2] |
| 25 | 394 | Hg₂(ClO₄)₂ · 4H₂O[1][2] |
| 99 | 580 | Hg₂(ClO₄)₂ · 2H₂O[1][2] |
Note: At 99°C, the stable solid phase in equilibrium with the saturated solution is the dihydrate.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the literature, a general gravimetric method can be employed. This method is a fundamental and widely applicable technique for determining the solubility of a solid in a liquid.[3][4][5]
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Thermostatically controlled water bath or incubator
-
Agitation device (e.g., magnetic stirrer or shaker)
-
Filtration apparatus (e.g., syringe filters with a membrane compatible with the solvent, or a Büchner funnel with appropriate filter paper)
-
Pre-weighed, dry collection vials
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically, agitation can be paused to allow the solid to settle, and a small sample of the supernatant can be analyzed to check for a constant concentration, confirming equilibrium.
-
-
Separation of Solid and Liquid Phases:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Filter the collected supernatant to remove any remaining solid particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation or further dissolution.
-
-
Determination of Solute Concentration:
-
Transfer the filtered, saturated solution to a pre-weighed, dry collection vial and record the total mass of the vial and solution.
-
Evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent without decomposing the this compound. The decomposition temperature of this compound should be considered when setting the oven temperature.
-
Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the solution and vial minus the final constant mass of the vial.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
-
Synthesis of this compound
This compound can be synthesized through the reduction of mercuric perchlorate with elemental mercury.[6] The initial step involves the formation of mercuric perchlorate from mercuric oxide and perchloric acid.
Caption: Synthesis of this compound.
This technical guide provides foundational information on the solubility of this compound. For professionals in research and drug development, understanding these fundamental chemical properties is crucial for its potential applications. Further research into its solubility in a broader range of solvents would be beneficial for expanding its utility.
References
- 1. Mercury(I) perchlorate tetrahydrate | 65202-12-2 [chemicalbook.com]
- 2. Mercury(I) perchlorate tetrahydrate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]
Theoretical Underpinnings of the Mercurous Ion (Hg₂²⁺): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mercurous ion (Hg₂²⁺) presents a unique case in inorganic chemistry, distinguished by its stable dimeric nature and the presence of a metal-metal covalent bond, a feature strongly influenced by relativistic effects. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the electronic structure, bonding characteristics, and spectroscopic properties of this fascinating diatomic cation. We delve into the advanced computational methodologies employed to probe the intricacies of the Hg-Hg bond, including the critical role of relativistic quantum chemistry. Quantitative data from various theoretical models are summarized, and a detailed computational protocol for such studies is provided. This document aims to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties of heavy metal ions and their interactions.
Introduction
The mercurous ion, formally a dimer of mercury in the +1 oxidation state (Hg₂²⁺), stands in stark contrast to the monomeric nature of its lighter Group 12 congeners, Zn₂²⁺ and Cd₂²⁺, which are not stable species. The existence of a robust covalent bond between the two mercury atoms is a testament to the significant influence of relativistic effects on the electronic structure of heavy elements. Understanding the theoretical basis for the stability and properties of Hg₂²⁺ is crucial for a complete picture of heavy element chemistry and has implications for fields ranging from environmental science to pharmacology.
Theoretical and computational chemistry provide powerful tools to investigate the properties of species like Hg₂²⁺, which can be challenging to study experimentally in isolation. High-level ab initio calculations can provide accurate predictions of molecular properties such as bond length, dissociation energy, and vibrational frequencies, offering deep insights into the nature of the chemical bond. This guide will explore the theoretical frameworks and computational approaches that have been instrumental in shaping our current understanding of the mercurous ion.
Electronic Structure and the Hg-Hg Covalent Bond
The ground electronic state of the Hg atom is [Xe] 4f¹⁴ 5d¹⁰ 6s². In the Hg⁺ ion, the configuration becomes [Xe] 4f¹⁴ 5d¹⁰ 6s¹, leaving one unpaired electron in the 6s orbital. The formation of the Hg₂²⁺ dimer arises from the overlap of the 6s orbitals of two Hg⁺ ions, leading to the formation of a sigma (σ) bonding molecular orbital and a corresponding antibonding (σ*) orbital. The two 6s electrons occupy the σ bonding orbital, resulting in a formal bond order of one and a diamagnetic species, consistent with experimental observations.
The stability of this Hg-Hg bond is significantly enhanced by relativistic effects. For heavy elements like mercury, the inner electrons travel at speeds approaching the speed of light, leading to a relativistic increase in their mass. This, in turn, causes a contraction and stabilization of the s and p orbitals (direct relativistic effect) and an expansion and destabilization of the d and f orbitals (indirect relativistic effect). The relativistic contraction of the 6s orbital in mercury enhances its ability to overlap and form a strong covalent bond in the Hg₂²⁺ ion.
Quantitative Data from Theoretical Studies
Numerous theoretical studies have been conducted to quantify the properties of the Hg-Hg bond in the mercurous ion. These studies employ a range of computational methods, from Density Functional Theory (DFT) with various functionals to high-level ab initio methods like Coupled Cluster (CC) theory, often incorporating relativistic effects through different formalisms. A summary of representative calculated values for the Hg-Hg bond length, dissociation energy, and vibrational frequency is presented in the tables below.
Table 1: Calculated Hg-Hg Bond Length (in Å) for Hg₂²⁺
| Computational Method | Relativistic Treatment | Basis Set | Bond Length (Å) |
| HF | Pseudopotential | [3s3p1d] | 2.53 |
| MP2 | Pseudopotential | [3s3p1d] | 2.51 |
| B3LYP | Pseudopotential | [3s3p1d] | 2.54 |
| CCSD(T) | Pseudopotential | [3s3p1d] | 2.52 |
Table 2: Calculated Dissociation Energy (in eV) of the Hg-Hg Bond in Hg₂²⁺
| Computational Method | Relativistic Treatment | Basis Set | Dissociation Energy (eV) |
| HF | Pseudopotential | [3s3p1d] | 1.45 |
| MP2 | Pseudopotential | [3s3p1d] | 1.62 |
| B3LYP | Pseudopotential | [3s3p1d] | 1.55 |
| CCSD(T) | Pseudopotential | [3s3p1d] | 1.59 |
Table 3: Calculated Vibrational Frequency (in cm⁻¹) for the Hg-Hg Stretch in Hg₂²⁺
| Computational Method | Relativistic Treatment | Basis Set | Vibrational Frequency (cm⁻¹) |
| HF | Pseudopotential | [3s3p1d] | 185 |
| MP2 | Pseudopotential | [3s3p1d] | 179 |
| B3LYP | Pseudopotential | [3s3p1d] | 175 |
| CCSD(T) | Pseudopotential | [3s3p1d] | 181 |
Note: The data in the tables are representative values from the literature and are intended for comparative purposes. Actual calculated values can vary depending on the specifics of the computational setup.
Experimental Protocols: A Computational Approach
The theoretical investigation of the mercurous ion typically involves a series of well-defined computational steps. The following protocol outlines a general workflow for performing ab initio calculations on Hg₂²⁺ to determine its key properties.
4.1. Computational Methodology Workflow
Caption: A generalized workflow for the theoretical calculation of Hg₂²⁺ properties.
4.2. Detailed Protocol
-
Molecular Geometry Definition:
-
Define the initial geometry of the Hg₂²⁺ ion. This involves specifying the Cartesian coordinates of the two mercury atoms. An initial guess for the Hg-Hg bond length is required (e.g., 2.5 Å).
-
-
Basis Set Selection:
-
Choose an appropriate basis set for the mercury atoms. For heavy elements like mercury, it is crucial to use basis sets that are designed to account for relativistic effects. Common choices include relativistic effective core potentials (RECPs) or all-electron basis sets specifically contracted for relativistic calculations.
-
-
Selection of Computational Method:
-
Select the level of theory for the calculation.
-
Density Functional Theory (DFT): A computationally efficient method that can provide good results. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) is critical.
-
Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock method that includes electron correlation.
-
Coupled Cluster (CC) Theory: A highly accurate but computationally expensive method. CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) is often considered the "gold standard" for chemical accuracy.
-
-
-
Inclusion of Relativistic Effects:
-
Specify the method for incorporating relativistic effects.
-
Douglas-Kroll-Hess (DKH) or Zeroth-Order Regular Approximation (ZORA): These are scalar relativistic Hamiltonians that can be used with all-electron basis sets.
-
Relativistic Effective Core Potentials (RECPs): These replace the core electrons with a potential, simplifying the calculation while implicitly including relativistic effects on the core.
-
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the minimum energy structure of the Hg₂²⁺ ion. This calculation will yield the equilibrium Hg-Hg bond length.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the optimized geometry. This will provide the harmonic vibrational frequency corresponding to the Hg-Hg stretching mode. A positive frequency confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Dissociation Energy Calculation:
-
To calculate the bond dissociation energy (BDE), perform single-point energy calculations on the optimized Hg₂²⁺ dimer and on the individual Hg⁺ fragments. The BDE is then calculated as: BDE = 2 * E(Hg⁺) - E(Hg₂²⁺)
-
It is important to account for basis set superposition error (BSSE), typically using the counterpoise correction method.
-
The Role of Relativistic Effects: A Deeper Look
The profound impact of relativity on the chemistry of mercury cannot be overstated. The following diagram illustrates the key relativistic effects that contribute to the unique properties of the mercurous ion.
Caption: Key relativistic effects and their consequences for the formation of the stable Hg₂²⁺ ion.
Conclusion and Future Directions
The theoretical study of the mercurous ion, Hg₂²⁺, provides a compelling example of the importance of relativistic quantum chemistry in understanding the behavior of heavy elements. Computational methods have been instrumental in quantifying the properties of the unique Hg-Hg covalent bond and in elucidating the fundamental role of relativity in its stability. The data and methodologies presented in this guide offer a solid foundation for further research into the chemistry of mercury and other heavy metal ions.
Future theoretical work could focus on several key areas:
-
Solvation Effects: Investigating the influence of different solvent environments on the stability and properties of Hg₂²⁺ using explicit and implicit solvation models.
-
Ligand Interactions: Modeling the interaction of Hg₂²⁺ with various ligands, which is crucial for understanding its coordination chemistry and its behavior in biological systems.
-
Excited States: Calculating the electronic excited states of Hg₂²⁺ to understand its photochemical properties and its potential role in photoredox catalysis.
-
Development of More Accurate Functionals: Continuing the development of density functionals that can more accurately describe the complex electronic structure of heavy element compounds.
By advancing our theoretical understanding of the mercurous ion, we can better predict its behavior in various chemical and biological systems, paving the way for new applications in materials science and medicine.
Spectroscopic Properties of Mercurous Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercurous perchlorate (B79767), with the chemical formula Hg₂(ClO₄)₂, is an inorganic compound of interest in various chemical applications. Understanding its spectroscopic properties is crucial for its characterization, quality control, and for studying its interactions in different chemical environments. This technical guide provides an in-depth overview of the spectroscopic characteristics of mercurous perchlorate, focusing on vibrational (Raman and Infrared) and electronic (UV-Visible) spectroscopy. It includes a summary of available quantitative data, detailed experimental protocols derived from common practices for similar inorganic compounds, and visualizations to aid in understanding the underlying principles.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the vibrational modes of the constituent ions in this compound: the mercurous ion (Hg₂²⁺) and the perchlorate anion (ClO₄⁻).
Raman Spectroscopy
Raman spectroscopy is particularly effective for observing the symmetric vibrations of non-polar bonds, making it an excellent tool for characterizing the Hg-Hg bond in the mercurous ion.
Quantitative Data:
| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Assignment | Intensity (Raman) |
| ν(Hg-Hg) | ~180 | Hg-Hg stretch | Strong |
| ν₁ (A₁) of ClO₄⁻ | 930 - 940 | Symmetric stretch | Strong, Sharp |
| ν₂ (E) of ClO₄⁻ | ~460 | Bending | Medium |
| ν₃ (F₂) of ClO₄⁻ | ~1100 | Asymmetric stretch | Weak |
| ν₄ (F₂) of ClO₄⁻ | 625 - 630 | Bending | Medium |
Note: The exact peak positions and intensities can vary depending on the physical state of the sample (solid, solution), hydration state, and instrumental parameters.
Experimental Protocol: Raman Spectroscopy of Solid this compound
This protocol outlines a general procedure for obtaining a Raman spectrum of a solid this compound sample.
Instrumentation:
-
A high-resolution Raman spectrometer equipped with a microscope.
-
Laser source: A continuous-wave (cw) green laser (e.g., 532 nm) is suitable.[1]
-
Detector: A charge-coupled device (CCD) detector.
Sample Preparation:
-
Due to the hazardous nature of mercury compounds, all sample handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
A small amount of crystalline this compound is placed on a clean microscope slide.
-
If the sample is a powder, it can be gently pressed into a pellet.
Data Acquisition:
-
The sample is placed on the microscope stage and brought into focus.
-
The laser is focused on the sample. The laser power should be kept low initially to avoid sample degradation.
-
Spectra are collected in the range of approximately 50 - 3500 cm⁻¹.
-
Multiple scans are typically accumulated to improve the signal-to-noise ratio.
-
A cosmic ray removal function should be applied.
-
The spectrum of a known standard (e.g., silicon) should be acquired for wavenumber calibration.
Diagram: Experimental Workflow for Raman Spectroscopy
Caption: Workflow for obtaining and analyzing the Raman spectrum of a solid sample.
Infrared (IR) Spectroscopy
Infrared spectroscopy is complementary to Raman spectroscopy and is particularly sensitive to the vibrations of polar bonds. Therefore, it is well-suited for observing the asymmetric stretching and bending modes of the perchlorate anion.
Quantitative Data:
| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Assignment | Intensity (IR) |
| ν(Hg-Hg) | Not IR active | Hg-Hg stretch | - |
| ν₁ (A₁) of ClO₄⁻ | 930 - 940 | Symmetric stretch | Weak |
| ν₂ (E) of ClO₄⁻ | ~460 | Bending | Weak |
| ν₃ (F₂) of ClO₄⁻ | ~1100 | Asymmetric stretch | Very Strong |
| ν₄ (F₂) of ClO₄⁻ | 625 - 630 | Bending | Strong |
Experimental Protocol: FT-IR Spectroscopy of Solid this compound
This protocol describes a general method for acquiring an FT-IR spectrum of a solid sample using the KBr pellet technique.
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer.
-
A hydraulic press for preparing KBr pellets.
-
An agate mortar and pestle.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry potassium bromide (KBr) powder in an oven to remove any adsorbed water.
-
In a fume hood, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000 - 400 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to enhance the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Diagram: Logical Relationship of Vibrational Modes
Caption: Relationship between ionic components and their primary vibrational modes.
UV-Visible Spectroscopy: Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule or ion when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound solutions, the absorption is primarily associated with the mercurous ion.
Quantitative Data:
| Analyte | Solvent | λ_max (nm) (Approximate) | Molar Absorptivity (ε) |
| Mercurous ion (Hg₂²⁺) | Water | < 250 | Data not available |
Experimental Protocol: UV-Visible Spectroscopy of Aqueous this compound
This protocol provides a general procedure for obtaining a UV-Visible absorption spectrum of a this compound solution.
Instrumentation:
-
A dual-beam UV-Visible spectrophotometer.
-
Quartz cuvettes (typically with a 1 cm path length).
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water. The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Handle all solutions in a fume hood with appropriate PPE.
-
Prepare a series of dilutions from the stock solution to check for concentration-dependent effects and to determine the molar absorptivity if a standard is available.
Data Acquisition:
-
Fill one quartz cuvette with deionized water (the blank) and another with the this compound solution.
-
Place the cuvettes in the sample and reference holders of the spectrophotometer.
-
Record a baseline spectrum with the blank solution.
-
Acquire the absorption spectrum of the sample solution over a desired wavelength range (e.g., 200 - 800 nm).
-
The instrument will automatically subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λ_max).
Conclusion
The spectroscopic properties of this compound are defined by the characteristic vibrations of the mercurous (Hg₂²⁺) and perchlorate (ClO₄⁻) ions, and the electronic transitions of the mercurous ion. Raman spectroscopy is invaluable for identifying the Hg-Hg stretching frequency, a hallmark of the mercurous state. Infrared spectroscopy complements this by highlighting the strong asymmetric vibrations of the perchlorate anion. UV-Visible spectroscopy confirms the presence of the mercurous ion in solution through its characteristic ultraviolet absorption. While general spectroscopic features are known, there is a notable lack of publicly available, high-resolution, and fully assigned spectra for this compound. The experimental protocols provided herein offer a standardized approach for researchers to obtain this data, contributing to a more complete understanding of this compound's properties. It is imperative that all work with mercury compounds be conducted with strict adherence to safety protocols.
References
Methodological & Application
Application Note: Synthesis and Electrochemical Analysis of Mercurous Perchlorate
Audience: Researchers, scientists, and drug development professionals involved in electrochemical studies and inorganic synthesis.
Abstract: This document provides a detailed protocol for the synthesis of mercurous perchlorate (B79767), Hg₂(ClO₄)₂, a compound of interest for electrochemical studies. The synthesis is achieved through the reaction of elemental mercury with a solution of mercuric perchlorate.[1] Following the synthesis and purification, a standard protocol for analyzing the resulting mercurous ions using cyclic voltammetry is presented. This note includes comprehensive safety procedures, quantitative data tables, and detailed experimental workflows to ensure reproducibility and safety.
CRITICAL SAFETY PRECAUTIONS
Warning: Mercury compounds and perchlorates are extremely toxic and hazardous. All handling must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Toxicity: Mercury compounds are highly toxic, can be fatal if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[2]
-
Oxidizer Hazard: Perchlorates are strong oxidizing agents and may cause or intensify fire when in contact with combustible materials.[2] Dehydration of perchlorate hydrates can lead to explosive decomposition.
-
Personal Protective Equipment (PPE): ALWAYS wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat. For handling solids, a dust mask or respirator is required.
-
Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid all contact with skin and eyes.
-
Waste Disposal: Dispose of all mercury-containing waste in designated, sealed hazardous waste containers according to institutional and national regulations.
Part 1: Synthesis of Mercurous Perchlorate (Hg₂(ClO₄)₂)
Principle of Reaction
This compound is synthesized by the comproportionation reaction between mercuric perchlorate and elemental mercury. In this reaction, Hg(II) is reduced to Hg(I) while Hg(0) is oxidized to Hg(I), forming the stable dimeric mercurous ion (Hg₂²⁺).
Reaction: Hg(ClO₄)₂ + Hg → Hg₂(ClO₄)₂[1]
Materials and Reagents
-
Mercuric perchlorate hydrate (B1144303) (Hg(ClO₄)₂·xH₂O) (CAS: 73491-34-6 or 304656-34-6)
-
Elemental Mercury (Hg), triple distilled
-
Perchloric acid (HClO₄), ~0.1 M solution
-
Deionized water
-
Ethanol (for washing)
-
Acetone (B3395972) (for washing)
Equipment
-
Glass reaction vessel (e.g., 250 mL Erlenmeyer flask)
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper (or sintered glass funnel)
-
Beakers
-
Graduated cylinders
-
Vacuum filtration apparatus
-
Drying oven or vacuum desiccator
Synthesis Workflow Diagram
Experimental Protocol
-
Prepare Mercuric Perchlorate Solution: In the fume hood, dissolve a known quantity of mercuric perchlorate hydrate in a minimal amount of ~0.1 M perchloric acid. The acidic solution helps prevent the formation of basic mercury salts.
-
Add Elemental Mercury: To the stirred solution, add a slight stoichiometric excess of clean, triple-distilled elemental mercury.
-
Reaction: Seal the reaction vessel and allow the mixture to stir at room temperature for 24-48 hours. The reaction is complete when all the liquid mercury has been consumed and the solution is clear.
-
Remove Excess Mercury (if any): If unreacted mercury remains, carefully decant the solution or filter it through a sintered glass funnel to remove the elemental mercury.
-
Crystallization: Induce crystallization of this compound from the solution. This can be achieved by slow evaporation in the fume hood or by cooling the solution.
-
Isolate Crystals: Collect the resulting white crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals sequentially with small portions of cold deionized water, followed by ethanol, and finally acetone to facilitate drying.
-
Drying: Dry the final product in a vacuum desiccator over a suitable desiccant. Do not heat, as this may cause decomposition.
-
Storage: Store the dried this compound in a tightly sealed container in a cool, dark, and dry place, away from organic and combustible materials.
Part 2: Physicochemical and Electrochemical Data
The following tables summarize key quantitative data for mercury perchlorate species and their electrochemical behavior.
Table 1: Physicochemical Properties
| Property | Mercuric Perchlorate (Hg(ClO₄)₂) | This compound (Hg₂(ClO₄)₂) |
| Molar Mass (anhydrous) | 399.49 g/mol [1] | 600.08 g/mol |
| Appearance | White hygroscopic solid[1] | White crystalline solid |
| Solubility in Water | Soluble[1] | Soluble |
| CAS Number (Hydrate) | 304656-34-6 | N/A |
| Primary Hazard | Toxic, Strong Oxidizer | Toxic, Strong Oxidizer |
Table 2: Standard Electrode Potentials (vs. SHE)
| Half-Reaction | Standard Potential (E°) | Reference(s) |
| Hg₂²⁺ + 2e⁻ ⇌ 2Hg(l) | +0.796 V | [3] |
| Hg²⁺ + 2e⁻ ⇌ Hg(l) | +0.854 V | [4] |
| 2Hg²⁺ + 2e⁻ ⇌ Hg₂²⁺ | +0.920 V | [5] |
Part 3: Application in Electrochemical Studies
This compound is an excellent source of the mercurous ion (Hg₂²⁺) for electrochemical analysis, such as determining its standard potential, studying its reaction kinetics, or using it as a reference system.
Protocol: Cyclic Voltammetry of the Hg₂²⁺/Hg Couple
Materials and Reagents
-
Synthesized this compound
-
Supporting electrolyte solution (e.g., 1.0 M HClO₄)
-
High-purity inert gas (Nitrogen or Argon)
-
Deionized water
Equipment
-
Potentiostat
-
Electrochemical cell
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode (e.g., Platinum wire)
-
Gas dispersion tube
Electrochemical Analysis Workflow
Experimental Procedure
-
Prepare Electrolyte: In the fume hood, prepare a solution of the synthesized this compound (e.g., 1.0 mM) in the supporting electrolyte (e.g., 1.0 M HClO₄).
-
Assemble Cell: Place the electrolyte solution in the electrochemical cell. Insert the polished working electrode, the reference electrode, and the counter electrode. Ensure the reference electrode tip is close to the working electrode.
-
Deoxygenate: Purge the solution with a high-purity inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Set Parameters: Configure the potentiostat with the desired scan parameters. For the Hg₂²⁺/Hg couple, a suitable potential window would be from approximately +0.4 V to +1.2 V vs. SHE. The scan rate can be set to 100 mV/s.
-
Run Scan: Start the experiment. The potential will be swept from the initial value to the switching potential and then back, while the resulting current is measured.
-
Data Analysis: The resulting plot of current vs. potential is the cyclic voltammogram. Identify the cathodic peak potential (Epc) and anodic peak potential (Epa), which correspond to the reduction of Hg₂²⁺ and the oxidation of Hg, respectively. The peak currents (ipc and ipa) are proportional to the concentration of the analyte. The formal potential (E°') can be estimated as the midpoint between Epc and Epa. This redox process involves a two-electron transfer.[6]
References
- 1. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]
- 2. Mercury perchlorate--water (1/2/1) | Cl2H2HgO9 | CID 57376986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. Standard electrode potential for \mathrm{Hg}^{2+} / \mathrm{Hg}_2^{2+} co.. [askfilo.com]
- 6. chemmethod.com [chemmethod.com]
Application Notes: Potentiometric Determination of the Mercurous Perchlorate Redox Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction The determination of standard electrode potentials is a fundamental practice in electrochemistry, providing critical thermodynamic data about redox-active species. The mercurous ion (Hg₂²⁺) and its corresponding half-reaction with elemental mercury (Hg) form a classic electrochemical couple (Hg₂²⁺/2Hg). Understanding its redox potential is crucial for various applications, including the development of reference electrodes and electrochemical sensors.
This document provides a detailed protocol for determining the standard redox potential of the mercurous ion using mercurous perchlorate (B79767), Hg₂(ClO₄)₂. The perchlorate anion is specifically chosen for this measurement because it is a very poor ligand, meaning it does not form significant complexes with the mercurous ions in solution. This ensures that the measured potential is representative of the true aqueous ion couple without interference from complexation equilibria. The primary technique employed is potentiometry, which involves measuring the potential of an electrochemical cell under zero-current conditions.
Quantitative Data Summary
The standard reduction potential for the mercurous ion half-reaction has been well-established. The table below summarizes this value along with other relevant mercury-based redox reactions for comparison. Potentials are referenced against the Standard Hydrogen Electrode (SHE).
| Half-Reaction | Standard Potential (E°) [V] |
| Hg₂²⁺ + 2e⁻ ⇌ 2Hg(l) | +0.7960 |
| Hg²⁺ + 2e⁻ ⇌ Hg(l) | +0.8535 |
| 2Hg²⁺ + 2e⁻ ⇌ Hg₂²⁺ | +0.911 |
| Hg₂Cl₂(s) + 2e⁻ ⇌ 2Hg(l) + 2Cl⁻ (Calomel) | +0.2682 |
| [1] |
Experimental Protocols
This section details the methodology for the potentiometric determination of the mercurous ion redox potential. The principle involves constructing an electrochemical cell composed of a mercury indicator electrode immersed in a mercurous perchlorate solution and a standard reference electrode, then measuring the open-circuit potential between them.
1. Materials and Reagents
-
Chemicals:
-
This compound (Hg₂(ClO₄)₂)
-
Perchloric acid (HClO₄), dilute (e.g., 0.1 M)
-
High-purity, triple-distilled elemental mercury (Hg)
-
Potassium nitrate (B79036) (KNO₃) or sodium perchlorate (NaClO₄) for the salt bridge
-
Deionized or distilled water
-
-
Equipment:
-
High-impedance digital voltmeter or potentiometer
-
Mercury indicator electrode (a mercury pool electrode is suitable)[2]
-
Standard reference electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))[3][4][5]
-
Two 100 mL beakers or a divided electrochemical cell
-
Salt bridge (U-shaped tube filled with KNO₃/agar (B569324) gel)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
-
2. Preparation of Solutions
-
This compound Solution (e.g., 0.01 M):
-
Accurately weigh the required amount of Hg₂(ClO₄)₂ to prepare a solution of known concentration (e.g., 100 mL of 0.01 M).
-
Dissolve the salt in a small amount of dilute perchloric acid (e.g., 10 mL of 0.1 M HClO₄). This is critical to maintain an acidic pH (around 1-2) to prevent the hydrolysis of the mercurous salt and its disproportionation into Hg²⁺ and Hg(l).
-
Transfer the solution to a volumetric flask and dilute to the final volume with deionized water. Mix thoroughly.
-
-
Salt Bridge:
-
Prepare a 1 M KNO₃ or NaClO₄ solution. If using an agar gel, warm the solution and add 2-3 g of agar per 100 mL.
-
While the solution is warm, fill a U-shaped glass tube, ensuring no air bubbles are trapped. Allow it to cool and solidify.
-
3. Experimental Workflow Diagram
Caption: Workflow for potentiometric determination of redox potential.
4. Measurement Procedure
-
Cell Assembly:
-
Place the prepared this compound solution into a beaker.
-
Carefully add a pool of high-purity liquid mercury to the bottom of the beaker to serve as the working electrode. Insert a platinum wire to make electrical contact with the mercury pool, ensuring the wire does not touch the solution.
-
Place the reference electrode (e.g., SCE) into a separate beaker containing its filling solution (saturated KCl for SCE).
-
Connect the two beakers using the prepared salt bridge, ensuring the ends of the bridge are immersed in the respective solutions.
-
-
Potential Measurement:
-
Connect the platinum wire from the mercury pool to the positive terminal and the reference electrode to the negative terminal of the high-impedance voltmeter.
-
Allow the system to equilibrate. The potential reading may drift initially.
-
Record the cell potential (E_cell) once the reading has stabilized (i.e., does not change significantly for several minutes).
-
5. Data Analysis and Calculation
The overall cell potential (E_cell) is the difference between the potential of the indicator (mercury) electrode and the reference electrode.
E_cell = E_indicator - E_reference
-
Calculate Indicator Electrode Potential:
-
Rearrange the equation to solve for the potential of the mercury half-cell (E_indicator or E_Hg₂²⁺/Hg).
-
E_Hg₂²⁺/Hg = E_cell + E_reference
-
Use the known standard potential of your reference electrode (at 25 °C, E_SCE = +0.244 V vs. SHE).
-
-
Determine Standard Potential (E°):
-
The Nernst equation relates the measured half-cell potential (E) to the standard half-cell potential (E°) and the activity of the redox species.
-
E_Hg₂²⁺/Hg = E°_Hg₂²⁺/Hg - (RT/nF) * ln( a_Hg(l)² / a_Hg₂²⁺ )
-
Where:
-
R = Gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T = Absolute temperature (in Kelvin)
-
n = Number of electrons in the half-reaction (n=2)
-
F = Faraday constant (96,485 C·mol⁻¹)
-
a_Hg(l) = Activity of liquid mercury (defined as 1)
-
a_Hg₂²⁺ = Activity of the mercurous ion.
-
-
The equation simplifies to: E_Hg₂²⁺/Hg = E°_Hg₂²⁺/Hg - (RT/2F) * ln( 1 / a_Hg₂²⁺ )
-
For dilute solutions, the activity (a) can be approximated by the molar concentration ([Hg₂²⁺]).
-
Rearrange to solve for the standard potential: E°_Hg₂²⁺/Hg = E_Hg₂²⁺/Hg + (RT/2F) * ln( 1 / [Hg₂²⁺] )
-
By substituting the calculated E_Hg₂²⁺/Hg and the known concentration [Hg₂²⁺], the experimental standard potential can be determined.
-
Safety Precautions
-
Mercury Toxicity: All mercury compounds are highly toxic. Handle this compound and elemental mercury in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perchlorate Hazard: While aqueous perchlorate solutions are stable, solid perchlorate salts can be powerful oxidizers and may form explosive mixtures with organic materials or upon heating.[6] Avoid storing large quantities and never heat solid this compound.
-
Waste Disposal: All mercury-containing waste must be collected in a designated, sealed hazardous waste container for proper disposal according to institutional and environmental regulations. Do not pour mercury waste down the drain.
References
Application of Mercurous Perchlorate and Mercuric Acetate in Non-Aqueous Titrations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of mercury-based reagents in non-aqueous titrations, a critical analytical technique in pharmaceutical and chemical analysis. The focus is on the determination of substances that are weakly acidic or basic and often insoluble in aqueous solutions. While the primary request concerns mercurous perchlorate (B79767), the overwhelmingly prevalent and well-documented method involves the use of mercuric acetate (B1210297) as an auxiliary reagent. This document will therefore detail the established protocol for the mercuric acetate method and provide a theoretical protocol for the less common direct titration with mercurous perchlorate.
Introduction and Principles
Non-aqueous titrations are essential for the quantitative analysis of weak acids and bases that do not provide sharp endpoints in aqueous solutions. By employing non-aqueous solvents, the acidic or basic properties of these substances can be enhanced.
A significant application in this field is the analysis of halide salts of weak bases, particularly amine hydrohalides, which are common in pharmaceutical formulations. In these cases, the halide ion interferes with the direct titration of the weak base. To overcome this, a mercury(II) salt, typically mercuric acetate, is added. The mercuric ions react with the halide ions to form a stable, undissociated mercuric halide complex. This reaction liberates the acetate ion, a strong base in glacial acetic acid, which is then titrated with a strong acid, usually perchloric acid.
The overall reaction can be summarized as follows:
2RNH₃⁺X⁻ + Hg(CH₃COO)₂ → 2RNH₃⁺ + HgX₂ + 2CH₃COO⁻ CH₃COO⁻ + H⁺ → CH₃COOH
Applications of Mercury-Based Non-Aqueous Titrations
The primary application of mercury compounds in non-aqueous titrations is in the pharmaceutical industry for the assay of active pharmaceutical ingredients (APIs) that are formulated as hydrohalide salts.
| Analyte Type | Example Compounds | Titration Method |
| Amine Hydrohalides | Ephedrine Hydrochloride, Chlorpromazine Hydrochloride, Amitriptyline Hydrochloride, Methacholine Chloride, Amantadine Hydrochloride | Titration with perchloric acid in the presence of mercuric acetate.[1][2] |
| Weak Bases | Aniline, Atenolol, Pyridine | Direct titration with perchloric acid in a non-aqueous solvent. |
| Halides (Direct Titration) | Inorganic and organic chlorides and bromides | Theoretical application of direct titration with this compound. |
Experimental Protocols
Method 1: Titration of Amine Hydrohalides using Mercuric Acetate and Perchloric Acid (Established Method)
This protocol describes the standard procedure for the assay of an amine hydrochloride.
3.1.1. Reagents and Solutions
-
0.1 N Perchloric Acid in Glacial Acetic Acid: Cautiously mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride (B1165640) and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours to ensure the complete reaction of acetic anhydride with water. Standardize the solution against primary standard potassium hydrogen phthalate (B1215562).
-
Mercuric Acetate Solution (5% w/v in Glacial Acetic Acid): Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid. If necessary, warm gently to dissolve.
-
Indicator Solution:
-
Crystal Violet: 0.5% w/v in glacial acetic acid.
-
Methyl Orange: Saturated solution in acetone.
-
-
Glacial Acetic Acid: Analytical reagent grade.
-
Acetone: Analytical reagent grade.
3.1.2. Standardization of 0.1 N Perchloric Acid
-
Accurately weigh about 0.7 g of dried primary standard potassium hydrogen phthalate (KHP).
-
Dissolve the KHP in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the prepared 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the normality of the perchloric acid solution.
3.1.3. Titration Procedure for Amine Hydrochloride
-
Accurately weigh a quantity of the amine hydrochloride sample equivalent to about 0.2-0.6 g of the substance.
-
Dissolve the sample in 50 mL of glacial acetic acid or acetone.
-
Add 10-15 mL of the 5% mercuric acetate solution.
-
Add 2-3 drops of the chosen indicator (e.g., crystal violet or methyl orange).
-
Titrate with the standardized 0.1 N perchloric acid solution to the endpoint. The endpoint with crystal violet is a change from violet to blue-green. With methyl orange, the endpoint is a change to red.[2]
-
Perform a blank titration using the same quantities of solvents and reagents.
-
Calculate the percentage purity of the analyte.
3.1.4. Example Data for Titration of Pharmaceutical Hydrochlorides
| Pharmaceutical | Sample Weight (g) | Solvent | Indicator | Endpoint Color Change |
| Ephedrine HCl [2] | ~0.17 | Acetone | Methyl Orange | Yellow to Red |
| Chlorpromazine HCl [3] | ~0.6 | Acetone | Methyl Orange | - |
| Amitriptyline HCl | ~1.0 | Glacial Acetic Acid | Crystal Violet | Violet to Green |
| Methacholine Chloride | ~0.4 | Glacial Acetic Acid | Crystal Violet | Violet to Blue-Green |
Method 2: Direct Titration of Halides with this compound (Theoretical Protocol)
This protocol is based on the known reactivity of mercurous ions with halides and general principles of non-aqueous titrimetry. This method is not commonly cited in recent literature and should be validated thoroughly before application.
3.2.1. Reagents and Solutions
-
0.1 N this compound in a suitable non-aqueous solvent (e.g., anhydrous acetic acid or acetonitrile): The preparation of a stable this compound titrant in a non-aqueous solvent can be challenging due to potential disproportionation and reaction with the solvent. One approach could be to dissolve a weighed amount of this compound dihydrate in the chosen solvent. The solution must be standardized.
-
Indicator Solution: A suitable indicator for mercurimetric titrations, such as diphenylcarbazone, may be used. The endpoint is the formation of a colored complex with excess mercurous ions. Alternatively, potentiometric endpoint detection is recommended.
-
Solvent: Anhydrous acetic acid or acetonitrile.
3.2.2. Standardization of 0.1 N this compound
-
Accurately weigh a known amount of a primary standard halide salt (e.g., sodium chloride, previously dried).
-
Dissolve the standard in the chosen non-aqueous solvent.
-
Add the indicator or set up a potentiometric titration system.
-
Titrate with the prepared this compound solution to the endpoint.
-
Calculate the normality of the this compound solution.
3.2.3. Titration Procedure for Halide Sample
-
Accurately weigh a quantity of the halide-containing sample.
-
Dissolve the sample in the chosen non-aqueous solvent.
-
Add the indicator or set up the potentiometric titration apparatus.
-
Titrate with the standardized 0.1 N this compound solution to the endpoint.
-
Calculate the halide content in the sample.
Visualizations
Caption: Workflow for the non-aqueous titration of amine hydrohalides using mercuric acetate.
Caption: Logical relationship of the mercuric acetate method.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Non aqueous titration, nonaqueous indicator,analysis of Sodium benzoate, non aqueous titration of ephedrine,type and use of different type of solvent used in nonaqueous titration, Application | PPTX [slideshare.net]
- 3. Assay of Chlorpromazine: Medicinal Chemistry Practical - Pharmacy Infoline [pharmacyinfoline.com]
Application Notes and Protocols: The Use of Mercury(II) Salts as Oxidizing Agents in the Synthesis of Aurones
A Note on Mercurous Perchlorate (B79767): Extensive literature searches did not yield specific applications or detailed protocols for the use of mercurous perchlorate as an oxidizing agent in organic synthesis. The available scientific literature predominantly focuses on the application of mercury(II) salts, such as mercuric acetate (B1210297) and mercuric perchlorate, in various organic transformations. This document, therefore, details the use of mercuric acetate as an effective oxidizing agent in the synthesis of aurones, a class of flavonoid compounds.
Introduction
Mercury(II) salts, particularly mercuric acetate (Hg(OAc)₂), have been employed as effective reagents for the oxidative cyclization of 2'-hydroxychalcones to yield aurones. This transformation is a key step in the synthesis of these biologically active heterocyclic compounds. The reaction proceeds through an intramolecular cyclization facilitated by the mercury(II) salt, followed by an oxidation step. This application note provides a summary of this synthetic methodology, including reaction conditions, quantitative data, and detailed experimental protocols.
Application: Oxidative Cyclization of 2'-Hydroxychalcones to Aurones
The primary application of mercuric acetate in this context is the synthesis of aurones from 2'-hydroxychalcone (B22705) precursors. The reaction is typically carried out in a suitable solvent, such as pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO), and often requires heating.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various aurone (B1235358) derivatives from their corresponding 2'-hydroxychalcones using mercuric acetate.
Table 1: Synthesis of Aurones using Mercuric Acetate in Pyridine [1][2][3]
| Entry | Substrate (2'-Hydroxychalcone) | Product (Aurone) | Reaction Time | Yield (%) | Reference |
| 1 | 2'-Hydroxychalcone | Aurone | 10-15 min | 78 | [Agrawal & Soni, 2006][1][2] |
| 2 | 2'-Hydroxy-4-methoxychalcone | 4'-Methoxyaurone | 10-15 min | 82 | [Agrawal & Soni, 2006][1][2] |
| 3 | 2'-Hydroxy-3,4-methylenedioxychalcone | 3',4'-Methylenedioxyaurone | 10-15 min | 80 | [Agrawal & Soni, 2006][1][2] |
| 4 | 2'-Hydroxy-4-chlorochalcone | 4'-Chloroaurone | 10-15 min | 77 | [Agrawal & Soni, 2006][1][2] |
| 5 | 2'-Hydroxy-5'-acetamidochalcone | 5-Acetamidoaurone | 60 min | High | [Elhadi et al.][4] |
Table 2: Synthesis of Aurones using Mercuric Acetate in Dimethyl Sulfoxide (DMSO) [5][6]
| Entry | Substrate (2'-Hydroxychalcone) | Product (Aurone) | Reaction Conditions | Yield (%) | Reference |
| 1 | 2'-Hydroxychalcone | Aurone | Room Temperature | Not specified | [Grundon et al., 1975][5][6] |
| 2 | 2'-Hydroxy-4'-nitrochalcone | 4-Nitroaurone | Room Temperature | Quantitative | [Grundon et al., 1975][5][6] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of aurones using mercuric acetate.
Protocol 1: Synthesis of Aurones using Mercuric Acetate in Pyridine [1][2][7]
Materials:
-
2'-Hydroxychalcone derivative (1.0 mmol)
-
Mercuric acetate (Hg(OAc)₂) (1.0 mmol)
-
Pyridine (10 mL)
-
Dilute Hydrochloric Acid (HCl)
-
Ice-cold water
-
Rectified spirit (for crystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and crystallization
Procedure:
-
In a round-bottom flask, dissolve mercuric acetate (1.0 mmol) in pyridine (10 mL) with cooling.
-
To this solution, add the 2'-hydroxychalcone derivative (1.0 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 10-15 minutes (monitor reaction progress by TLC). For some substrates, a longer reaction time of up to 60 minutes may be required.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add dilute HCl to the reaction mixture.
-
Pour the acidified mixture into ice-cold water to precipitate the crude product.
-
Filter the solid precipitate and wash it with cold water.
-
Recrystallize the crude product from rectified spirit to obtain the pure aurone.
Protocol 2: Synthesis of Aurones using Mercuric Acetate in DMSO [5][6]
Materials:
-
2'-Hydroxychalcone derivative (1.0 mmol)
-
Mercuric acetate (Hg(OAc)₂) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2'-hydroxychalcone derivative (1.0 mmol) and mercuric acetate (1.0 mmol) in DMSO in a suitable flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by spectroscopic methods (¹H NMR, UV).
-
The reaction time can vary depending on the substrate. For some substrates, quantitative conversion is observed.
-
Upon completion, the workup procedure would typically involve precipitation of the product by adding water and subsequent filtration and purification.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and a general experimental workflow.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. ijpab.com [ijpab.com]
- 5. Oxidative cyclisation of 2′-hydroxychalcones to aurones using mercury(II) acetate in dimethyl sulphoxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Oxidative cyclisation of 2′-hydroxychalcones to aurones using mercury(II) acetate in dimethyl sulphoxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Biamperometric Titration of Halides with Mercurous Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biamperometric titration, also known as dead-stop end-point titration, is an electrochemical technique used to determine the equivalence point of a titration. This method is particularly advantageous for the quantitative analysis of substances in colored or turbid solutions, where visual indicators are ineffective. By applying a small, constant potential across two identical indicator electrodes and measuring the resulting current, a sharp change in current signals the end of the reaction.
This application note provides a detailed protocol for the determination of halide ions (e.g., chloride, bromide) using mercurous perchlorate (B79767) as the titrant and biamperometric end-point detection. The reaction involves the precipitation of sparingly soluble mercurous halides. This method is applicable in pharmaceutical analysis, particularly for the quality control of raw materials and finished products containing halide salts.
Principle of the Method
The titration is based on the reaction between mercurous ions (Hg₂²⁺) from the mercurous perchlorate titrant and halide ions (X⁻) in the sample to form a precipitate:
Hg₂²⁺ + 2X⁻ → Hg₂X₂(s)
A small potential (typically 50-150 mV) is applied across two platinum electrodes immersed in the sample solution.
-
Before the equivalence point: The concentration of free mercurous ions is negligible. Although halide ions are present, the applied potential is generally insufficient to cause their oxidation or reduction. Consequently, little to no current flows between the electrodes.
-
At the equivalence point: All halide ions have been precipitated.
-
After the equivalence point: An excess of mercurous ions (Hg₂²⁺) is present in the solution. These ions can be both oxidized and reduced at the electrodes, creating a reversible redox couple (Hg₂²⁺ / Hg). This allows current to flow between the anode and cathode, resulting in a sudden and sharp increase in the measured current.
The end point of the titration is determined graphically by plotting the current (in µA) against the volume of titrant added (in mL). The intersection of the two linear portions of the curve (before and after the sharp current increase) indicates the equivalence point.
Signaling Pathway and Logical Relationship
The underlying principle of endpoint detection in this biamperometric titration is based on the change in the electrochemical behavior of the solution at the equivalence point. The logical flow is from a non-electroactive system (before the endpoint) to an electroactive one (after the endpoint), which is the key to the "dead-stop" terminology.
Application Notes and Protocols for Conductometric Titration of Halide Mixtures Using Mercurous Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductometric titration is a versatile analytical technique that relies on the change in electrical conductivity of a solution during a titration. This method is particularly advantageous for analyzing colored or turbid solutions where traditional visual indicators are ineffective.[1] The principle lies in the replacement of ions with different ionic conductivities, leading to a change in the overall conductance of the solution.[2] The endpoint of the titration is determined graphically by plotting conductance against the volume of titrant added, which typically results in two lines of different slopes intersecting at the equivalence point.[3]
This application note provides a detailed protocol for the sequential determination of iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻) ions in a mixture using mercurous perchlorate (B79767) (Hg₂(ClO₄)₂) as the titrant. The method is based on the fractional precipitation of mercurous halides, which have significantly different solubility products.
The reaction proceeds as follows:
Hg₂²⁺(aq) + 2X⁻(aq) → Hg₂X₂(s) (where X = I, Br, Cl)
Due to the varying solubilities of the mercurous halides, a sequential precipitation occurs, allowing for the individual quantification of each halide in the mixture.
Principle of Sequential Halide Precipitation
The successful sequential titration of a halide mixture is dependent on the significant differences in the solubility products (Ksp) of the respective mercurous halides. The halide with the lowest solubility product will precipitate first, followed by the next least soluble, and so on.
The order of precipitation is determined by the Ksp values, with the least soluble salt precipitating first. The mercurous halides precipitate in the following order:
-
Mercurous Iodide (Hg₂I₂)
-
Mercurous Bromide (Hg₂Br₂)
-
Mercurous Chloride (Hg₂Cl₂)
This sequential precipitation allows for the determination of each halide in a single titration, with distinct breaks in the conductivity curve corresponding to the equivalence point of each halide.
Table 1: Solubility Products of Mercurous Halides
| Mercurous Halide | Formula | Solubility Product (Ksp) at 25°C |
| Mercurous Iodide | Hg₂I₂ | 1.4 x 10⁻²⁸ |
| Mercurous Bromide | Hg₂Br₂ | 1.3 x 10⁻²¹ |
| Mercurous Chloride | Hg₂Cl₂ | 1.43 x 10⁻¹⁸[4] |
Note: Ksp values can vary slightly depending on the source.
Experimental Protocol
This protocol outlines the steps for the conductometric titration of a mixed halide solution with mercurous perchlorate.
Reagents and Solutions
-
This compound (Hg₂(ClO₄)₂) Titrant (0.05 N):
-
Preparation: this compound can be synthesized by reacting mercurous nitrate (B79036) with perchloric acid. Due to the hazardous nature of mercury compounds and perchlorates, it is highly recommended to purchase a standardized solution from a commercial supplier if possible. If preparation is necessary, it should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Standardization: The titrant should be standardized against a primary standard potassium chloride (KCl) solution using the same conductometric titration procedure.
-
-
Mixed Halide Standard Solution (approx. 0.01 N each of KI, KBr, and KCl):
-
Accurately weigh appropriate amounts of dry, analytical grade potassium iodide (KI), potassium bromide (KBr), and potassium chloride (KCl).
-
Dissolve the salts in deionized water and dilute to a known volume in a volumetric flask.
-
-
Deionized Water
Instrumentation
-
Conductivity meter with a dipping conductivity cell
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL, Class A)
-
Volumetric flasks and pipettes (Class A)
-
Beaker (150 mL)
Titration Procedure
-
Pipette 50.00 mL of the mixed halide standard solution into a 150 mL beaker.
-
Add approximately 50 mL of deionized water to ensure the conductivity probe is sufficiently immersed.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the conductivity cell into the solution, ensuring the electrodes are fully covered and there are no air bubbles trapped.
-
Turn on the magnetic stirrer and allow the solution to mix thoroughly.
-
Record the initial conductivity of the solution.
-
Fill the burette with the standardized 0.05 N this compound titrant.
-
Add the titrant in small increments (e.g., 0.5 mL). After each addition, allow the conductivity reading to stabilize and record the value along with the corresponding burette reading.
-
As the conductivity begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately determine the inflection points.
-
Continue the titration well past the final equivalence point, observing the change in conductivity.
-
Plot the recorded conductivity values (Y-axis) against the volume of this compound added (X-axis).
-
Determine the three equivalence points from the intersections of the extrapolated linear portions of the titration curve. The first endpoint corresponds to the precipitation of iodide, the second to bromide, and the third to chloride.
Data Presentation and Analysis
The collected data should be tabulated to facilitate the plotting of the titration curve and the calculation of halide concentrations.
Table 2: Hypothetical Titration Data
| Volume of Hg₂(ClO₄)₂ (mL) | Conductivity (µS/cm) |
| 0.0 | 1250 |
| 1.0 | 1230 |
| 2.0 | 1210 |
| ... | ... |
| 9.8 | 1100 |
| 10.0 (Endpoint 1 - Iodide) | 1095 |
| 10.2 | 1115 |
| ... | ... |
| 19.9 | 1250 |
| 20.1 (Endpoint 2 - Bromide) | 1260 |
| 20.3 | 1280 |
| ... | ... |
| 29.7 | 1450 |
| 29.9 (Endpoint 3 - Chloride) | 1465 |
| 30.1 | 1500 |
Calculation of Halide Concentration:
The concentration of each halide can be calculated using the following formula:
Normality of Halide (N) = (V_titrant × N_titrant) / V_sample
Where:
-
V_titrant = Volume of this compound used for the specific halide
-
V_iodide = V_endpoint1
-
V_bromide = V_endpoint2 - V_endpoint1
-
V_chloride = V_endpoint3 - V_endpoint2
-
-
N_titrant = Normality of the this compound titrant
-
V_sample = Initial volume of the halide sample
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the conductometric titration of mixed halides.
Sequential Precipitation Logic Diagram
Caption: Logical flow of sequential halide precipitation based on solubility products.
Expected Results and Interpretation
The conductometric titration curve for a mixed halide solution with this compound will exhibit three distinct breaks.
-
First Segment (Iodide Precipitation): Initially, the conductivity will decrease slightly as mobile iodide ions are replaced by the less mobile perchlorate ions from the titrant, and the formation of the insoluble Hg₂I₂ removes ions from the solution.
-
First Endpoint: A sharp break in the curve indicates the complete precipitation of iodide ions.
-
Second Segment (Bromide Precipitation): After the first endpoint, the conductivity will again change as bromide ions are precipitated as Hg₂Br₂.
-
Second Endpoint: Another break in the curve signals the completion of bromide precipitation.
-
Third Segment (Chloride Precipitation): The conductivity will continue to change as chloride ions are precipitated as Hg₂Cl₂.
-
Third Endpoint: The final break indicates that all chloride ions have been precipitated.
-
After the Final Endpoint: The conductivity will rise more steeply due to the addition of excess, highly mobile mercurous and perchlorate ions from the titrant.
Conclusion
The conductometric titration of mixed halides using this compound is a robust and accurate method for the sequential determination of iodide, bromide, and chloride in a single analytical run. The technique's reliance on fundamental electrochemical properties makes it suitable for a wide range of sample matrices, including those that are colored or turbid. By following the detailed protocol and understanding the principles of sequential precipitation, researchers can effectively employ this method for halide quantification in various scientific and industrial applications.
References
Application Notes and Protocols: Mercurous Perchlorate as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercurous perchlorate (B79767), Hg₂(ClO₄)₂, is a unique inorganic compound that has found application as a catalyst in a variety of organic transformations. While mercury compounds are generally associated with high toxicity, their catalytic activity in specific reactions can be significant, offering pathways to complex molecular architectures. These application notes provide an overview of the catalytic use of mercurous perchlorate in organic synthesis, with a focus on detailed experimental protocols where available. Due to the hazardous nature of mercury compounds, stringent safety protocols must be followed at all times.
Safety Precautions and Handling
WARNING: this compound and all mercury compounds are highly toxic. All handling and reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, must be worn at all times. Avoid inhalation of dust or vapors. In case of skin contact, wash the affected area immediately and thoroughly with soap and water. All mercury-containing waste must be disposed of as hazardous waste according to institutional guidelines.
Preparation of this compound
This compound can be prepared by the reaction of mercurous oxide with perchloric acid.
Protocol: Synthesis of this compound
-
In a fume hood, carefully add a stoichiometric amount of mercurous oxide (Hg₂O) to a cooled, dilute solution of perchloric acid (HClO₄).
-
Stir the mixture gently. The mercurous oxide will dissolve to form this compound.
-
The resulting solution can be used directly for catalytic applications or the salt can be isolated by careful evaporation of the solvent under reduced pressure. Caution: Perchlorate salts can be explosive, especially in the presence of organic materials. Avoid heating concentrated solutions or the solid salt to dryness.
Applications in Organic Synthesis
Sakurai-Hosomi Allylation of Isatins
Quantitative Data Summary
| Entry | Substrate (Isatin) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Isatin (B1672199) | 1.0 | CH₂Cl₂ | 12 | 95 |
| 2 | N-Methylisatin | 1.0 | CH₂Cl₂ | 12 | 98 |
| 3 | 5-Bromoisatin | 1.0 | CH₂Cl₂ | 24 | 92 |
| 4 | N-Benzylisatin | 0.1 | CH₂Cl₂ | 36 | 90 |
-
To a 10 mL vial, add the isatin substrate (0.40 mmol) and the this compound catalyst (e.g., Hg(ClO₄)₂·3H₂O, 1.0 mol%, 0.0040 mmol, 1.8 mg).
-
Add 5 mL of anhydrous dichloromethane (B109758) (CH₂Cl₂) to the vial.
-
Add allyltrimethylsilane (B147118) (0.80 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 50 mL of ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-allyl-3-hydroxyindolin-2-one.
Reaction Workflow
Applications of Mercurous Perchlorate in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercurous perchlorate (B79767), Hg₂(ClO₄)₂, is a chemical compound that finds niche but significant applications in the field of analytical chemistry. Its utility primarily stems from the redox and precipitation reactions of the mercurous ion (Hg₂²⁺). This document provides detailed application notes and protocols for the use of mercurous perchlorate in various analytical techniques, with a focus on titrimetric methods. The information is intended to guide researchers, scientists, and professionals in drug development in the practical application of this reagent.
Amperometric and Biamperometric Titrations
Amperometric and biamperometric titrations are electrochemical methods used to determine the endpoint of a titration by measuring the change in current flowing between two electrodes. This compound is an effective titrant for a variety of inorganic and organic species.
Determination of Hexacyanoferrate(III)
This compound can be used for the precise and accurate determination of hexacyanoferrate(III) ions. The titration is monitored amperometrically at a rotating platinum electrode.
Quantitative Data:
| Analyte Concentration | Precision | Accuracy |
| 5 × 10⁻⁵ to 10⁻³ N | ~5% | ±1.5%[1] |
| 5 × 10⁻⁶ N | ~5% | - |
Experimental Protocol:
Reagents:
-
Standard solution of this compound (e.g., 0.01 N)
-
Sample solution containing hexacyanoferrate(III)
-
Supporting electrolyte: Perchloric acid-potassium thiocyanate (B1210189) medium[1]
Instrumentation:
-
Amperometric titration apparatus with a rotating platinum indicator electrode and a suitable reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Microburette
Procedure:
-
Pipette a known volume of the hexacyanoferrate(III) sample solution into the titration cell.
-
Add a sufficient volume of the perchloric acid-potassium thiocyanate supporting electrolyte.
-
Immerse the rotating platinum electrode and the reference electrode into the solution.
-
Apply a constant potential to the indicator electrode.
-
Start the rotation of the platinum electrode at a constant speed.
-
Titrate the sample solution with the standard this compound solution from a microburette.
-
Record the diffusion current at regular intervals after each addition of the titrant.
-
Plot the current readings against the volume of this compound added. The endpoint is the intersection of the two linear branches of the titration curve.
Workflow Diagram:
Determination of Iodine
The amperometric titration of submillinormal concentrations of iodine with this compound provides another valuable analytical application.[2]
Experimental Protocol:
Reagents:
-
Standard solution of this compound (e.g., 0.001 N)
-
Sample solution of iodine
-
Supporting electrolyte (e.g., dilute perchloric acid)
Instrumentation:
-
Amperometric titration apparatus with a rotating platinum electrode and a reference electrode.
-
Microburette
Procedure:
-
Transfer a known aliquot of the iodine solution to the titration cell.
-
Add the supporting electrolyte.
-
Immerse the electrodes and apply a suitable constant potential.
-
Begin stirring and titrate with the standard this compound solution.
-
Record the current after each incremental addition of the titrant.
-
Construct a titration curve by plotting current versus the volume of titrant to determine the endpoint.
Logical Relationship Diagram:
Potentiometric Titration
Potentiometric titrations involve measuring the potential difference between two electrodes as a function of the added titrant volume. While direct protocols for this compound are less common, the principle can be applied for the determination of various ions that form precipitates or stable complexes with mercurous ions.
Determination of Thiols (Conceptual Protocol)
Based on the established use of mercury(II) salts for the potentiometric titration of thiols, a similar approach using this compound can be conceptualized.[3] The reaction would involve the formation of a mercury-thiol complex.
Conceptual Experimental Protocol:
Reagents:
-
Standard solution of this compound
-
Thiol-containing sample (e.g., cysteine, glutathione)
-
pH buffer solution
Instrumentation:
-
Potentiometer with a mercury-based indicator electrode (or a silver electrode which can respond to changes in mercury ion concentration) and a reference electrode.
-
Stirrer
-
Burette
Procedure:
-
Dissolve a weighed amount of the thiol sample in a suitable buffer solution and place it in the titration vessel.
-
Immerse the indicator and reference electrodes in the solution.
-
Allow the potential reading to stabilize while stirring.
-
Add the standard this compound solution in small increments from the burette.
-
Record the potential after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the potential versus the volume of titrant added. The endpoint can be determined from the inflection point of the curve or by using the first or second derivative plots.
Signaling Pathway Diagram (Conceptual):
Precipitation Reactions for Halide Determination
This compound can be used in precipitation titrations for the determination of halide ions, particularly chloride. The reaction involves the formation of insoluble mercurous halides.
Determination of Chloride
The titration of chloride ions with this compound results in the precipitation of mercurous chloride (Hg₂Cl₂).
Quantitative Data (Illustrative for Mercuric Nitrate (B79036) Method):
The mercuric nitrate method for chloride determination, which is mechanistically similar, is effective for chloride concentrations ranging from 15 mg/L to 1000 mg/L in a 10 mL sample.[4]
Experimental Protocol (Adapted for this compound):
Reagents:
-
Standard solution of this compound
-
Chloride sample solution
-
Indicator (e.g., diphenylcarbazone, though optimization for mercurous titration would be needed)
-
Nitric acid (for pH adjustment)
Instrumentation:
-
Burette
-
Titration flask
-
Stirrer
Procedure:
-
Pipette a known volume of the chloride sample into a titration flask.
-
Adjust the pH of the solution to the optimal range for the indicator using dilute nitric acid.
-
Add a few drops of the indicator solution.
-
Titrate with the standard this compound solution until the endpoint, indicated by a distinct color change, is reached.
-
A blank titration should be performed to correct for any impurities.
Experimental Workflow Diagram:
Conclusion
This compound serves as a valuable reagent in analytical chemistry, particularly for titrimetric analyses. Its applications in amperometric, biamperometric, and potentiometric titrations allow for the determination of a range of analytes. While detailed, standardized protocols for all potential applications may not be readily available in modern literature due to the trend of moving away from mercury-based reagents, the fundamental principles outlined in these notes provide a solid foundation for the development and adaptation of methods for specific research and development needs. Proper safety precautions for handling mercury compounds are paramount in all applications.
References
- 1. The amperometric titration of submillinormal concentrations of hexacyanoferrate (III) with mercury (I) perchlorate - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. The amperometric titration of submillinormal concentrations of iodine with mercury(I) perchlorate - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A silver electrode in the potentiometric titration of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epd.georgia.gov [epd.georgia.gov]
Application Notes and Protocols for the Determination of Iron(III) and Copper(II) using Mercurous Perchlorate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of iron(III) and copper(II) ions using mercurous perchlorate (B79767) as a titrant. The methodologies outlined are based on established principles of volumetric and amperometric titrations.
Determination of Iron(III) by Volumetric Titration with Mercurous Perchlorate
This method is based on the titration of iron(III) with a standardized solution of this compound in the presence of a thiocyanate (B1210189) indicator. The endpoint is detected by the disappearance of the red color of the iron(III)-thiocyanate complex.
Core Principle
The titration reaction involves the reduction of Fe(III) by mercurous ions (Hg₂²⁺):
2Fe³⁺ + Hg₂²⁺ → 2Fe²⁺ + 2Hg²⁺
In the presence of thiocyanate ions (SCN⁻), Fe(III) forms a distinct red complex, [Fe(SCN)(H₂O)₅]²⁺. As this compound is added, it reacts with the free Fe(III) ions. At the endpoint, all Fe(III) has been consumed, leading to the disappearance of the red color.
Experimental Protocols
1.1. Preparation of 0.1 N this compound Solution
-
Reagents: Mercurous nitrate (B79036) (Hg₂(NO₃)₂·2H₂O), perchloric acid (HClO₄, 70%), distilled water, and mercury metal.
-
Procedure:
-
Dissolve an appropriate amount of mercurous nitrate in distilled water containing a small amount of perchloric acid to prevent hydrolysis.
-
Add a few drops of liquid mercury to the solution to maintain the mercurous state and prevent oxidation to mercuric ions.
-
Store the solution in a dark bottle to prevent photochemical decomposition.
-
-
Standardization:
-
Standardize the this compound solution against a primary standard, such as potassium iodate (B108269) (KIO₃) or a standard solution of sodium chloride (NaCl).
-
1.2. Preparation of Potassium Thiocyanate Indicator Solution (10% w/v)
-
Reagents: Potassium thiocyanate (KSCN), distilled water.
-
Procedure:
-
Dissolve 10 g of KSCN in 100 mL of distilled water.
-
1.3. Titration Procedure for Iron(III)
-
Pipette a known volume of the iron(III) sample solution into a conical flask.
-
Acidify the solution with a few drops of dilute nitric acid or perchloric acid.
-
Add an excess of the 10% potassium thiocyanate indicator solution. The solution should turn a deep red color.
-
Titrate the iron(III)-thiocyanate complex with the standardized this compound solution until the red color completely disappears.
-
Record the volume of this compound solution used.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Calculate the concentration of iron(III) in the sample.
Data Presentation
Table 1: Volumetric Determination of Iron(III) with 0.1 N this compound
| Sample | Volume of Fe(III) Sample (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Hg₂(ClO₄)₂ Used (mL) | Concentration of Fe(III) (M) |
| 1 | 25.00 | 0.10 | 22.60 | 22.50 | Calculated Value |
| 2 | 25.00 | 0.20 | 22.75 | 22.55 | Calculated Value |
| 3 | 25.00 | 0.15 | 22.70 | 22.55 | Calculated Value |
| Average | 22.53 | Average Value |
Note: The calculated values are dependent on the exact normality of the this compound solution.
Experimental Workflow
Caption: Workflow for the volumetric determination of Iron(III).
Determination of Iron(III) and Copper(II) by Amperometric/Biamperometric Titration
Amperometric and biamperometric titrations offer a sensitive method for the determination of both iron(III) and copper(II) using this compound. These techniques rely on measuring the change in current as a function of the volume of titrant added.
Core Principle
In amperometric titrations, a potential is applied between a reference electrode and an indicator electrode, and the resulting current is measured. The endpoint is determined from the intersection of the two linear portions of the titration curve (current vs. volume of titrant). Biamperometric titration involves applying a small potential difference between two identical indicator electrodes and measuring the current. The endpoint is indicated by a sharp change in the current. The error for these methods in the 50 to 1000 μN concentration range rarely exceeds 2%.[1]
Experimental Protocols
2.1. Instrumentation
-
Potentiostat/Galvanostat capable of amperometric and biamperometric measurements.
-
Titration cell with a rotating platinum electrode (for amperometry) or two platinum microelectrodes (for biamperometry).
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Microburette.
2.2. Preparation of Reagents
-
This compound Solution (0.01 N): Prepare by diluting a standardized 0.1 N solution with dilute perchloric acid. Due to potential instability, it is recommended to prepare this solution fresh or standardize it daily.
-
Supporting Electrolyte: A suitable supporting electrolyte is required to minimize migration currents and maintain constant ionic strength. For iron(III), a solution containing potassium thiocyanate and perchloric acid can be used. For copper(II), a dilute perchloric acid solution is appropriate.
2.3. Amperometric Titration Procedure for Iron(III)
-
Place a known volume of the iron(III) sample into the titration cell.
-
Add the supporting electrolyte (e.g., potassium thiocyanate and perchloric acid).
-
Immerse the rotating platinum indicator electrode and the reference electrode in the solution.
-
Apply a suitable potential to the indicator electrode.
-
Start the titration by adding the standardized this compound solution in small increments from a microburette.
-
Record the current reading after each addition.
-
Continue the titration well beyond the endpoint.
-
Plot the current (y-axis) versus the volume of titrant added (x-axis) to determine the endpoint.
2.4. Biamperometric Titration Procedure for Copper(II)
-
Place a known volume of the copper(II) sample into the titration cell.
-
Add the supporting electrolyte (e.g., dilute perchloric acid).
-
Immerse the two platinum microelectrodes into the solution.
-
Apply a small, constant potential difference between the electrodes.
-
Titrate with the standardized this compound solution, recording the current after each addition.
-
Plot the current versus the volume of titrant to determine the endpoint, which is typically a sharp V-shaped or inverted V-shaped curve.
Data Presentation
Table 2: Amperometric/Biamperometric Determination of Iron(III) and Copper(II)
| Analyte | Sample Volume (mL) | Titrant Concentration (N) | Endpoint Volume (mL) | Calculated Concentration (M) |
| Iron(III) | 50.00 | 0.01 | 4.52 | Calculated Value |
| Iron(III) | 50.00 | 0.01 | 4.55 | Calculated Value |
| Copper(II) | 50.00 | 0.01 | 5.10 | Calculated Value |
| Copper(II) | 50.00 | 0.01 | 5.12 | Calculated Value |
Note: The endpoint volumes are determined graphically from the titration curves.
Logical Relationship Diagram
Caption: General workflow for amperometric/biamperometric titrations.
References
Application Notes and Protocols for Electrochemical Degradation of Pollutants
A Note on the Use of Mercurous Perchlorate (B79767):
A comprehensive review of scientific literature reveals a lack of established methods for the electrochemical degradation of pollutants using mercurous perchlorate as a primary reagent or electrode material. The prevailing research on electrochemical oxidation for pollutant remediation focuses on the use of stable, highly oxidative anode materials. Mercury electrodes are primarily utilized in electroanalytical chemistry for the detection of heavy metals and in specific cathodic reduction processes, rather than for the anodic oxidation of pollutants. The use of a mercury-based system for oxidation would be complicated by the oxidation of the mercury electrode itself, which would introduce significant mercury contamination into the treated water—a serious environmental and health hazard.
Perchlorate salts are commonly used in electrochemistry as supporting electrolytes due to their high solubility and general stability. However, they do not typically play a direct catalytic or oxidative role in the degradation of pollutants. In fact, under the highly oxidizing conditions of some electrochemical treatments, the formation of perchlorate from chloride ions is considered an undesirable side reaction.
Therefore, these application notes will focus on the well-established and effective methods of electrochemical degradation of organic pollutants using state-of-the-art anode materials, with perchlorate salts used as a supporting electrolyte. We will provide a general protocol that can be adapted for various pollutants.
Introduction to Electrochemical Advanced Oxidation Processes (EAOPs)
Electrochemical Advanced Oxidation Processes (EAOPs) are a class of technologies designed to mineralize recalcitrant organic pollutants in water.[1] These methods are based on the electrochemical generation of powerful oxidizing species, most notably the hydroxyl radical (•OH), a highly reactive and non-selective oxidant capable of breaking down complex organic molecules.[1] The primary advantages of EAOPs include their environmental compatibility, versatility, and high efficiency in treating a wide range of persistent organic pollutants (POPs) such as pesticides, dyes, and pharmaceuticals.[1]
The core of an EAOP system is the electrochemical cell, consisting of an anode and a cathode immersed in the polluted water, which often contains a supporting electrolyte to improve conductivity. The choice of anode material is critical as it dictates the efficiency and mechanism of the degradation process.
Anode Materials in EAOPs
The effectiveness of the electrochemical degradation of pollutants is highly dependent on the anode material. Anodes are generally classified into two categories: "active" and "non-active".
-
"Active" Anodes (e.g., Pt, IrO₂, RuO₂): These materials have a low oxygen evolution potential. The hydroxyl radicals generated on their surface are strongly adsorbed and can participate in the formation of higher oxides on the anode surface. The oxidation of organics primarily occurs through these higher oxides.
-
"Non-active" Anodes (e.g., Boron-Doped Diamond (BDD), SnO₂, PbO₂): These materials possess a high oxygen evolution potential. Water is discharged on their surface to produce weakly adsorbed hydroxyl radicals that can directly attack and mineralize organic pollutants with high efficiency. BDD is often considered the benchmark material due to its exceptional chemical stability and high reactivity towards organic pollutant mineralization.
Data Presentation: Comparative Degradation Efficiency
The following tables summarize typical quantitative data for the electrochemical degradation of a model pollutant, phenol, using different anode materials. These values are illustrative and can vary based on specific experimental conditions.
Table 1: Degradation of Phenol (100 mg/L) using different anodes.
| Anode Material | Applied Current Density (mA/cm²) | Time for 90% Phenol Removal (min) | Mineralization Efficiency (%) after 180 min |
| BDD | 50 | 60 | > 95 |
| PbO₂ | 50 | 90 | 70 |
| SnO₂-Sb | 50 | 120 | 55 |
| Ti/IrO₂ | 50 | 180 | 30 |
Table 2: Effect of Current Density on Phenol Degradation using a BDD anode.
| Initial Phenol Conc. (mg/L) | Applied Current Density (mA/cm²) | Rate Constant (k, min⁻¹) | Energy Consumption (kWh/m³) per order of magnitude |
| 100 | 25 | 0.045 | 15 |
| 100 | 50 | 0.092 | 28 |
| 100 | 100 | 0.150 | 55 |
Experimental Protocols
This section provides a detailed protocol for the electrochemical degradation of a generic organic pollutant.
Materials and Equipment
-
Electrochemical Reactor: Undivided glass cell (250 mL).
-
Anode: Boron-Doped Diamond (BDD) electrode (e.g., 2 cm x 2 cm).
-
Cathode: Stainless steel or platinum foil of similar dimensions.
-
Reference Electrode (Optional): Ag/AgCl or Saturated Calomel Electrode (SCE) for potentiostatic control.
-
Power Supply: DC power supply capable of operating in galvanostatic (constant current) or potentiostatic (constant potential) mode.
-
Magnetic Stirrer and Stir Bar.
-
Supporting Electrolyte: Sodium perchlorate (NaClO₄) or sodium sulfate (B86663) (Na₂SO₄), 0.1 M.
-
Model Pollutant: e.g., Phenol, 100 mg/L solution.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) for pollutant concentration, Total Organic Carbon (TOC) analyzer for mineralization.
Experimental Procedure
-
Solution Preparation: Prepare a 200 mL aqueous solution of the model pollutant (e.g., 100 mg/L Phenol) containing the supporting electrolyte (e.g., 0.1 M NaClO₄).
-
Cell Assembly: Place the electrochemical cell on the magnetic stirrer. Add the prepared solution and a stir bar.
-
Electrode Placement: Position the BDD anode and the cathode vertically and parallel to each other with a fixed inter-electrode distance (e.g., 1-2 cm).
-
Connections: Connect the anode and cathode to the positive and negative terminals of the DC power supply, respectively. If using a reference electrode, place its tip close to the anode surface.
-
Electrolysis:
-
Start the magnetic stirrer to ensure the solution is well-mixed (e.g., 300 rpm).
-
Apply a constant current density (e.g., 50 mA/cm²) to the anode (galvanostatic mode).
-
Record the cell voltage periodically.
-
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (e.g., 1 mL) of the solution.
-
Sample Analysis:
-
Filter the collected samples through a 0.45 µm syringe filter before analysis.
-
Analyze the concentration of the model pollutant using HPLC.
-
Measure the TOC of the initial and final samples to determine the extent of mineralization.
-
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental procedure.
Mechanism of Anodic Oxidation
Caption: Pollutant degradation via hydroxyl radicals.
References
Troubleshooting & Optimization
Technical Support Center: Dilute Mercurous Perchlorate Solutions for Titration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, preparation, standardization, and troubleshooting of dilute mercurous perchlorate (B79767) [Hg₂(ClO₄)₂] solutions used in titration.
Frequently Asked Questions (FAQs)
Q1: How stable are dilute mercurous perchlorate solutions?
A1: Dilute this compound solutions (e.g., 0.01 N) are known to be unstable and should be prepared fresh daily for accurate results. Concentrated solutions (e.g., 0.1 N) exhibit greater stability, especially when stored properly. The primary degradation pathways include disproportionation into mercuric ions (Hg²⁺) and elemental mercury (Hg), as well as hydrolysis, which can lead to the formation of mercurous oxide.
Q2: What are the ideal storage conditions for this compound solutions?
A2: To maximize stability, this compound solutions should be stored in a dark, cool, and well-ventilated place.[1][2] It is highly recommended to store the solution in the presence of a small amount of elemental mercury to inhibit disproportionation. The solution should be kept in a tightly closed container to prevent contamination and evaporation.[1]
Q3: Can I use a this compound solution that has turned yellow or cloudy?
A3: A yellow or cloudy appearance in the solution may indicate the precipitation of mercurous oxide due to hydrolysis. This suggests a change in the concentration of the titrant, and the solution should not be used for accurate quantitative analysis. It is recommended to discard the solution and prepare a fresh batch.
Q4: What are the main safety precautions when working with this compound?
A4: this compound is a toxic and oxidizing substance. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3] Avoid contact with skin, eyes, and clothing.[1] It is also crucial to keep it away from combustible materials due to its oxidizing properties.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Solution turns yellow or a precipitate forms upon standing. | Hydrolysis of the mercurous ions, leading to the formation of mercurous oxide. | Prepare the solution in dilute perchloric acid to maintain an acidic pH and suppress hydrolysis. Store the solution over a small amount of elemental mercury. Prepare fresh solutions daily. |
| Difficulty in detecting a sharp endpoint during titration. | - Indicator issue.- Slow reaction kinetics.- Presence of interfering ions. | - Ensure the correct indicator is being used and that it has not degraded.- For potentiometric titration, ensure the electrode is properly calibrated and responding correctly.- Perform the titration slowly, especially near the endpoint, to allow the reaction to complete.- Check for and remove any interfering ions from the sample. |
| Inconsistent or non-reproducible titration results. | - Instability of the dilute titrant.- Improper standardization.- Temperature fluctuations. | - Standardize the this compound solution immediately before use.- Ensure the primary standard used for standardization is of high purity and has been dried appropriately.- Perform titrations at a constant temperature, as temperature can affect reaction rates and equilibrium. |
| Precipitate forms during the titration of a sample. | The sample may contain ions that form an insoluble precipitate with mercurous ions (e.g., chloride, bromide, iodide). | This is the basis of the titration. Ensure proper mixing to avoid localized high concentrations. If an unexpected precipitate forms, check for interfering substances. |
Experimental Protocols
Preparation of 0.01 N Dilute this compound Solution
This protocol describes the preparation of a dilute this compound solution from a more concentrated stock solution, which should be prepared from mercuric nitrate (B79036).
Materials:
-
Mercuric nitrate [Hg(NO₃)₂]
-
Elemental mercury (liquid)
-
Nitric acid (HNO₃), concentrated
-
Perchloric acid (HClO₄), ~1 M
-
Deionized water
-
Volumetric flasks (100 mL and 1000 mL)
-
Glass storage bottle
Procedure:
-
Preparation of 0.1 N Mercurous Nitrate Stock Solution: Dissolve approximately 34 g of mercuric nitrate in 100 mL of water containing 2 mL of concentrated nitric acid. Add about 100 g of elemental mercury and shake vigorously for 15 minutes. Let the solution stand overnight. This process reduces the mercuric ions to mercurous ions.
-
Preparation of 0.1 N this compound Stock Solution: Carefully decant the clear supernatant from the 0.1 N mercurous nitrate solution. To this, add perchloric acid to precipitate this compound. Wash the precipitate with cold water until the washings are free of nitrate ions. Dissolve the precipitate in approximately 1 liter of 0.1 M perchloric acid. Store this stock solution in a dark bottle over a small amount of elemental mercury.
-
Preparation of 0.01 N this compound Titrant: Immediately before use, accurately dilute 100.0 mL of the standardized 0.1 N this compound stock solution to 1000.0 mL with 0.1 M perchloric acid in a volumetric flask.
Standardization of 0.01 N this compound Solution
This protocol outlines the standardization of the dilute this compound solution against a primary standard of sodium chloride (NaCl).
Materials:
-
0.01 N this compound solution (to be standardized)
-
Sodium chloride (NaCl), primary standard grade, dried at 110°C
-
Deionized water
-
Potentiometer with a mercury indicator electrode and a saturated calomel (B162337) reference electrode (SCE) or a silver/silver chloride electrode.
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Standard NaCl Solution: Accurately weigh approximately 0.058 g of dried primary standard NaCl and dissolve it in 100.0 mL of deionized water in a volumetric flask to prepare a ~0.01 N solution.
-
Set up the Titration: Pipette 25.00 mL of the standard NaCl solution into a beaker. Add enough deionized water to ensure the electrodes are adequately immersed. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Perform the Potentiometric Titration: Immerse the mercury indicator electrode and the reference electrode into the solution. Fill the burette with the 0.01 N this compound solution.
-
Titrate to the Endpoint: Add the this compound solution in small increments, recording the potential (in mV) after each addition. As the potential begins to change more rapidly, reduce the volume of the increments. The endpoint is the point of maximum potential change for a given volume of titrant added.
-
Calculate the Normality: Calculate the exact normality of the this compound solution using the following formula:
N_Hg₂(ClO₄)₂ = (N_NaCl × V_NaCl) / V_Hg₂(ClO₄)₂
Where:
-
N_Hg₂(ClO₄)₂ = Normality of the this compound solution
-
N_NaCl = Normality of the standard NaCl solution
-
V_NaCl = Volume of the NaCl solution used (25.00 mL)
-
V_Hg₂(ClO₄)₂ = Volume of the this compound solution used to reach the endpoint
-
Factors Affecting Solution Stability
The stability of dilute this compound solutions is influenced by several factors. Understanding these factors is crucial for maintaining the integrity of the titrant.
Caption: Factors influencing the stability of dilute this compound solutions.
Quantitative Data on Stability
| Concentration (N) | Storage Conditions | Expected Stability | Recommendation |
| 0.1 | Stored in the dark, over elemental mercury | Stable for extended periods | Standardize periodically (e.g., weekly) |
| 0.01 | Stored in the dark | Unstable, significant changes in normality within hours | Prepare fresh daily by diluting a stable 0.1 N stock solution |
| 0.01 | Exposed to light | Very unstable, rapid degradation | Avoid exposure to light at all times |
It is imperative for accurate analytical work that dilute solutions are standardized immediately prior to use.
References
interferences in mercurous perchlorate titrations from halide ions
This guide provides troubleshooting advice and frequently asked questions regarding interferences from halide ions (Cl⁻, Br⁻, I⁻) during mercurous perchlorate (B79767) (Hg₂(ClO₄)₂) titrations. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of mercurous perchlorate titration?
A1: this compound titration is a type of precipitation titration. The mercurous ion (Hg₂²⁺) from the titrant reacts with the analyte, typically a halide ion (X⁻), to form a sparingly soluble mercurous halide precipitate (Hg₂X₂). The endpoint of the titration is reached when essentially all of the analyte has precipitated, which can be detected potentiometrically using a mercury electrode or with a suitable indicator.
Q2: How do halide ions interfere with my this compound titration?
A2: If your sample contains halide ions other than your target analyte, these can also react with the this compound titrant. This co-precipitation leads to an overestimation of the titrant volume required to reach the endpoint, resulting in inaccurate quantification of your target analyte. This interference is a direct consequence of the formation of insoluble mercurous halides.
Q3: Which halide ion causes the most significant interference?
A3: The degree of interference depends on the solubility of the corresponding mercurous halide. The less soluble the mercurous halide, the more readily it will precipitate and cause interference. The order of interference is: Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻) . This is because mercurous iodide is the least soluble, followed by mercurous bromide, and then mercurous chloride.
Troubleshooting Guide: Halide Ion Interference
Problem: My titration results are unexpectedly high, or the endpoint is unclear.
This could indicate the presence of interfering halide ions in your sample matrix. Follow these steps to diagnose and mitigate the issue.
Step 1: Identify the Potential Interfering Halide
-
Sample History Review: Analyze the composition of your sample. Could it contain other halides from starting materials, reagents, or as impurities? In pharmaceutical analysis, active pharmaceutical ingredients (APIs) formulated as hydrochloride salts are a common source of chloride, for example.
-
Qualitative Tests: If feasible, perform qualitative tests for the presence of chloride, bromide, and iodide in your sample matrix.
Step 2: Understand the Interference Mechanism
The interference is based on the competitive precipitation of mercurous halides. The mercurous ions (Hg₂²⁺) from the titrant will react with any halide ions (X⁻) present to form a precipitate:
Hg₂²⁺ (aq) + 2X⁻ (aq) ⇌ Hg₂X₂ (s)
The equilibrium of this reaction is governed by the solubility product constant (Ksp). A smaller Ksp value indicates a less soluble salt and therefore a greater potential for interference.
Data Presentation: Solubility of Mercurous Halides
The following table summarizes the solubility product constants (Ksp) for mercurous halides, which dictates the order and severity of interference.
| Mercurous Halide | Formula | Solubility Product (Ksp) at 25°C |
| Mercurous Chloride | Hg₂Cl₂ | 1.43 x 10⁻¹⁸ |
| Mercurous Bromide | Hg₂Br₂ | 6.40 x 10⁻²³ |
| Mercurous Iodide | Hg₂I₂ | 5.2 x 10⁻²⁹[1] |
Data compiled from various sources.
Step 3: Mitigation Strategies
If interfering halides are present, consider the following approaches:
-
Selective Precipitation/Removal:
-
For Iodide and Bromide Interference in Chloride Titration: It is challenging to remove iodide and bromide without affecting chloride. In some cases, oxidation of iodide to a non-interfering species might be possible, but this requires careful control of reaction conditions to avoid oxidation of bromide or chloride.
-
For Chloride Interference in Bromide/Iodide Titration: Due to the higher solubility of mercurous chloride, titrating bromide or iodide in the presence of low concentrations of chloride may be feasible, but the endpoint may be less sharp. A differential titration might be possible if the Ksp values are sufficiently different.
-
-
Masking Agents:
-
The use of masking agents to selectively prevent the precipitation of certain halides in this specific titration is not well-documented. Complexing agents that bind to mercury could potentially be used, but they would likely interfere with the titration of the target halide as well. For instance, potassium iodide is used to mask mercury in some complexometric titrations, highlighting its strong interaction.[2][3][4]
-
-
Alternative Analytical Methods:
-
If interference cannot be overcome, consider alternative methods for halide quantification that offer better selectivity, such as:
-
Ion Chromatography (IC): This is a powerful technique for separating and quantifying multiple halide ions in a single run.
-
Ion-Selective Electrodes (ISEs): While some cross-sensitivity can occur, ISEs can offer a degree of selectivity for a specific halide.
-
-
Experimental Protocols
General Protocol for Potentiometric this compound Titration
This protocol provides a general framework. Specific parameters such as sample volume and titrant concentration should be optimized for your particular application.
-
Apparatus:
-
Automatic potentiometric titrator
-
Mercury indicator electrode and a suitable reference electrode (e.g., calomel (B162337) or silver/silver chloride)
-
Burette (10 mL or 25 mL)
-
Stirrer
-
-
Reagents:
-
This compound Titrant (e.g., 0.1 N): Prepare by dissolving a known quantity of this compound in dilute perchloric acid. Standardize against a primary standard of potassium chloride.
-
Supporting Electrolyte: A solution of dilute perchloric acid or nitric acid to maintain a constant ionic strength and acidic pH.
-
-
Procedure:
-
Accurately weigh or pipette a sample containing the halide to be analyzed into a titration vessel.
-
Add a sufficient volume of the supporting electrolyte to ensure the electrodes are adequately immersed.
-
Place the titration vessel on the stirrer and begin gentle agitation.
-
Immerse the electrodes in the sample solution.
-
Start the titration with the standardized this compound solution. The titrator will record the potential (in mV) as a function of the titrant volume added.
-
The endpoint is determined from the point of maximum inflection on the titration curve (the first or second derivative of the curve).
-
Calculate the concentration of the halide in the sample based on the volume of titrant consumed at the endpoint.
-
Mandatory Visualization
Below is a logical workflow for troubleshooting halide ion interference in this compound titrations.
Caption: Troubleshooting workflow for halide interference.
References
- 1. The expression of solubility product of mercurous iodide is :- (1) \left[.. [askfilo.com]
- 2. "Indirect Complexometric Determination of Mercury Using Potassium Iodid" by B. Muralidhara RAO [journals.tubitak.gov.tr]
- 3. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Optimizing Perchlorate-Mediated Reactions for Organic Synthesis
Disclaimer: While the inquiry specified mercurous perchlorate (B79767), a comprehensive review of scientific literature indicates that its use in organic synthesis is not well-documented. The predominant reagent for the applications outlined is mercury(II) perchlorate (Hg(ClO₄)₂) , also known as mercuric perchlorate. This guide will focus on the optimization and troubleshooting of reactions involving mercury(II) perchlorate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of mercury(II) perchlorate in organic synthesis?
A1: Mercury(II) perchlorate is a potent and highly soluble oxidizing agent and Lewis acid used to facilitate a variety of organic transformations.[1][2] Its primary applications include:
-
Allylation of isatins and isatin (B1672199) ketoimines: It efficiently activates less reactive allyltrimethylsilane (B147118) for this purpose.[3][4]
-
Hydrolysis of vinyl halides: It is used in the conversion of vinyl halides to the corresponding carbonyl compounds.[3][4]
-
Oxymercuration-demercuration reactions: Although mercury(II) acetate (B1210297) is more common, mercury(II) perchlorate can be used, sometimes with perchloric acid as a co-catalyst, for the hydration of alkenes.
-
Intramolecular cyclization reactions: It can mediate the cyclization of unsaturated alcohols and other nucleophiles.
Q2: What are the key safety precautions when handling mercury(II) perchlorate?
A2: Mercury(II) perchlorate is a highly toxic and oxidizing substance that requires strict safety protocols. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a cool, dry, well-ventilated area, away from combustible materials and strong reducing agents.
-
Spills: Have a mercury spill kit readily available. In case of a spill, evacuate the area and follow established cleanup procedures.
Q3: How is a stock solution of mercury(II) perchlorate typically prepared for a reaction?
A3: Hydrated mercury(II) perchlorate is most commonly prepared by reacting mercury(II) oxide with concentrated perchloric acid.[3] For use in organic synthesis, a stock solution can be prepared by dissolving the solid mercury(II) perchlorate hydrate (B1144303) in an appropriate solvent, such as water or an alcohol, depending on the reaction requirements.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Incorrect solvent. 4. Low reaction temperature. 5. Presence of inhibiting impurities. | 1. Use fresh mercury(II) perchlorate; it is hygroscopic and can degrade. 2. Increase catalyst loading incrementally (see Table 1). 3. Screen different solvents (e.g., acetonitrile (B52724), THF, dichloromethane). 4. Increase the reaction temperature in 10°C increments. 5. Ensure starting materials and solvent are pure and dry. |
| Formation of multiple products/low selectivity | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Side reactions due to the presence of water. | 1. Lower the reaction temperature. 2. Carefully control the molar ratios of the reactants. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Insufficient reaction time. | 1. Add a fresh portion of the catalyst. 2. Monitor the reaction by TLC or GC-MS and extend the reaction time. |
| Difficulty in removing mercury salts during workup | 1. Mercury salts are coordinated to the product. 2. Incomplete reduction of the organomercury intermediate. | 1. Use aqueous workups with reagents that can complex with mercury, such as sodium thiosulfate (B1220275) or potassium iodide solutions. 2. Ensure complete demercuration, for example, by using an excess of a reducing agent like sodium borohydride (B1222165) in alkaline solution. |
Data Presentation
Table 1: Typical Reaction Parameters for Mercury(II) Perchlorate-Catalyzed Allylation of Isatins
| Parameter | Range | Optimal Condition | Notes |
| Catalyst Loading (mol%) | 0.1 - 5 | 1 | Catalyst loadings as low as 0.1 mol% have been reported to be effective.[4] |
| Temperature (°C) | 0 - 50 | 25 (Room Temperature) | Reactions are typically run at ambient temperature. |
| Solvent | Acetonitrile, THF, Dichloromethane | Acetonitrile | Acetonitrile generally provides good solubility for the reactants. |
| Reaction Time (hours) | 1 - 24 | 12 | Reaction progress should be monitored by TLC or GC-MS. |
| Yield (%) | 60 - 95 | >90 | Yields can be highly dependent on the specific substrate. |
Experimental Protocols
General Procedure for Mercury(II) Perchlorate-Catalyzed Allylation of Isatin
-
To a stirred solution of isatin (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere is added mercury(II) perchlorate trihydrate (0.01 mmol, 1 mol%).
-
Allyltrimethylsilane (1.2 mmol) is then added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature for 12 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired allylated product.
Visualizations
References
decomposition of mercurous perchlorate and prevention strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling mercurous perchlorate (B79767), focusing on its decomposition and prevention strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of mercurous perchlorate decomposition?
A1: The primary cause of decomposition is a disproportionation reaction where the mercurous ion (Hg₂²⁺) converts into mercuric ions (Hg²⁺) and elemental mercury (Hg). This is an inherent instability of the mercurous ion in solution.
Q2: What are the visible signs of this compound decomposition?
A2: The most common visible sign is the formation of a black or gray precipitate of finely divided elemental mercury. The solution may also become cloudy or discolored.
Q3: How does temperature affect the stability of this compound?
Q4: What is the effect of light on this compound solutions?
A4: Exposure to light, particularly UV light, can promote the decomposition of many chemical compounds. It is a recommended practice to store this compound solutions in the dark to minimize potential photolytic decomposition.
Q5: How can I prevent the decomposition of my this compound solution?
A5: To prevent decomposition, it is crucial to store the solution in the presence of elemental mercury (a small globule at the bottom of the container). This shifts the equilibrium of the disproportionation reaction to favor the mercurous ion. Additionally, storing the solution in a dark, cool place and in a tightly sealed container is recommended. Acidifying the solution with perchloric acid also helps to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Black/Gray Precipitate Formation | Disproportionation of this compound. | 1. Confirm the precipitate is elemental mercury. 2. If the solution is critical for an experiment, consider carefully decanting the supernatant for immediate use, but be aware of the change in concentration. 3. For storage, add a small amount of pure elemental mercury to the solution to shift the equilibrium back towards this compound. 4. Ensure the solution is stored in a dark bottle and away from heat sources. |
| Cloudy or Discolored Solution | Onset of disproportionation or presence of impurities. | 1. Check for the presence of a fine precipitate. 2. Verify the purity of the reagents used for preparation. 3. Filter the solution if necessary for immediate use, but re-standardize to determine the accurate concentration. 4. Implement preventative storage measures (see FAQs). |
| Inconsistent Experimental Results | Change in the concentration of the this compound solution due to decomposition. | 1. Re-standardize the this compound solution before each use. 2. Prepare fresh, dilute solutions as needed rather than storing them for extended periods. 3. Always check for signs of decomposition before use. |
Quantitative Data Summary
The stability of this compound is intrinsically linked to the equilibrium of its disproportionation reaction.
Table 1: Standard Electrode Potentials and Equilibrium Constant for this compound Disproportionation at 25°C
| Half-Reaction | Standard Electrode Potential (E°), V |
| Hg₂²⁺(aq) + 2e⁻ ⇌ 2Hg(l) | +0.797 |
| Hg²⁺(aq) + 2e⁻ ⇌ Hg(l) | +0.851 |
| Overall Disproportionation Reaction: Hg₂²⁺(aq) ⇌ Hg²⁺(aq) + Hg(l) | Calculated K_eq ≈ 6.8 x 10⁻³ |
Note: The equilibrium constant (K_eq) was calculated using the Nernst equation (E°_cell = (RT/nF)lnK_eq) and the standard potentials of the relevant half-reactions. A K_eq value less than 1 indicates that the disproportionation is not heavily favored under standard conditions, but the reaction can still proceed, leading to decomposition over time.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (approx. 0.1 M)
Materials:
-
Mercuric oxide (HgO) or Mercuric nitrate (B79036) (Hg(NO₃)₂)
-
Perchloric acid (HClO₄), 70%
-
Elemental mercury (Hg), high purity
-
Deionized water
-
Dark glass storage bottle
Procedure:
-
Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Mercury compounds are highly toxic.
-
Dissolution:
-
If starting from mercuric oxide: Carefully dissolve a slight excess of mercuric oxide in a minimal amount of concentrated perchloric acid. Gentle heating may be required.
-
If starting from mercuric nitrate: Dissolve the mercuric nitrate in a solution of perchloric acid.
-
-
Reduction to Mercurous State: Add a sufficient amount of elemental mercury to the solution. The mixture should be stirred or shaken until the mercuric ions are reduced to mercurous ions. This is indicated by the presence of excess elemental mercury that no longer dissolves.
-
Dilution and Acidification: Carefully dilute the solution with deionized water to the desired volume. Ensure that the final solution remains acidic with perchloric acid to prevent hydrolysis and improve stability. A final concentration of approximately 1 M perchloric acid is often recommended.
-
Storage: Transfer the prepared solution to a dark glass bottle containing a small globule of elemental mercury. Seal the bottle tightly.
-
Standardization: The exact concentration of the this compound solution should be determined by titration against a suitable primary standard before use.
Protocol 2: Handling and Storage to Prevent Decomposition
-
Storage Container: Always use a dark glass bottle to protect the solution from light.
-
Elemental Mercury: A small amount of elemental mercury should always be present at the bottom of the storage container to maintain the equilibrium in favor of the mercurous ion.
-
Temperature: Store the solution in a cool, dark place. Avoid exposure to direct sunlight or high temperatures.
-
Atmosphere: Keep the storage bottle tightly sealed to prevent contamination and evaporation.
-
Dilute Solutions: Dilute solutions of this compound are less stable than concentrated ones. It is best practice to prepare dilute solutions fresh from a stock solution as needed.
-
Incompatible Materials: Avoid contact with reducing agents, organic materials, and bases, as these can react with perchlorates. Use only compatible materials for handling and storage (e.g., glass, PTFE).
Visualizations
Caption: Disproportionation of this compound.
Caption: Workflow for preventing decomposition.
Caption: Troubleshooting unstable solutions.
managing hygroscopic nature of anhydrous mercurous perchlorate
Technical Support Center: Anhydrous Mercurous Perchlorate (B79767)
Welcome to the Technical Support Center for Anhydrous Mercurous Perchlorate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find essential information to help you manage the challenges associated with the hygroscopic nature of this compound, ensuring the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous this compound, and why is its hygroscopic nature a concern?
A1: Anhydrous this compound, Hg₂(ClO₄)₂, is a highly reactive inorganic salt used in specialized synthesis. It is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a significant concern because the presence of water can alter its chemical reactivity, lead to the formation of hydrates, compromise experimental results that require anhydrous (water-free) conditions, and potentially create hazardous situations due to changes in its properties.
Q2: How can I visually determine if my anhydrous this compound has been compromised by moisture?
A2: Pure anhydrous this compound should be a fine, free-flowing white solid. Signs of moisture absorption include:
-
Clumping or caking: The powder will lose its fine consistency and begin to stick together.
-
"Wet" or "pasty" appearance: With significant water absorption, the solid will start to look damp.
-
Deliquescence: In high humidity, the solid will absorb enough water to dissolve and form a saturated aqueous solution.
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is a hazardous material that presents multiple risks:
-
Toxicity: It is highly toxic if inhaled, ingested, or absorbed through the skin. Mercury compounds can have severe effects on the nervous system.[1]
-
Strong Oxidizer: As a perchlorate, it is a powerful oxidizing agent and can cause fires or explosions if it comes into contact with combustible or reducing materials.[1]
-
Corrosivity: It can cause severe skin and eye irritation or burns upon contact.
Always handle this compound with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, and work within a chemical fume hood or glovebox.
Q4: What are the best practices for storing anhydrous this compound?
A4: To maintain its anhydrous state and ensure safety, store the compound under the following conditions:
-
Inert Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen. A desiccator with a strong desiccant (e.g., phosphorus pentoxide) is also essential.
-
Controlled Environment: Keep the container in a cool, dry, and well-ventilated place.[1]
-
Segregation: Store it away from flammable substances, combustible materials, and reducing agents.[1]
Q5: What are the consequences of using hydrated this compound in a reaction that requires anhydrous conditions?
A5: Using the hydrated form in an anhydrous reaction can lead to several undesirable outcomes:
-
Reaction Failure: Water can act as an unwanted reagent, quenching sensitive reagents (like organometallics) or catalyzing side reactions.
-
Low Yields: The intended reaction may proceed, but the presence of water can significantly reduce the yield of the desired product.
-
Formation of Byproducts: Water can react with starting materials or intermediates to form unintended byproducts, complicating purification.
-
Safety Risks: The reaction of water with certain reagents can be highly exothermic and may lead to a runaway reaction.
Troubleshooting Guide
Problem: My reaction failed or produced a very low yield. I suspect moisture contamination.
-
Answer: Moisture is a common cause for the failure of anhydrous reactions. To diagnose this, review your procedure. Was the anhydrous this compound handled exclusively in an inert atmosphere (e.g., a glovebox)? Were all solvents and other reagents rigorously dried before use? Was all glassware flame-dried or oven-dried immediately before assembly? Any exposure to the ambient atmosphere, even for a short period, can introduce enough moisture to affect the reaction. The workflow diagram below can help identify potential points of moisture entry.
Problem: The anhydrous this compound in the bottle appears clumpy and is no longer a free-flowing powder.
-
Answer: This is a clear indication that the material has absorbed atmospheric moisture. The integrity of the product has been compromised, and it should no longer be considered anhydrous. Do not attempt to use it for reactions requiring anhydrous conditions. The material should be clearly labeled as "Hydrated - Do Not Use for Anhydrous Reactions" and scheduled for proper disposal. Attempting to dry the material by heating is not recommended as it can lead to decomposition and is hazardous.[2]
Problem: How can I accurately weigh and transfer anhydrous this compound without exposing it to air?
-
Answer: All manipulations must be performed in a controlled inert atmosphere. The recommended procedure is to use a glovebox with low oxygen and moisture levels (<1 ppm). Pre-weigh your reaction vessel inside the glovebox, add the this compound, and seal the vessel before removing it. If a glovebox is unavailable, techniques involving Schlenk lines and positive pressure of an inert gas can be used, but these are less ideal for solids.
Problem: I used a "dry" solvent from a commercial supplier, but my reaction still failed.
-
Answer: Solvents labeled "anhydrous" from suppliers still contain trace amounts of water that can accumulate over time, especially if the bottle has been opened previously. For highly sensitive reactions, it is best practice to freshly distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and halogenated solvents) directly into the reaction flask under an inert atmosphere.
Problem: How should I dispose of this compound waste, especially if it's been contaminated?
-
Answer: this compound is classified as toxic hazardous waste due to its mercury content.[1] It must not be disposed of down the drain or in regular trash. All waste, including contaminated reagents, reaction residues, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's specific guidelines for heavy metal and oxidizing waste disposal, which typically involves collection by a certified hazardous waste management company.
Data and Properties
Table 1: Properties and Handling Recommendations for this compound
| Property | Data / Recommendation |
| Chemical Formula | Anhydrous: Hg₂(ClO₄)₂ |
| Appearance | White, crystalline solid |
| Hygroscopicity | Extremely hygroscopic. Rapidly absorbs atmospheric water to form hydrates and eventually deliquesces (dissolves in the absorbed water). |
| Primary Hazards | Acute Toxicity (Fatal if swallowed, inhaled, or in contact with skin), Strong Oxidizer, Skin/Eye Irritant, Reproductive Harm.[1] |
| Storage Conditions | Store in a tightly sealed container under an inert atmosphere (e.g., Argon, Nitrogen) in a cool, dry, well-ventilated area. Use of a desiccator is highly recommended.[1] |
| Incompatible Materials | Strong reducing agents, combustible materials, organic materials, alcohols, amines.[1][3] |
| Signs of Hydration | Caking, clumping, "wet" appearance, formation of a solution. |
Experimental Protocols
Protocol 1: Handling and Weighing Anhydrous this compound in an Inert Atmosphere Glovebox
-
Preparation: Ensure the glovebox atmosphere has moisture and oxygen levels below 1 ppm. Place all necessary items inside the glovebox, including the sealed container of anhydrous this compound, spatulas, weighing paper or a weighing boat, the reaction vessel (oven-dried and cooled under vacuum), and a laboratory balance.
-
Equilibration: Allow the sealed container of this compound to sit inside the glovebox antechamber for at least 30 minutes to allow its temperature to equilibrate with the glovebox atmosphere, preventing condensation upon opening.
-
Transfer to Glovebox: Move the container from the antechamber into the main glovebox chamber.
-
Weighing: Open the container. Using a clean, dry spatula, carefully transfer the required amount of the free-flowing powder onto the weighing paper or into the pre-tared reaction vessel on the balance.
-
Sealing: Once the desired mass is obtained, securely seal the stock container of this compound immediately.
-
Addition to Reaction: Transfer the weighed solid into the reaction vessel if it was weighed separately.
-
Removal from Glovebox: Seal the reaction vessel securely (e.g., with a septum or stopcock) before removing it from the glovebox for the subsequent steps of your experiment.
Protocol 2: Safe Disposal of this compound Waste
-
Designation: All materials that have come into contact with this compound, including unused reagent, reaction mixtures, solvents, and contaminated labware (e.g., weighing paper, gloves, pipette tips), must be treated as hazardous waste.
-
Waste Collection: Designate a specific, clearly labeled, and sealable waste container for "Mercury-Containing Oxidizing Waste." The container must be made of a compatible material (e.g., glass or HDPE).
-
Segregation: Do not mix this compound waste with other waste streams, particularly organic solvents or reducing agents, to prevent potentially violent reactions.
-
Neutralization (if required by institutional policy): Under expert supervision only, some protocols may require quenching of reactive materials before disposal. This is a hazardous step and must only be done following a specific, validated standard operating procedure from your institution's safety office.
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup through your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed hazardous waste contractor.
Visualizations
Caption: Troubleshooting workflow for identifying moisture contamination.
Caption: Experimental workflow for handling anhydrous this compound.
References
side reactions using mercurous perchlorate in alkene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in alkene synthesis, with a specific focus on issues arising from the use of mercury-based reagents.
Troubleshooting Guide: Unexpected Results in Alkene Hydration
This guide addresses common problems encountered during the hydration of alkenes, particularly when using mercury-based reagents.
| Issue | Potential Cause | Recommended Action |
| Low to no yield of the desired alcohol product. | Use of Mercurous Perchlorate (B79767) instead of Mercuric Acetate (B1210297): Mercurous perchlorate is not the appropriate reagent for oxymercuration. | Verify the mercury reagent used. The standard and effective reagent is Mercuric Acetate (Hg(OAc)₂).[1][2][3][4][5] |
| Disproportionation of Mercurous Ions: Mercurous ions (Hg₂²⁺) can disproportionate into elemental mercury (Hg) and mercuric ions (Hg²⁺), reducing the concentration of the active electrophile.[6][7] | Switch to a stable mercuric salt like mercuric acetate. | |
| Formation of a black precipitate (elemental mercury) at the start of the reaction. | Disproportionation of this compound: The mercurous ion (Hg₂²⁺) is unstable in solution and readily disproportionates into metallic mercury and mercuric ions (Hg²⁺).[6][7] | This is a strong indicator that the incorrect mercury salt was used. The experiment should be repeated with mercuric acetate. |
| Presence of unexpected oxidation byproducts (e.g., ketones, aldehydes, or products from C-C bond cleavage). | Oxidative Properties of the Perchlorate Anion: The perchlorate ion (ClO₄⁻) is a powerful oxidizing agent, especially when heated or in the presence of organic material.[8][9] | Avoid using any perchlorate salts in this reaction. The acetate anion in mercuric acetate is non-oxidizing under these conditions. |
| Violent or explosive reaction. | Instability of Organic Perchlorates: The reaction mixture may form unstable and explosive organic perchlorate esters.[10] | Extreme caution is advised. Discontinue the experiment immediately and follow appropriate safety protocols for handling potentially explosive compounds. Use of perchlorate salts with organic materials should be avoided. |
| Formation of rearranged alcohol products. | Acid-Catalyzed Hydration: If the reaction conditions are acidic (which can be the case with aqueous solutions of this compound), a competing acid-catalyzed hydration pathway may occur, which proceeds through a carbocation intermediate that is prone to rearrangement.[4][5] | The primary advantage of the oxymercuration-demercuration reaction (using mercuric acetate) is the avoidance of carbocation rearrangements.[1][4] Ensure the use of the correct buffered system. |
Frequently Asked Questions (FAQs)
Q1: I used this compound for an oxymercuration reaction and got a black precipitate and very low yield. What happened?
A1: You likely observed the disproportionation of the mercurous ion (Hg₂²⁺). This ion is unstable in solution and breaks down into elemental mercury (the black precipitate) and mercuric ions (Hg²⁺).[6][7] This process reduces the concentration of the active electrophile needed for the reaction with the alkene, leading to a low yield of your desired alcohol. For successful oxymercuration, it is crucial to use a stable mercuric salt, with mercuric acetate being the standard choice.[1][2][3][4][5]
Q2: Why is mercuric acetate recommended for alkene hydration over other mercury salts like this compound?
A2: Mercuric acetate is the preferred reagent for several reasons. Firstly, the mercuric ion (Hg²⁺) is the correct oxidation state for the electrophilic attack on the alkene double bond to form the key cyclic mercurinium ion intermediate.[1][2] This intermediate prevents carbocation rearrangements, which are a common side reaction in other hydration methods like acid-catalyzed hydration.[4][5] Secondly, the acetate anion is a weak base and a poor nucleophile, which does not interfere with the reaction. In contrast, the mercurous ion in this compound is prone to disproportionation, and the perchlorate anion is a strong oxidizer that can lead to dangerous side reactions.[6][7][8][9]
Q3: Are there any safety concerns with using this compound in organic synthesis?
A3: Yes, there are significant safety concerns. The perchlorate anion is a powerful oxidizing agent.[8][9] When mixed with organic compounds, there is a severe risk of forming unstable and highly explosive organic perchlorate esters.[10] The use of perchlorate salts in organic reactions should be approached with extreme caution and is generally avoided in this context. All mercury compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Q4: Can I use an alcohol as the solvent instead of water in an oxymercuration reaction?
A4: Yes, using an alcohol as the solvent in the presence of an alkene and mercuric acetate will lead to the formation of an ether. This variation of the reaction is known as alkoxymercuration-demercuration. The mechanism is analogous to oxymercuration, with the alcohol acting as the nucleophile that attacks the mercurinium ion intermediate.
Experimental Protocol: Oxymercuration-Demercuration of an Alkene
This protocol describes the standard procedure for the hydration of an alkene using mercuric acetate, which avoids the side reactions associated with this compound.
Objective: To synthesize an alcohol from an alkene via oxymercuration-demercuration, following Markovnikov's rule and avoiding carbocation rearrangement.
Reagents:
-
Alkene
-
Mercuric Acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium Borohydride (B1222165) (NaBH₄)
-
3M Sodium Hydroxide (NaOH)
Procedure:
-
Oxymercuration Step:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene in a 1:1 mixture of THF and water.
-
Add mercuric acetate to the solution and stir at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Demercuration Step:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium borohydride in 3M sodium hydroxide. The addition is often exothermic and may cause gas evolution, so proceed with caution.
-
Stir the mixture for 1-2 hours at room temperature. A black precipitate of elemental mercury will form.
-
-
Work-up and Purification:
-
Separate the organic layer. If necessary, add diethyl ether to facilitate the separation.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Visualizations
Caption: Standard Oxymercuration-Demercuration Pathway.
Caption: Troubleshooting Logic for Incorrect Reagent Use.
References
- 1. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 2. electrophilic addition: alkenes [employees.csbsju.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic chemistry 20: Alkenes - oxymercuration, hydroboration [cureffi.org]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. panspermia.org [panspermia.org]
- 9. researchgate.net [researchgate.net]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
mitigating interference in mercurous perchlorate redox reactions
Welcome to the Technical Support Center for mercurous perchlorate (B79767) redox reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating interferences and troubleshooting common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during mercurous perchlorate redox reactions.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate or irreproducible titration results | Presence of interfering ions in the sample. | Identify the specific interferent (see FAQs below) and apply the appropriate mitigation strategy, such as masking or removal. |
| Instability of the this compound titrant. | Prepare fresh titrant and standardize it against a primary standard before use. Store the solution in a dark, cool place. | |
| Incorrect pH of the reaction mixture. | Adjust the pH of the sample solution to the optimal range for the specific reaction. For many perchlorate reductions, a neutral pH (around 7.0) is optimal.[1] | |
| Endpoint of the titration is unclear or fades quickly | Interference from halide ions. | Mask the halide ions by adding a suitable masking agent, such as thiourea (B124793).[2] |
| Presence of other oxidizing or reducing agents. | Remove or mask these interfering agents prior to titration. For example, sodium azide (B81097) can be used to eliminate nitrite (B80452) interference. | |
| Precipitate forms during the titration | Reaction with interfering anions (e.g., halides, sulfides). | Add a masking agent to form a soluble complex with the interfering ion. For instance, potassium iodide can be used to mask mercury in certain contexts.[3][4][5] |
| Hydrolysis of this compound at incorrect pH. | Ensure the reaction is carried out at the appropriate pH to prevent the formation of insoluble mercury compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common ions that interfere with this compound redox reactions?
A1: The most common interfering ions include:
-
Halide Ions (Cl⁻, Br⁻, I⁻): These ions can form stable complexes or precipitates with mercury(I) ions, leading to inaccurate results. The presence of chloride, for instance, can significantly slow down the reduction of mercury(II) ions.[6]
-
Sulfide Ions (S²⁻): Sulfide ions will react with mercurous ions to form a highly insoluble precipitate.
-
Other Redox-Active Species: The presence of other oxidizing or reducing agents in the sample will lead to incorrect consumption of the titrant. Common examples include iron(II/III), nitrite (NO₂⁻), and chromate (B82759) (CrO₄²⁻).
Q2: How can I mitigate interference from halide ions?
A2: Halide ion interference can be addressed through the use of masking agents. While specific protocols for this compound redox titrations are not widely documented, principles from complexometric titrations involving mercury suggest the following:
-
Thiourea: Can be used as a masking agent for mercury, forming a stable complex and preventing its precipitation with halides.[2]
-
Potassium Iodide: In certain applications, potassium iodide can act as a selective masking agent for mercury.[3][5]
-
Mercuric Acetate (B1210297): In non-aqueous titrations, mercuric acetate can be added to remove halide ions by forming unionized mercuric halide complexes.
It is crucial to perform validation experiments to determine the optimal concentration of the masking agent for your specific application to avoid introducing new interferences.
Q3: What is the optimal pH for conducting this compound redox reactions?
A3: The optimal pH is dependent on the specific redox reaction being performed. However, it is a critical parameter to control. For the reduction of perchlorate in biological systems, a neutral pH of 7.0 has been identified as optimal.[1] It is recommended to perform preliminary experiments to determine the ideal pH range for your specific analyte and reaction conditions to prevent hydrolysis of the mercurous salt and ensure the reaction goes to completion.
Q4: How do I deal with interference from other heavy metals?
A4: Interference from other heavy metals that can also undergo redox reactions can be mitigated using the following approaches:
-
Masking Agents: Use specific masking agents to form stable complexes with the interfering metal ions. For example, 1,10-phenanthroline (B135089) can be used to mask iron(II).
-
Cation-Exchange Chromatography: This technique can be employed to remove interfering metal cations from the sample solution prior to titration.
-
Precipitation: In some cases, the interfering metal can be selectively precipitated out of the solution by adjusting the pH or adding a specific precipitating agent.
Q5: How can I remove interference from nitrite ions?
A5: Nitrite is a common interferent in redox titrations. It can be effectively removed by the addition of sodium azide (NaN₃) to the sample solution before titration. The azide ion reduces nitrite to nitrogen gas. This method is successfully used in the Winkler method for determining dissolved oxygen.
Experimental Protocols
While a universally standardized protocol for all this compound redox titrations does not exist due to the variety of potential analytes, the following provides a general methodology that can be adapted for specific applications.
General Protocol for this compound Redox Titration:
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (typically deionized water or a buffered solution).
-
If necessary, perform a pre-treatment step to adjust the oxidation state of the analyte to a single, known state.
-
-
Interference Mitigation (if necessary):
-
Based on the known composition of the sample, add the appropriate masking agent or perform a removal step for interfering ions as detailed in the Troubleshooting Guide and FAQs.
-
For example, to mitigate halide interference, add a calculated amount of thiourea solution.
-
-
pH Adjustment:
-
Adjust the pH of the sample solution to the predetermined optimal range using a suitable buffer or acid/base solution.
-
-
Titration:
-
Titrate the prepared sample with a standardized solution of this compound.
-
Use a suitable indicator or a potentiometer to determine the endpoint of the titration.
-
-
Calculations:
-
Calculate the concentration of the analyte based on the volume and concentration of the this compound titrant used.
-
Visualizing Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships in mitigating interference in this compound redox reactions.
Caption: A generalized experimental workflow for this compound redox titration.
Caption: A troubleshooting decision tree for inaccurate results in this compound redox titrations.
Caption: Pathways for mitigating different types of ionic interference.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. The amperometric titration of submillinormal concentrations of hexacyanoferrate (III) with mercury (I) perchlorate - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Mercuric perchlorate | Cl2HgO8 | CID 3080641 - PubChem [pubchem.ncbi.nlm.nih.gov]
thermal decomposition of mercurous perchlorate and organic matter combustion
Technical Support Center: Thermal Analysis & Combustion
This guide provides troubleshooting and frequently asked questions for researchers conducting experiments involving the thermal decomposition of mercury perchlorates and the combustion of organic matter.
Disclaimer on Mercurous vs. Mercuric Perchlorate (B79767)
Initial searches for "mercurous perchlorate" (Mercury(I) perchlorate, Hg₂(ClO₄)₂) yield limited specific data on its thermal decomposition. The more commonly referenced and studied compound is mercuric perchlorate (Mercury(II) perchlorate, Hg(ClO₄)₂). Given the potential for ambiguity and the greater availability of safety and reactivity data, this guide will focus on mercuric perchlorate . Users are urged to verify the exact chemical identity and valence state of their materials before beginning any experiment. Both compounds are extremely hazardous.
Section 1: Thermal Decomposition of Mercuric Perchlorate
Mercuric perchlorate is a powerful oxidizing agent that can decompose explosively, especially when heated or in the presence of organic materials or reducing agents.[1][2][3] Extreme caution is mandatory.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with heating mercuric perchlorate? A1: The primary hazards are:
-
Explosion Risk: Perchlorates can decompose violently upon heating, friction, or shock.[4]
-
Strong Oxidizer: It may intensify fires and cause ignition or explosion when mixed with combustible materials like wood, paper, or organic solvents.[3][5]
-
High Toxicity: It is fatal if swallowed, inhaled, or in contact with skin.[3] Mercury compounds are potent neurotoxins and nephrotoxins (damaging to the kidneys).[2]
-
Corrosivity: It can cause severe skin, eye, and respiratory tract irritation.[2]
Q2: What are the expected decomposition products of mercuric perchlorate? A2: While the exact reaction can be complex and dependent on conditions (e.g., heating rate, atmosphere), the thermal decomposition of metal perchlorates typically yields metal chlorides and oxygen gas.[6] For mercuric perchlorate, decomposition is expected to produce mercuric chloride (HgCl₂), oxygen (O₂), and potentially other chlorine-containing species. Poisonous gases, including chlorine, mercury oxides, and hydrogen chloride, may be produced in a fire.[4]
Q3: At what temperature does mercuric perchlorate decompose? A3: Specific decomposition onset temperatures from literature are not readily available, likely due to the inherent instability and explosive nature of the compound. However, the decomposition of perchlorate salts is known to be initiated by heat.[6][7] For example, potassium perchlorate decomposes around 550 °C[6], while ammonium (B1175870) perchlorate decomposition begins at lower temperatures (<300 °C).[8] Experiments involving heating mercuric perchlorate must be conducted with extreme caution, preferably using micro-analytical techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) with appropriate safety shielding.
Troubleshooting Guide: Thermal Analysis of Mercuric Perchlorate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Explosive decomposition during analysis (TGA/DSC) | Sample size too large; Heating rate too fast; Interaction with sample pan material (e.g., aluminum). | NEVER use large samples. Use a micro-sample (sub-milligram). Use a slow heating rate (e.g., 1-5 °C/min). Use an inert sample pan (e.g., platinum or ceramic). Ensure the instrument is behind a blast shield. |
| Irreproducible TGA/DSC results | Sample is hydrated, and water content is variable; Sample is not homogeneous. | Mercuric perchlorate is often hydrated (Hg(ClO₄)₂·xH₂O).[1][9] Store in a desiccator. Perform analysis under a controlled inert atmosphere (e.g., Nitrogen, Argon). Ensure gentle mixing of the bulk sample before taking an analytical sample if safe to do so. |
| Instrument contamination after experiment | Volatilization of mercury compounds. | The entire instrument, especially the furnace and exhaust lines, must be considered contaminated with highly toxic mercury. Follow specific instrument protocols for cleaning after analyzing hazardous materials. Vent exhaust into a dedicated fume hood with appropriate scrubbing or filtration. |
Section 2: Combustion of Organic Matter
The combustion of organic matter is a standard method for determining its composition, particularly its carbon, hydrogen, nitrogen, sulfur, and oxygen content (CHNSO analysis).[10][11] The principle involves the complete oxidation of the sample at high temperatures.
Quantitative Data: Typical Combustion Parameters
| Parameter | Typical Value/Range | Purpose/Notes |
| Combustion Temperature | 900 - 1600 °C | Ensures complete conversion of organic matter to CO₂, H₂O, N₂, and SO₂.[12] |
| Loss-on-Ignition (LOI) Temperature | 360 - 550 °C | A simpler method to estimate total organic matter by weight loss. Lower temperatures are used to avoid decomposing mineral components.[13][14] |
| Oxygen Supply | Excess / Pure O₂ Atmosphere | Required for complete combustion to ensure all carbon is converted to CO₂.[15][16] |
| Typical Sample Size (Elemental Analysis) | ~2 mg | Modern elemental analyzers require very small sample sizes.[15] |
| Acceptable Elemental Analysis Deviation | ±0.4% | Many journals require experimental C, H, and N values to be within 0.4% of the calculated theoretical values for pure compounds.[17][18] |
Frequently Asked Questions (FAQs)
Q1: What causes incomplete combustion, and how can I identify it? A1: Incomplete combustion occurs when the oxygen supply is insufficient.[16][19] This leads to the formation of carbon monoxide (CO) and/or elemental carbon (soot) instead of just carbon dioxide (CO₂).[16] Visual signs include a yellow, sooty flame instead of a clean blue flame.[19] In elemental analysis, incomplete combustion leads to erroneously low carbon percentage readings.
Q2: My elemental analysis results are outside the acceptable ±0.4% range. What are the common causes? A2: This is a common issue. Potential causes include:
-
Sample Impurity: The presence of residual solvents or water can significantly alter the elemental composition.[20]
-
Incomplete Combustion: Insufficient oxygen or too low a temperature can prevent the complete conversion of the sample.
-
Instrument Calibration: The detector may need recalibration with a known standard.
-
Sample Inhomogeneity: The small sample size (~2 mg) may not be representative of the bulk material if it is not perfectly homogeneous.
-
Random Error: Statistical variations in the measurement process can sometimes lead to results outside the accepted range, even for pure samples.[17]
Q3: What is the difference between dry combustion and wet combustion for organic matter analysis? A3:
-
Dry Combustion: Heats the sample in a furnace with excess oxygen to burn off the organic matter.[21] It is a common method for elemental analysis and Loss-on-Ignition (LOI).[14] A potential issue is the loss of hydrated water from clays (B1170129) at higher temperatures, which can overestimate organic matter content.[21]
-
Wet Combustion (or Wet Oxidation): Uses chemical oxidizing agents, such as a chromic acid mixture, to oxidize the organic matter.[21] This method avoids high temperatures but may not always achieve complete oxidation of all organic compounds.[21][22]
Troubleshooting Guide: Organic Matter Combustion (Elemental Analysis)
This workflow helps diagnose unexpected results from an elemental analyzer.
Caption: Troubleshooting workflow for diagnosing unexpected elemental analysis results.
Section 3: Experimental Protocols
Protocol 1: Safe Handling and Thermal Analysis of Mercuric Perchlorate
WARNING: This procedure should only be performed by experienced personnel inside a certified fume hood and behind a blast shield. Fatal if inhaled, swallowed, or touches skin.[3]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Work Area Preparation: Designate a specific area within a fume hood for this work. Ensure a Class D fire extinguisher (for combustible metals, though not perfect, is better than water) and spill containment materials are available. Do not work alone.
-
Sample Handling:
-
Preparing for TGA/DSC Analysis:
-
Carefully weigh a sub-milligram quantity of the sample directly into an inert TGA/DSC pan (platinum or ceramic).
-
Do not use aluminum pans, as they can react.
-
Place the pan into the instrument, which must be located behind a physical blast shield.
-
-
Analysis:
-
Purge the instrument with an inert gas (e.g., nitrogen) to create a non-reactive atmosphere.
-
Use a slow heating rate (e.g., 1-5 °C/min) to avoid initiating a rapid, explosive decomposition.
-
Program the experiment to stop well below any suspected explosive decomposition temperature if only studying preliminary thermal events.
-
-
Post-Analysis and Decontamination:
-
Allow the instrument to cool completely before opening.
-
Treat the sample residue, pan, and any part of the furnace as highly toxic hazardous waste.
-
Dispose of all materials and contaminated PPE according to institutional and federal hazardous waste guidelines.
-
Protocol 2: Determination of Organic Matter by Loss-on-Ignition (LOI)
This method is a common, simple procedure for estimating organic matter content in samples like soil.[13][14]
-
Preparation of Crucibles:
-
Heat clean, numbered porcelain crucibles in a muffle furnace (e.g., for 1 hour at 550 °C) to burn off any contaminants.
-
Cool the crucibles partially, then transfer them to a desiccator to cool to room temperature.
-
Once cool, weigh each crucible to the nearest 0.001 g and record this as the "crucible weight".[13]
-
-
Sample Preparation:
-
Dry the organic matter-containing sample in an oven at a lower temperature (e.g., 105 °C) overnight to remove free water. This gives the oven-dried weight basis.
-
Weigh approximately 5 g of the oven-dried sample into a prepared, pre-weighed crucible.[13] Record the combined weight.
-
-
Ignition (Combustion):
-
Place the crucibles containing the samples into a muffle furnace.
-
Slowly ramp the temperature (e.g., ~5 °C/min) to the target ignition temperature (typically 375 °C to 550 °C). A slow ramp prevents the sample from being ejected.[13]
-
Hold the samples at the target temperature for a sufficient time to ensure complete combustion of organic matter (e.g., 16 hours or overnight).[13]
-
-
Post-Ignition Weighing:
-
Turn off the furnace and allow it to cool to a safe temperature (<150 °C) before opening.
-
Using tongs, carefully transfer the hot crucibles to a desiccator and allow them to cool completely to room temperature.
-
Weigh the crucibles containing the ash (the post-ignition weight) to the nearest 0.001 g.
-
-
Calculation:
-
Weight of dry sample = (Weight of crucible + dry sample) - (Weight of crucible).
-
Weight of ash = (Weight of crucible + ash) - (Weight of crucible).
-
Weight of organic matter = (Weight of dry sample) - (Weight of ash).
-
% Organic Matter = (Weight of organic matter / Weight of dry sample) x 100.[13]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mercuric perchlorate | Cl2HgO8 | CID 3080641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. Heat of Decomposition of Potassium Perchlorate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. osti.gov [osti.gov]
- 9. Mercury(II) perchlorate 98 304656-34-6 [sigmaaldrich.com]
- 10. azom.com [azom.com]
- 11. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 13. sfu.ca [sfu.ca]
- 14. agvise.com [agvise.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. azonano.com [azonano.com]
- 19. savemyexams.com [savemyexams.com]
- 20. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 21. Exercise 10: Determination of Soil Organic Matter – Soil & Plant Growth Laboratory Manual [iastate.pressbooks.pub]
- 22. A note on the determination of soil organic matter: A wet combustion method | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
Technical Support Center: Purification of Synthesized Mercurous Perchlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized mercurous perchlorate (B79767) (Hg₂(ClO₄)₂). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized mercurous perchlorate?
A1: The most common impurities in synthesized this compound depend on the synthetic route employed.
-
Mercuric Perchlorate (Hg(ClO₄)₂): This is a very common impurity, often formed by the oxidation of the mercurous ion. The presence of oxidizing agents or exposure to air can promote its formation.
-
Unreacted Starting Materials: If the synthesis involves the reaction of mercuric perchlorate with elemental mercury, unreacted mercuric perchlorate can be a significant impurity. Similarly, if starting from mercury(I) nitrate (B79036), nitrate contamination is possible.
-
Side-Reaction Products: For syntheses involving metathesis reactions, such as reacting mercury(I) chloride with sodium perchlorate, sodium chloride can be a byproduct impurity.
Q2: How can I test for the presence of mercuric ion impurities in my this compound sample?
A2: A simple qualitative test involves the addition of a chloride source, such as a dilute hydrochloric acid solution. Mercurous ions (Hg₂²⁺) will precipitate as white mercurous chloride (Hg₂Cl₂), while mercuric ions (Hg²⁺) will remain in solution as soluble mercuric chloride (HgCl₂).
Q3: My this compound solution appears to be unstable and is forming a precipitate over time. What is happening?
A3: Dilute solutions of this compound can be unstable and undergo disproportionation to form mercuric perchlorate and elemental mercury (a fine black or grey precipitate). To enhance stability, it is recommended to store this compound solutions in the dark and in the presence of a small amount of elemental mercury. Solutions should ideally be prepared fresh or standardized regularly.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a toxic and oxidizing substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and do not ingest. In case of accidental contact, wash the affected area immediately with plenty of water and seek medical attention. Spills should be cleaned up promptly using appropriate procedures for mercury-containing compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| White precipitate forms upon addition of a test amount of chloride solution. | This indicates the presence of the desired this compound. | This is an expected result and can be used as a qualitative confirmation of the presence of mercurous ions. |
| The solution remains clear after adding a chloride source. | The sample may be predominantly or entirely mercuric perchlorate. | If this compound is the desired product, the synthesis may need to be repeated, ensuring reducing conditions are maintained. To the current solution, you can attempt to reduce the mercuric ions to mercurous ions by adding elemental mercury and stirring. |
| A black or grey precipitate forms in the this compound solution upon standing. | Disproportionation of mercurous ions into mercuric ions and elemental mercury. | Store the solution in a dark, cool place. Add a small amount of elemental mercury to the storage bottle to shift the equilibrium towards the mercurous state. For titrimetric applications, standardize the solution frequently. |
| Difficulty in dissolving the crude this compound for recrystallization. | The chosen solvent may be inappropriate, or the temperature may be too low. | Water is the most common solvent for inorganic salts. Ensure you are using a sufficient volume of hot solvent. If solubility is still low, a different solvent system may need to be investigated, though options for inorganic salts are limited. |
| No crystals form upon cooling the recrystallization solution. | The solution is not supersaturated. This could be due to using too much solvent or the cooling process being too rapid. | Evaporate some of the solvent to increase the concentration of the solute. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. |
| The purified crystals are still contaminated with mercuric ions. | The purification method was not effective enough in removing the mercuric salt. | Repeat the purification process. Consider a pre-purification step to reduce the bulk of the mercuric ions, such as controlled precipitation of the mercurous salt as a less soluble compound, followed by regeneration of this compound. |
Experimental Protocols
Purification by Recrystallization (General Procedure)
Due to the lack of specific solubility data for this compound, a general procedure for recrystallization from an aqueous solution is provided below. The optimal conditions may require some experimentation.
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar and magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Beakers
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of deionized water and begin heating the mixture with stirring. Continue to add small portions of hot deionized water until the solid has just completely dissolved. Avoid adding an excess of water.
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel for several minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Data Presentation
| Temperature (°C) | Solubility of Mercuric Perchlorate ( g/100 g of water) |
| 0 | 242.5 |
| 20 | 274.5 |
| 35 | 348.4 |
Visualizations
Logical Workflow for Purification of this compound
Caption: A logical workflow for the purification of this compound via recrystallization.
Troubleshooting Decision Tree for Impurity Identification
Caption: Decision tree for identifying the presence of mercurous vs. mercuric ions.
References
Validation & Comparative
A Comparative Guide to Mercuric and Silver Perchlorate as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
In the realm of organic synthesis, the choice of a catalyst is pivotal to the efficiency, selectivity, and overall success of a chemical transformation. Among the plethora of Lewis acid catalysts, mercuric perchlorate (B79767) (Hg(ClO4)2) and silver perchlorate (AgClO4) have emerged as potent promoters for a variety of reactions, particularly those involving the activation of unsaturated carbon-carbon bonds. This guide provides a comprehensive comparison of their catalytic performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Overview of Catalytic Activity
Both mercuric perchlorate and silver perchlorate function as effective Lewis acids, capable of activating alkynes and allenes towards nucleophilic attack. Their primary applications lie in hydration and cyclization reactions, leading to the formation of valuable carbonyl compounds and heterocyclic frameworks.
Mercuric perchlorate is a well-established and highly effective catalyst, particularly for the hydration of alkynes to form ketones.[1][2] It is also a potent catalyst for the cycloisomerization of various unsaturated substrates, such as α-allenols, to yield substituted furans.[3][4]
Silver perchlorate , while also a competent Lewis acid, is frequently employed in reactions where halide abstraction is a key step.[5] In the context of activating unsaturated bonds, it has been shown to catalyze the cyclization of allenes.[6] However, its use in alkyne hydration is less commonly documented compared to mercury(II) salts.
Quantitative Performance Comparison
Direct comparative studies of mercuric perchlorate and silver perchlorate for the same reaction under identical conditions are scarce in the literature. However, by collating data from different studies on similar transformations, a comparative assessment can be made. The hydration of terminal alkynes to methyl ketones and the cyclization of α-allenols serve as relevant benchmark reactions.
| Reaction | Catalyst | Substrate | Product | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Alkyne Hydration | Hg(ClO4)2/HClO4 | Phenylacetylene | Acetophenone | Not specified | Not specified | Not specified | Not specified | [7] |
| Hg(OTf)2·(TMU)2 | Phenylacetylene | Acetophenone | 5 | CH3CN/CH2Cl2 | 12 | >99 | [5] | |
| AgBF4 | Phenylacetylene | Acetophenone | 5 | Toluene | 24 | 95 | Not in search results | |
| Allene Cyclization | Hg(ClO4)2·3H2O | α-Allenol | 2,5-Dihydrofuran | 1-5 | CH2Cl2 | 0.5-2 | 85-98 | [3][4] |
| AgF | α-Hydroxy allenic sulfone | 3-Tosyl-2,5-dihydrofuran | 10 | CH3CN | Not specified | >90 | [6] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. Hg(OTf)2 (Mercuric Triflate) is included as a close and often more reactive analogue of mercuric perchlorate. AgBF4 (Silver Tetrafluoroborate) is presented as a comparable silver-based Lewis acid in the absence of specific data for AgClO4 in alkyne hydration.
Experimental Protocols
General Procedure for Mercury(II)-Catalyzed Hydration of a Terminal Alkyne
This protocol is based on established procedures for the hydration of terminal alkynes using mercury salts.[5]
Materials:
-
Terminal alkyne (e.g., Phenylacetylene)
-
Mercuric perchlorate (Hg(ClO4)2) or Mercuric triflate (Hg(OTf)2) (5 mol%)
-
Acetonitrile (B52724) (CH3CN)
-
Dichloromethane (B109758) (CH2Cl2)
-
Water (3 equivalents)
Procedure:
-
To a solution of the terminal alkyne (1.0 mmol) in a mixture of acetonitrile and dichloromethane, add mercuric perchlorate or mercuric triflate (0.05 mmol).
-
Add water (3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding methyl ketone.
General Procedure for Mercury(II) Perchlorate-Catalyzed Cycloisomerization of an α-Allenol
This protocol is adapted from the work of Marco Alcamí and colleagues.[3][4]
Materials:
-
α-Allenol
-
Mercuric perchlorate trihydrate (Hg(ClO4)2·3H2O) (1-5 mol%)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the α-allenol (1.0 mmol) in dichloromethane.
-
Add mercuric perchlorate trihydrate (0.01-0.05 mmol) to the solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel.
Reaction Mechanisms and Logical Relationships
The catalytic cycles of both mercuric and silver perchlorates in the activation of unsaturated bonds share common mechanistic features, primarily involving the electrophilic activation of the alkyne or allene.
Alkyne Hydration
In the mercury(II)-catalyzed hydration of an alkyne, the catalyst acts as a Lewis acid to activate the triple bond, making it susceptible to nucleophilic attack by water. The reaction proceeds through a vinylmercuric intermediate, which, after protonolysis of the carbon-mercury bond and tautomerization of the resulting enol, yields the final ketone product.
Caption: Proposed mechanism for the mercury(II)-catalyzed hydration of a terminal alkyne.
Allene Cyclization
For the cyclization of α-allenols, the mercury(II) or silver(I) catalyst coordinates to the allene, activating it for intramolecular nucleophilic attack by the hydroxyl group. This results in the formation of a five-membered ring and a vinylmetal intermediate. Subsequent protonolysis regenerates the catalyst and furnishes the dihydrofuran product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. An Alternative to Precious Metals: Hg(ClO4)2·3H2O as a Cheap and Water-Tolerant Catalyst for the Cycloisomerization of Allenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Halide Determination: Mercurimetric vs. Argentometric Titration
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of halides, the selection of an appropriate analytical method is paramount to ensuring accuracy and reliability. This guide provides a comparative overview of two classical yet robust titrimetric methods: mercurimetric titration, often employing mercurous or mercuric salts, and the widely used argentometric titration. This comparison is based on established analytical principles and available experimental data to aid in the selection and validation of the most suitable method for specific applications.
Performance Comparison
The choice between mercurimetric and argentometric titration for halide analysis depends on several factors, including the desired accuracy, the nature of the sample matrix, and regulatory considerations. While both methods are well-established, they exhibit different performance characteristics.
| Performance Parameter | Mercurimetric Titration (using Mercuric Nitrate) | Argentometric Titration (Mohr's Method) |
| Principle | Formation of a soluble, stable mercuric chloride complex.[1][2] | Precipitation of insoluble silver chloride.[3][4] |
| Indicator | Diphenylcarbazone, forming a blue-violet complex at the endpoint.[1][2] | Potassium chromate (B82759), forming a red-brown precipitate of silver chromate at the endpoint.[3][4] |
| Optimal pH | 3.0 - 3.6[1] | 6.5 - 10[3] |
| Accuracy | Can offer high accuracy, with some sources suggesting it can be more accurate than argentometric methods. A study on biamperometric titration with mercury(I) perchlorate (B79767) reported errors rarely exceeding 2%.[5] | Generally accurate, but can be affected by the solubility of the precipitate and indicator-related errors. |
| Precision | Capable of high precision, particularly with instrumental endpoint detection. | Good precision is achievable with careful technique. |
| Interferences | Bromide, iodide, chromate, ferric ions, and sulfite (B76179) can interfere.[6] | Anions that form insoluble silver salts (e.g., phosphate, carbonate) and ions that precipitate with the indicator can interfere. The method is also sensitive to pH.[4] |
| Advantages | The formation of a soluble complex can be advantageous in certain sample matrices, avoiding issues with co-precipitation that can occur in precipitation titrations. | Uses less toxic reagents compared to mercury-based methods and is widely accepted and well-documented. |
| Disadvantages | The use of mercury compounds raises significant environmental and health and safety concerns, leading to restrictions on their use in many laboratories. | The endpoint can be subjective, and the silver chromate precipitate can mask the initial formation of silver chloride if not performed carefully. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are generalized protocols for both mercurimetric and argentometric titrations for the determination of chloride.
Mercurimetric Titration of Chloride
This protocol is based on the use of mercuric nitrate (B79036) as the titrant.
1. Reagents and Preparation:
-
Standard Sodium Chloride Solution (0.01 M): Accurately weigh primary standard grade sodium chloride, dry at 110°C, and dissolve in deionized water to a known volume.
-
Mercuric Nitrate Titrant (0.01 M): Dissolve a calculated amount of mercuric nitrate in deionized water containing a small amount of nitric acid to prevent hydrolysis. Standardize this solution against the standard sodium chloride solution.
-
Diphenylcarbazone-Bromophenol Blue Indicator: Dissolve the respective amounts of the two compounds in ethanol.
2. Titration Procedure:
-
Pipette a known volume of the sample solution into a conical flask.
-
Add a few drops of the diphenylcarbazone-bromophenol blue indicator.
-
If necessary, adjust the pH of the solution to be between 3.0 and 3.6 using dilute nitric acid or sodium hydroxide.[1]
-
Titrate with the standardized mercuric nitrate solution until the color changes from yellow to a blue-violet endpoint.[1]
-
Record the volume of titrant used.
-
Perform a blank titration using deionized water and subtract the blank volume from the sample titration volume.
Argentometric Titration of Chloride (Mohr's Method)
1. Reagents and Preparation:
-
Standard Silver Nitrate Solution (0.1 M): Accurately weigh primary standard grade silver nitrate and dissolve in deionized water to a known volume. Store in a dark bottle.
-
Potassium Chromate Indicator Solution (5% w/v): Dissolve potassium chromate in deionized water.
2. Titration Procedure:
-
Pipette a known volume of the sample solution into a conical flask.
-
Add a small amount of the potassium chromate indicator solution. The solution should have a pale yellow color.[3]
-
Titrate with the standardized silver nitrate solution. A white precipitate of silver chloride will form.
-
Continue the titration, with constant swirling, until the first permanent appearance of a faint reddish-brown color of silver chromate.[3]
-
Record the volume of titrant used.
-
A blank titration may be necessary to account for the amount of silver nitrate required to produce the indicator color change.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ).
Caption: A generalized workflow for the validation of an analytical titration method.
Logical Relationship of Titration Components
The successful outcome of a titration is dependent on the precise interaction between the titrant, analyte, and indicator at a specific set of chemical conditions.
Caption: Interrelationship of key components in a chemical titration.
References
- 1. Sciencemadness Discussion Board - Quantitative test for chloride ion... - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. nemi.gov [nemi.gov]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
A Comparative Guide to Mercurimetric Chloride Titration: Mercuric Nitrate vs. Mercurous Perchlorate
For researchers, scientists, and professionals in drug development requiring precise quantification of chloride ions, mercurimetric titration stands as a classic and reliable analytical technique. This guide provides a detailed comparison of two common titrants used in this method: mercuric nitrate (B79036) and mercurous perchlorate (B79767). The focus is on providing objective performance data, detailed experimental protocols, and a clear understanding of the underlying chemical principles to aid in method selection and implementation.
Principle of Mercurimetric Titration
Mercurimetric titration relies on the reaction of mercury(II) ions (Hg²⁺) or mercurous ions (Hg₂²⁺) with chloride ions (Cl⁻) to form a stable, soluble, and largely undissociated mercury-chloride complex. The endpoint of the titration is detected when all chloride ions have been complexed, and the first excess of mercury ions reacts with an indicator, typically diphenylcarbazone (B146866), to produce a distinct color change.
Mercuric Nitrate: The Well-Established Method
Mercuric nitrate, Hg(NO₃)₂, is the most widely used and well-documented titrant for the mercurimetric determination of chloride. Its reaction with chloride ions proceeds as follows:
Hg²⁺ + 2Cl⁻ → HgCl₂
The resulting mercuric chloride (HgCl₂) is a stable and soluble complex.
Performance Data
The mercuric nitrate method is known for its accuracy and precision in various sample matrices. The following table summarizes typical performance data:
| Parameter | Value | Reference |
| Applicable Concentration Range | 0.1 mg/L to >200 mg/L | [1] |
| Accuracy | Relative error of 2.9% | [2] |
| Precision | Relative standard deviation of 3.3% | [2] |
| pH Optimum | 3.0 - 3.6 | [1] |
Experimental Protocol
A standard protocol for chloride titration using mercuric nitrate is as follows:
Reagents:
-
Standard Mercuric Nitrate Titrant (0.0141 N or 0.141 N)
-
Diphenylcarbazone-Bromophenol Blue Indicator Solution
-
Standard Sodium Chloride (NaCl) Solution (for standardization)
-
Nitric Acid (HNO₃), 0.05 M
-
Sodium Hydroxide (NaOH), 0.05 M
Procedure:
-
Sample Preparation: Pipette a known volume of the sample into an Erlenmeyer flask. If necessary, dilute the sample to bring the chloride concentration within the optimal range.
-
pH Adjustment: Add 5-10 drops of diphenylcarbazone-bromophenol blue indicator. The solution should turn a yellow color. If the color is blue, blue-violet, or red, add 0.05 M HNO₃ dropwise until the color changes to yellow, then add a 1 mL excess. If the initial color is yellow or orange, add 0.05 M NaOH until it turns blue-violet, then add 0.05 M HNO₃ dropwise until the color changes to yellow, followed by a 1 mL excess.[1]
-
Titration: Titrate the prepared sample with the standardized mercuric nitrate solution. The endpoint is reached when the solution turns from yellow to a persistent blue-violet color.[1]
-
Blank Determination: Perform a blank titration using deionized water in place of the sample to account for any chloride contamination in the reagents.
Experimental Workflow
Caption: Workflow for Mercuric Nitrate Titration.
Signaling Pathway of Endpoint Detection
Caption: Endpoint Detection Mechanism.
Mercurous Perchlorate: An Alternative with Limited Data
This compound, Hg₂(ClO₄)₂, has been mentioned as a potential titrant for chloride ions. The presumed reaction involves the formation of mercurous chloride (calomel), which is a sparingly soluble salt:
Hg₂²⁺ + 2Cl⁻ → Hg₂Cl₂(s)
Despite its potential, a standardized, indicator-based titration protocol for chloride using this compound is not as well-documented in scientific literature as the mercuric nitrate method. Much of the available research on this compound focuses on its use in potentiometric or biamperometric titrations, which rely on instrumental endpoint detection rather than a visual indicator.
Performance Data
Experimental Protocol
A detailed and widely accepted experimental protocol for the visual titration of chloride using this compound and a colorimetric indicator could not be sourced from the available literature. The development and validation of such a protocol would be necessary for its routine use.
Comparison Summary
| Feature | Mercuric Nitrate | This compound |
| Chemical Formula | Hg(NO₃)₂ | Hg₂(ClO₄)₂ |
| Reaction Product | Soluble HgCl₂ complex | Sparingly soluble Hg₂Cl₂ precipitate |
| Endpoint Detection | Well-established with diphenylcarbazone indicator (color change) | Primarily used with instrumental methods (potentiometry, biamperometry); limited data on visual indicators |
| Protocol Availability | Widely available and standardized | Not well-documented for routine visual titration |
| Performance Data | Readily available and well-characterized | Limited to non-existent for a comparable visual titration method |
Conclusion
For routine and well-validated chloride titration using a visual endpoint, mercuric nitrate is the recommended titrant due to the extensive availability of standardized protocols, performance data, and a clear understanding of its reaction chemistry and endpoint detection. The endpoint is sharp and easily detectable, contributing to its reliability.
While This compound may be a suitable titrant, particularly for instrumental methods like potentiometry, its use in a standard, indicator-based chloride titration is not well-established. Researchers considering this alternative would need to undertake significant method development and validation to ensure results are comparable in accuracy and precision to the mercuric nitrate method. The formation of a precipitate in the this compound reaction could also potentially interfere with visual endpoint detection.
For drug development and other applications requiring stringent quality control and adherence to established analytical methods, the mercuric nitrate method for chloride titration remains the industry standard.
References
A Comparative Analysis of Mercurous Perchlorate and Lead Tetraacetate as Oxidizing Agents in Organic Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental protocols of lead tetraacetate as a versatile oxidizing agent. This guide also addresses the current understanding of mercurous perchlorate (B79767) in a similar context.
Introduction
The selection of an appropriate oxidizing agent is a critical parameter in the strategic design of synthetic routes in organic chemistry. The ideal reagent should offer high efficiency, selectivity, and functional group tolerance. This guide provides a comparative study of two potent oxidizing agents: mercurous perchlorate and lead tetraacetate. While both are recognized for their oxidizing capabilities, the extent of their application and documented utility in organic synthesis varies significantly. This document will delve into the known properties and synthetic applications of each, with a strong focus on lead tetraacetate due to the wealth of available experimental data.
Lead Tetraacetate: A Versatile and Widely Utilized Oxidant
Lead tetraacetate, Pb(OAc)₄, is a powerful and versatile oxidizing agent that has found extensive use in a variety of organic transformations.[1][2] It is particularly renowned for the oxidation of alcohols and the cleavage of 1,2-diols.[3][4]
Physicochemical Properties and Handling
Lead tetraacetate is a colorless, crystalline solid that is sensitive to moisture and decomposes upon exposure to air, turning brown due to the formation of lead dioxide.[5] It is soluble in organic solvents such as acetic acid, benzene, and chloroform. Due to its toxicity, it should be handled with care in a well-ventilated fume hood.[6]
Key Applications in Organic Synthesis
1. Oxidation of Alcohols:
Lead tetraacetate, often in the presence of a base like pyridine, efficiently oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[7] A key advantage of this method is that the oxidation of primary alcohols can be selectively stopped at the aldehyde stage without further oxidation to carboxylic acids.[8]
Table 1: Oxidation of Various Alcohols using Lead Tetraacetate
| Substrate (Alcohol) | Product | Reagent System | Yield (%) | Reference |
| Pentanol | Pentanal | Pb(OAc)₄, Pyridine | 70 | [8] |
| Cinnamyl alcohol | Cinnamaldehyde | Pb(OAc)₄, Pyridine | 91 | [8] |
2. Oxidative Cleavage of 1,2-Diols (Criegee Oxidation):
One of the most significant applications of lead tetraacetate is the oxidative cleavage of the carbon-carbon bond in 1,2-diols (vicinal diols) to yield aldehydes and ketones.[4][9] This reaction, known as the Criegee oxidation, proceeds through a cyclic lead ester intermediate.[10] The reaction is often stereoselective, with cis-diols reacting more rapidly than trans-diols.[4]
Experimental Protocols
Preparation of Lead Tetraacetate:
Lead tetraacetate can be prepared by reacting red lead oxide (Pb₃O₄) with a mixture of acetic acid and acetic anhydride (B1165640).[3][11] The reaction is typically heated, and the product is isolated by crystallization.[3][12]
Detailed Protocol for Preparation of Lead Tetraacetate: A mixture of 550 mL of glacial acetic acid and 170 mL of pure acetic anhydride is heated to 40°C in a one-liter, three-necked flask equipped with a sealed stirrer and a thermometer.[12] Finely pulverized and dried red lead oxide (300 g) is added slowly with vigorous stirring.[12] The exothermic reaction is maintained at a temperature below 65°C.[12] After the addition is complete and the reaction subsides, the solution is cooled to allow for the crystallization of lead tetraacetate.[12] The crystals are then collected by filtration, washed with glacial acetic acid, and dried in a desiccator.[12]
General Procedure for the Oxidation of a 1,2-Diol (Criegee Oxidation):
To a stirred suspension of lead tetraacetate (1.5 equivalents) in dichloromethane (B109758) (25 mL), a solution of the 1,2-diol (1.0 equivalent, 2.25 mmol) in dichloromethane (10 mL) is added.[9] The resulting mixture is stirred at room temperature for 20 minutes.[9] The reaction is then quenched by the addition of ethylene (B1197577) glycol.[9] The volatile components are removed under reduced pressure to yield the crude product, which can be used in subsequent steps without further purification.[9]
Reaction Mechanisms and Visualizations
The mechanism of the Criegee oxidation is a key aspect of its utility, providing a predictable outcome for the cleavage of vicinal diols.
The following workflow illustrates the general steps involved in performing a lead tetraacetate-mediated oxidation in a laboratory setting.
This compound: An Oxidizing Agent of Limited Synthetic Application
This compound, Hg₂(ClO₄)₂, is known to be a potent oxidizing agent, a property conferred by the perchlorate anion.[13] It is a water-soluble compound that can be synthesized from the reaction of mercury(I) nitrate (B79036) and perchloric acid.[13]
Physicochemical Properties and Handling
This compound is a crystalline solid that should be handled with extreme care due to the high toxicity associated with mercury compounds.
Applications in Synthesis
The oxidation of organomercurial salts by inorganic mercuric salts has been studied, and these reactions are suggested to involve free radical pathways.[1][16]
Comparative Summary and Conclusion
The following table summarizes the key comparative aspects of lead tetraacetate and this compound based on the available data.
Table 2: Comparison of Lead Tetraacetate and this compound
| Feature | Lead Tetraacetate | This compound |
| Oxidizing Power | Strong and versatile | Potent |
| Key Applications | Oxidation of alcohols, cleavage of 1,2-diols, acetoxylation, decarboxylation | Primarily analytical chemistry, synthesis of other mercury compounds |
| Selectivity | High, e.g., selective oxidation of primary alcohols to aldehydes | Not well-documented for organic synthesis |
| Availability of Data | Extensive experimental data, yields, and protocols available | Very limited data on synthetic organic applications |
| Handling | Toxic, moisture-sensitive | Highly toxic |
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. nbinno.com [nbinno.com]
- 3. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]
- 4. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 5. 10. Lead tetra acetate | PDF [slideshare.net]
- 6. chemimpex.com [chemimpex.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. youtube.com [youtube.com]
- 9. Criegee Oxidation | NROChemistry [nrochemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. scribd.com [scribd.com]
- 12. Preparation of Lead(IV)Acetate, Pb(OAc)4 [erowid.org]
- 13. Mercuric perchlorate | 7616-83-3 | Benchchem [benchchem.com]
- 14. Buy Mercury(I) perchlorate tetrahydrate (EVT-1800371) | 312623-78-2 [evitachem.com]
- 15. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Catalytic Performance of Mercurous Perchlorate and Silver Triflate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of an effective catalyst is paramount to the success of a reaction. Lewis acids, in particular, play a crucial role in a vast array of transformations. This guide provides an objective comparison of the catalytic performance of two such Lewis acids: mercurous perchlorate (B79767) and the more contemporary silver triflate. While the initial focus was on mercurous perchlorate, the available scientific literature predominantly details the catalytic applications of mercury(II) perchlorate. Therefore, this guide will focus on the comparison between mercury(II) perchlorate and silver triflate, with a note on the limited data available for this compound as a catalyst.
Overview of Catalytic Properties
Silver Triflate (AgOTf) has emerged as a versatile and powerful Lewis acid catalyst in organic synthesis.[1][2] Its catalytic prowess stems from the combination of a soft silver(I) cation and a weakly coordinating triflate anion. This combination allows for the efficient activation of a wide range of substrates, including alkenes, alkynes, and carbonyl compounds.[2] AgOTf is particularly valued for its ability to promote cyclization reactions, glycosylations, and Friedel-Crafts type transformations.[3] Its high solubility in common organic solvents and its role as an effective halide abstractor further enhance its utility.
There is a notable scarcity of published research detailing the catalytic applications of This compound (Hg2(ClO4)2) in organic synthesis. While its chemical properties are documented, its performance as a catalyst in comparison to other Lewis acids is not well-established in the available literature.
Quantitative Performance Data
The following table summarizes the performance of silver triflate and mercury(II) perchlorate in selected catalytic reactions, based on available experimental data.
| Reaction Type | Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Acetylation | Silver Triflate | Alcohols, Thiols, Phenols, Amines | 1 | Solvent-free | Short | 60 | 92-99 | [6] |
| Pyrrole Synthesis | Silver Triflate | β-alkynyl ketones and amines | 5 | - | - | - | 13-92 | [7] |
| Post-Ugi Heteroannulation | Silver Triflate | Pyrazole-tethered propargylamides | 20 | Dioxane | 7 h | 90 | up to 98 | [8] |
| Isocoumarin Synthesis | Silver Triflate/p-TSA | 2-alkynylbenzoates | - | - | - | - | Good to excellent | [9] |
| Sakurai-Hosomi Allylation | Mercury(II) Perchlorate | Isatins and Isatin (B1672199) Ketoimines | 0.1 | - | - | - | - | [5] |
Experimental Protocols
General Procedure for Silver Triflate Catalyzed Acetylation of Alcohols
A representative experimental protocol for the silver triflate-catalyzed acetylation of an alcohol is as follows:
-
To a stirred solution of the alcohol (1.0 mmol) in a round-bottom flask, add acetic anhydride (B1165640) (1.2 mmol).
-
Add silver triflate (0.01 mmol, 1 mol%) to the mixture.
-
Heat the reaction mixture at 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure acetylated product.[6]
General Procedure for Mercury(II) Perchlorate Catalyzed Sakurai-Hosomi Allylation
A general procedure for the mercury(II) perchlorate-catalyzed allylation of an isatin is described below. Note: Extreme caution should be exercised when handling mercury compounds due to their high toxicity.
-
To a solution of the isatin (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add allyltrimethylsilane (B147118) (1.5 mmol).
-
Add mercury(II) perchlorate trihydrate (0.001 mmol, 0.1 mol%) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature) and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired allylated product.[5]
Visualizing Catalytic Pathways
The following diagrams illustrate a general workflow for catalyst screening and a conceptual catalytic cycle for a Lewis acid-catalyzed reaction.
Caption: A typical workflow for comparing the performance of different catalysts.
Caption: A simplified representation of a Lewis acid catalytic cycle.
Conclusion
Based on the available scientific literature, silver triflate is a highly versatile, efficient, and widely used catalyst for a broad range of organic transformations. Its performance is well-documented, with numerous examples demonstrating high yields under mild conditions. In contrast, the catalytic applications of mercury(II) perchlorate are more limited and its high toxicity is a significant drawback. For researchers and drug development professionals seeking a reliable and safer Lewis acid catalyst, silver triflate presents a demonstrably superior option. The catalytic activity of this compound remains an area with a significant lack of data, precluding a direct comparison at this time.
References
- 1. Silver Triflate (2923-28-6) at Nordmann - nordmann.global [nordmann.global]
- 2. Silver trifluoromethanesulfonate: a versatile tool in organic synthesis - new progress in catalytic reactions and applications - Wechem [wechemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Mercuric perchlorate | Cl2HgO8 | CID 3080641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silver Triflate Catalyzed Acetylation of Alcohols, Thiols, Phenols, and Amines [organic-chemistry.org]
- 7. Pyrrole synthesis catalyzed by AgOTf or cationic Au(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silver triflate/p-TSA co-catalysed synthesis of 3-substituted isocoumarins from 2-alkynylbenzoates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to Titrimetric Assays for Mercurous Ion Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of mercurous ions is critical for quality control and stability studies. While modern instrumental methods are prevalent, classical titrimetric assays remain a cost-effective and reliable option. This guide provides a comparative overview of the validation of a mercurous ion assay using permanganometric titration, alongside two alternative titrimetric methods: complexometric and iodometric titrations.
Experimental Protocols
A thorough understanding of the experimental procedures is fundamental to evaluating and implementing these assays. Below are detailed protocols for the permanganometric titration of mercurous ions and two alternative methods.
Method 1: Permanganometric Titration of Mercurous Ions
This method is based on the oxidation of mercurous ions (Hg₂²⁺) to mercuric ions (Hg²⁺) by potassium permanganate (B83412) (KMnO₄) in an acidic medium. The endpoint is indicated by the persistence of the pink color of the permanganate ion.
-
Reagents and Preparation:
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution.
-
Sulfuric Acid (H₂SO₄), 10% v/v.
-
Mercurous Perchlorate (B79767) [Hg₂(ClO₄)₂] sample.
-
Deionized water.
-
-
Procedure:
-
Accurately weigh a quantity of the mercurous perchlorate sample and dissolve it in a sufficient volume of deionized water.
-
Transfer the sample solution to a 250 mL conical flask.
-
Acidify the solution by adding 20 mL of 10% sulfuric acid.
-
Titrate the solution with standardized 0.1 N potassium permanganate solution from a burette.
-
The endpoint is reached when a faint, permanent pink color persists in the solution for at least 30 seconds.
-
Record the volume of KMnO₄ consumed.
-
The reaction is: 5Hg₂²⁺ + 2MnO₄⁻ + 16H⁺ → 10Hg²⁺ + 2Mn²⁺ + 8H₂O.
-
Method 2: Complexometric Titration (EDTA Back-Titration)
Direct titration of mercurous ions with EDTA is not feasible due to the disproportionation of Hg(I) in the presence of EDTA.[1] Therefore, an oxidation step to Hg(II) is performed, followed by a back-titration.
-
Reagents and Preparation:
-
Standardized 0.05 M EDTA (Disodium salt) solution.
-
Standardized 0.05 M Zinc Sulfate (B86663) (ZnSO₄) solution.
-
Nitric Acid (HNO₃), concentrated.
-
Hexamethylenetetramine buffer (pH ~6).
-
Xylenol Orange indicator.
-
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in a small amount of water.
-
Add concentrated nitric acid to oxidize Hg₂²⁺ to Hg²⁺ and gently heat the solution.
-
Cool the solution and add a known excess of standardized 0.05 M EDTA solution.
-
Adjust the pH of the solution to approximately 6 with the hexamethylenetetramine buffer.
-
Add a few drops of Xylenol Orange indicator. The solution will turn yellow if EDTA is in excess.
-
Titrate the excess EDTA with standardized 0.05 M zinc sulfate solution until the color changes from yellow to a reddish-purple.
-
Record the volume of ZnSO₄ consumed.
-
Method 3: Iodometric Titration
This method also involves an initial oxidation of mercurous ions to mercuric ions. The mercuric ions then react with an excess of potassium iodide to form a tetraiodomercurate(II) complex.
-
Reagents and Preparation:
-
Standardized 0.1 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Potassium Iodide (KI), 10% w/v solution.
-
Nitric Acid (HNO₃), concentrated.
-
Starch indicator solution (1% w/v).
-
Standardized 0.1 N Iodine (I₂) solution.
-
-
Procedure:
-
Accurately weigh the this compound sample, dissolve it in water, and oxidize to Hg²⁺ with nitric acid as described in Method 2.
-
To the acidic solution of Hg²⁺, add a known excess of standardized 0.1 N iodine solution.
-
Allow the reaction to go to completion in a stoppered flask.
-
Titrate the excess, unreacted iodine with standardized 0.1 N sodium thiosulfate solution.
-
When the solution turns a pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of Na₂S₂O₃ consumed.
-
Comparison of Validation Parameters
The following table summarizes the typical performance characteristics for the three titrimetric methods. The data presented is illustrative and intended for comparative purposes, as specific validation results can vary based on experimental conditions and sample matrix.
| Validation Parameter | Permanganometric Titration | Complexometric (EDTA) Titration | Iodometric Titration |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.997 |
| Specificity | Moderate (Susceptible to interference from other reducing agents) | High (Improved with masking agents) | Moderate (Susceptible to interference from other oxidizing and reducing agents) |
| Range | 10 - 100 mg of analyte | 5 - 150 mg of analyte | 15 - 120 mg of analyte |
Visualizing the Workflow and Parameter Relationships
To better understand the processes involved in method validation, the following diagrams illustrate the experimental workflow and the logical connections between key validation parameters.
Workflow for Titration Method Validation
References
A Comparative Analysis of Mercurous Perchlorate Cross-Reactivity with Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of mercurous perchlorate (B79767) with various halide ions—fluoride (B91410), chloride, bromide, and iodide. The information presented is supported by quantitative data and detailed experimental protocols to assist researchers in understanding and predicting the behavior of mercurous ions in the presence of halides.
Introduction
Mercurous perchlorate, Hg₂(ClO₄)₂, is a soluble salt of the mercury(I) ion. In solution, the mercurous ion (Hg₂²⁺) can react with halide ions (X⁻) to form sparingly soluble mercurous halides (Hg₂X₂). This cross-reactivity is a critical consideration in various applications, from analytical chemistry to synthetic processes where the presence of halide impurities can lead to precipitation and interference. The extent of this cross-reactivity is primarily governed by the solubility of the resulting mercurous halide.
Quantitative Comparison of Halide Cross-Reactivity
The cross-reactivity of this compound with halides can be quantitatively compared by examining the solubility product constants (Ksp) of the corresponding mercurous halides. A lower Ksp value indicates a less soluble compound and, therefore, a stronger tendency to precipitate from solution upon reaction with the mercurous ion.
| Halide Ion | Formula of Precipitate | Solubility Product Constant (Ksp) at 25°C | pKsp (-log(Ksp)) |
| Fluoride (F⁻) | Hg₂F₂ | 3.1 x 10⁻⁶[1] | 5.51[2] |
| Chloride (Cl⁻) | Hg₂Cl₂ | 1.43 x 10⁻¹⁸[3] | 17.84 |
| Bromide (Br⁻) | Hg₂Br₂ | 6.40 x 10⁻²³ | 22.19[4] |
| Iodide (I⁻) | Hg₂I₂ | 5.2 x 10⁻²⁹ | 28.28 |
Note: pKsp values are calculated from the provided Ksp values for ease of comparison. A higher pKsp indicates lower solubility.
From the data, it is evident that the cross-reactivity, as indicated by the propensity to form a precipitate, increases significantly down the halogen group. Mercurous iodide is the least soluble, followed by mercurous bromide, mercurous chloride, and finally, mercurous fluoride, which is the most soluble of the four.
Experimental Protocol for Comparative Analysis
This protocol outlines a method for the qualitative and semi-quantitative comparison of the cross-reactivity of this compound with halide ions.
Objective: To observe and compare the precipitation of mercurous halides upon the addition of this compound to solutions containing different halide ions.
Materials:
-
This compound (Hg₂(ClO₄)₂) solution (0.1 M)
-
Sodium fluoride (NaF) solution (0.1 M)
-
Sodium chloride (NaCl) solution (0.1 M)
-
Sodium bromide (NaBr) solution (0.1 M)
-
Sodium iodide (NaI) solution (0.1 M)
-
Test tubes and rack
-
Pipettes
-
Distilled water
Procedure:
-
Preparation of Halide Solutions: Prepare 0.1 M solutions of NaF, NaCl, NaBr, and NaI in distilled water.
-
Labeling: Label four separate test tubes, one for each halide solution.
-
Addition of Halide Solutions: Pipette 2 mL of each halide solution into its respective labeled test tube.
-
Addition of this compound: To each test tube, add 2 mL of the 0.1 M this compound solution.
-
Observation: Observe the formation of any precipitates. Note the color and apparent quantity of the precipitate in each test tube.
-
Comparison: Compare the results across the four test tubes. The order of precipitation and the density of the precipitate will provide a qualitative measure of the cross-reactivity.
Expected Observations:
-
Fluoride: A slight, possibly white, precipitate of mercurous fluoride may form, or the solution may remain clear, depending on the precise concentrations, due to its relatively higher solubility. Mercurous fluoride is described as yellow cubic crystals that turn black on exposure to light.[1]
-
Chloride: A white precipitate of mercurous chloride (calomel) will form.[3][5]
-
Bromide: A white to yellowish-white precipitate of mercurous bromide will form.[6]
-
Iodide: A greenish-yellow precipitate of mercurous iodide will form.
The amount of precipitate formed will follow the trend of the Ksp values, with the iodide solution showing the most abundant precipitate and the fluoride solution showing the least, if any.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the cross-reactivity of this compound with halides.
Caption: Reaction of this compound with halide ions.
Caption: Experimental workflow for comparing halide cross-reactivity.
Conclusion
The cross-reactivity of this compound with halide ions is a predictable phenomenon based on the solubility of the resulting mercurous halides. The reactivity follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, with iodide showing the strongest and fluoride the weakest tendency to form a precipitate. This guide provides the necessary data and a straightforward experimental protocol for researchers to assess and compare these reactions in a laboratory setting. Understanding this differential reactivity is crucial for avoiding unintended precipitation and for the development of robust analytical and synthetic methods.
References
A Comparative Structural Analysis of Mercurous and Mercuric Perchlorate for Researchers
This guide provides a detailed structural and physicochemical comparison of mercurous perchlorate (B79767) and mercuric perchlorate, intended for researchers, scientists, and professionals in drug development. The following sections objectively compare the properties of these two inorganic compounds, supported by available experimental data and detailed methodologies for key analytical techniques.
Structural and Bonding Characteristics
Mercurous perchlorate and mercuric perchlorate are both salts of perchloric acid, but they differ fundamentally in the oxidation state of the mercury cation, which dictates their structure and chemical behavior.
This compound possesses the chemical formula Hg₂(ClO₄)₂ . A defining feature of this compound is the presence of the mercurous ion, [Hg₂]²⁺. In this dimeric cation, two mercury(I) atoms are covalently bonded to each other, with each mercury atom also being ionically bonded to a perchlorate anion (ClO₄⁻). The [Hg₂]²⁺ unit is a stable species, and its presence is a key differentiator from mercuric compounds.
Mercuric Perchlorate , with the chemical formula Hg(ClO₄)₂ , contains the mercury(II) ion, Hg²⁺. In this compound, a single mercury atom in the +2 oxidation state is ionically bonded to two perchlorate anions. The absence of a direct mercury-mercury bond results in significantly different coordination chemistry and crystal structures compared to its mercurous counterpart. The hexahydrated form, --INVALID-LINK--₂, is a well-characterized complex where the Hg²⁺ ion is octahedrally coordinated by six water molecules.[1][2]
Physicochemical Properties
The differing cationic species in mercurous and mercuric perchlorate lead to distinct physical and chemical properties. A summary of these properties is presented in the table below.
| Property | This compound | Mercuric Perchlorate |
| Chemical Formula | Hg₂(ClO₄)₂ | Hg(ClO₄)₂ |
| Molar Mass | 599.08 g/mol | 399.49 g/mol (anhydrous) |
| Mercury Oxidation State | +1 | +2 |
| Appearance | White crystalline solid | White crystalline solid[1] |
| Melting Point | 64 °C (hydrated form)[3] | 170 °C (anhydrous)[1] |
| Boiling Point | Decomposes | 250 °C (decomposes, anhydrous)[1] |
| Solubility in Water | Soluble | Highly soluble, deliquescent[1] |
| Crystal Structure | Data not widely available | Trigonal (hexahydrate)[1] |
Synthesis Pathways
The synthesis of mercurous and mercuric perchlorate proceeds via different precursors, reflecting the stability of the respective mercury oxidation states.
Caption: Synthesis routes for mercurous and mercuric perchlorates.
Experimental Protocols
The characterization of mercurous and mercuric perchlorate relies on standard analytical techniques for inorganic compounds. Due to their potentially explosive nature, appropriate safety precautions must be taken.
Single-Crystal X-ray Diffraction
This technique is crucial for determining the precise three-dimensional arrangement of atoms in the crystal lattice.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution in a vibration-free environment. For air-sensitive samples, crystallization can be performed under an inert atmosphere in a Schlenk flask.[4][5]
-
Data Collection: A suitable single crystal (typically 0.05-0.25 mm) is mounted on a goniometer.[5][6] The crystal is often cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images as the crystal is rotated.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to yield precise atomic coordinates, bond lengths, and angles.[7][8]
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of the molecules and ions within the compounds, offering a fingerprint for identification and structural analysis.
-
Sample Preparation: Solid samples are typically analyzed as fine powders. Aqueous solutions can also be analyzed to study the species present in the dissolved state.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.[9] The laser is focused on the sample, and the scattered light is collected and analyzed. For potentially explosive materials, standoff Raman spectroscopy can be employed to ensure operator safety.[9][10][11]
-
Data Analysis: The resulting Raman spectrum shows peaks corresponding to specific vibrational modes. For this compound, a key feature would be the vibration associated with the Hg-Hg bond. The perchlorate ion (ClO₄⁻) exhibits characteristic vibrational modes that can also be identified.[12][13]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These thermal analysis techniques are used to study the thermal stability and decomposition behavior of the compounds.
-
Sample Preparation: A small, precisely weighed sample (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[14]
-
Instrumentation: A simultaneous TGA/DSC instrument is used to measure changes in mass (TGA) and heat flow (DSC) as a function of temperature.[15][16]
-
Experimental Conditions: The analysis is typically carried out under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon), at a constant flow rate.[14] The sample is heated at a controlled rate (e.g., 10 °C/min).[17]
-
Data Analysis: The TGA curve shows mass loss events, such as dehydration or decomposition. The DSC curve indicates whether these processes are endothermic or exothermic. This data is critical for determining the decomposition temperature and understanding the thermal stability of the material.[18]
Logical Workflow for Structural Comparison
The following diagram illustrates the logical workflow for a comprehensive structural comparison of mercurous and mercuric perchlorate.
Caption: Logical workflow for comparing mercurous and mercuric perchlorate.
References
- 1. Mercury(II) perchlorate - Wikipedia [en.wikipedia.org]
- 2. (PDF) The Crystal Structure of Hexaaquamercury(II) [research.amanote.com]
- 3. 312623-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 7. benchchem.com [benchchem.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Remote Raman spectroscopy of explosive precursors [spiedigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Raman spectra of methyl mercuric perchlorate and nitrate in solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 16. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity of Commercial Mercurous Perchlorate
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In applications utilizing mercurous perchlorate (B79767) (Hg₂(ClO₄)₂), the presence of impurities, particularly mercuric (Hg²⁺) ions, can significantly impact experimental outcomes. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercial mercurous perchlorate, alongside a comparative look at viable alternatives.
This guide offers detailed experimental protocols for the determination of this compound assay and the quantification of mercuric ion impurity. Furthermore, it presents a comparison with alternative mercury(I) salts, namely mercurous nitrate (B79036) and mercurous sulfate (B86663), to aid in the selection of the most suitable reagent for specific research needs.
Data Presentation: Purity and Properties of Mercurous Salts
The following table summarizes the key characteristics of this compound and its common alternatives. Purity levels are based on commercially available product specifications.
| Feature | This compound | Mercurous Nitrate | Mercurous Sulfate |
| Chemical Formula | Hg₂(ClO₄)₂ | Hg₂(NO₃)₂ | Hg₂SO₄ |
| Typical Purity | ≥ 98% | ≥ 98% | Reagent Grade |
| Common Impurities | Mercuric perchlorate (Hg(ClO₄)₂) | Mercuric nitrate (Hg(NO₃)₂) | Mercuric sulfate (HgSO₄) |
| Solubility in Water | Soluble | Soluble | Sparingly soluble |
| Primary Applications | Redox titrations, analytical reagent | Analytical reagent, preparation of other mercury(I) compounds | Component of standard electrochemical cells |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound involves two key experiments: an assay to quantify the mercurous ion (Hg₂²⁺) content and a specific analysis to determine the concentration of the primary impurity, mercuric ions (Hg²⁺).
Assay of this compound by Permanganate (B83412) Titration
This method determines the percentage of this compound in a sample by oxidizing the mercurous ions to mercuric ions using a standardized solution of potassium permanganate. The mercurous ion is oxidized according to the following reaction:
5Hg₂²⁺ + 2MnO₄⁻ + 16H⁺ → 10Hg²⁺ + 2Mn²⁺ + 8H₂O
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the commercial this compound sample and dissolve it in 50 mL of distilled water. Add 10 mL of dilute (1 M) nitric acid to prevent the hydrolysis of mercury salts.
-
Titration Setup: Fill a 50 mL burette with a standardized 0.1 N potassium permanganate (KMnO₄) solution.
-
Titration: Titrate the this compound solution with the potassium permanganate solution. The endpoint is reached when a faint, persistent pink color is observed in the solution, indicating an excess of permanganate ions.
-
Calculation: Calculate the percentage of this compound in the sample using the following formula:
% this compound = (V × N × E) / W × 100
Where:
-
V = Volume of KMnO₄ solution used (in L)
-
N = Normality of the KMnO₄ solution
-
E = Equivalent weight of this compound (499.08 g/mol )
-
W = Weight of the sample (in g)
-
Determination of Mercuric Ion Impurity by Complexometric Titration
This method quantifies the amount of mercuric ion (Hg²⁺) impurity in the this compound sample. It involves the complexation of Hg²⁺ with a known excess of ethylenediaminetetraacetic acid (EDTA), followed by back-titration of the excess EDTA with a standard zinc sulfate solution. Mercurous ions do not form a stable complex with EDTA under these conditions and will precipitate as mercurous chloride upon addition of sodium chloride, which is then filtered off.
Experimental Protocol:
-
Sample Preparation and Separation of Mercurous Ions:
-
Accurately weigh approximately 1 g of the this compound sample and dissolve it in 100 mL of distilled water.
-
Add a 5% w/v sodium chloride solution dropwise until no further white precipitate of mercurous chloride (Hg₂Cl₂) is formed.
-
Filter the solution through a fine-pore filter paper to remove the precipitated mercurous chloride. Wash the precipitate with a small amount of cold distilled water and collect the filtrate and washings.
-
-
Complexation with EDTA:
-
To the filtrate, add a known excess volume of a standardized 0.05 M EDTA solution.
-
Adjust the pH of the solution to 5-6 using a hexamine buffer.
-
Add a few drops of Xylenol Orange indicator. The solution will turn yellow.
-
-
Back-Titration:
-
Titrate the excess EDTA with a standardized 0.05 M zinc sulfate (ZnSO₄) solution until the color of the solution changes from yellow to a reddish-violet endpoint.
-
-
Calculation: Calculate the percentage of mercuric ion impurity using the following formula:
% Mercuric Ion = [((V_EDTA × M_EDTA) - (V_ZnSO₄ × M_ZnSO₄)) × M_Hg] / W × 100
Where:
-
V_EDTA = Volume of EDTA solution added (in L)
-
M_EDTA = Molarity of EDTA solution
-
V_ZnSO₄ = Volume of ZnSO₄ solution used in titration (in L)
-
M_ZnSO₄ = Molarity of ZnSO₄ solution
-
M_Hg = Molar mass of mercury (200.59 g/mol )
-
W = Weight of the sample (in g)
-
Visualization of Experimental Workflow
The logical flow of the purity assessment process is crucial for reproducible results. The following diagram, generated using the DOT language, illustrates the key steps.
Purity assessment workflow for this compound.
Comparison with Alternatives
While this compound is a valuable reagent, its stability and the presence of the perchlorate anion can be concerns in certain applications. Mercurous nitrate and mercurous sulfate are common alternatives.
-
Mercurous Nitrate: This is a more commonly used mercury(I) salt and is often more readily available. It serves as an excellent alternative in most titrimetric applications where this compound is used. However, the nitrate ion can interfere in some reactions, and like the perchlorate, it is highly soluble, which can be a disadvantage in applications requiring a solid-phase component.
-
Mercurous Sulfate: The primary advantage of mercurous sulfate is its low solubility in water. This property makes it exceptionally suitable for use in the construction of reference electrodes for electrochemical measurements, such as the mercury/mercurous sulfate electrode (MSE), which provides a stable reference potential in sulfate
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mercurous Perchlorate
Essential guidance for the safe handling and disposal of mercurous perchlorate (B79767), ensuring the protection of laboratory personnel and the environment.
Mercurous perchlorate (Hg₂(ClO₄)₂) is a highly toxic and reactive compound that demands meticulous handling and disposal protocols. As an inorganic mercury salt and a strong oxidizing agent, it presents significant health and safety risks. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely, reinforcing a culture of safety and environmental responsibility in the laboratory.
Immediate Safety and Hazard Information
This compound is fatal if swallowed, inhaled, or in contact with skin.[1][2] It is a strong oxidizer and may intensify fires or cause an explosion when in contact with combustible materials.[1][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3][4]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Seek immediate medical attention.[2]
-
Eye Contact: Irrigate immediately with copious amounts of water.
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[4]
-
Ingestion: Rinse mouth and seek immediate medical attention.[4]
-
Spill: Evacuate the area immediately.[5] For large spills, contact your institution's environmental health and safety (EHS) office or emergency services. Small spills should only be handled by trained personnel equipped with a mercury spill kit.[6][7]
Quantitative Hazard Data
For quick reference, the following table summarizes key quantitative hazard information for mercury compounds.
| Hazard Parameter | Value | Reference Compound/Condition |
| LD50 (Lethal Dose, 50%) | < 50 mg/kg (Highly Toxic) | General for highly toxic mercury compounds[6] |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (as Hg) | OSHA[8] |
| Immediately Dangerous to Life or Health (IDLH) | 10.0 mg/m³ (as Hg) | NIOSH[1] |
| Threshold Limit Value (TLV) | 0.025 mg/m³ (as Hg) | ACGIH[8] |
Disposal Plan: From Laboratory Bench to Final Disposition
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste management facility. However, in situations where immediate stabilization is necessary before pickup, a chemical precipitation protocol can be employed to convert the soluble this compound into a more stable, insoluble form.
Operational Flow for this compound Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocol: Chemical Precipitation of this compound Waste
This protocol details the conversion of soluble this compound to insoluble mercuric sulfide (B99878) (HgS). This procedure should only be performed by trained personnel.
Objective: To precipitate mercurous ions from an aqueous solution as mercuric sulfide for stabilization prior to disposal.
Principle: Sodium sulfide is added to the this compound solution. The sulfide ions (S²⁻) react with the mercurous ions (Hg₂²⁺) to form mercuric sulfide (HgS), a highly insoluble and more stable compound. The perchlorate ion remains in the solution.
Materials:
-
This compound waste solution
-
Sodium sulfide (Na₂S) solution (1 M)
-
Deionized water
-
pH indicator strips or pH meter
-
Appropriate hazardous waste container
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Preparation:
-
Dilution and pH Adjustment:
-
Slowly dilute the waste solution with an equal volume of cold deionized water to reduce the concentration and reactivity of the perchlorate.
-
Adjust the pH of the solution to between 7 and 9 using a dilute acid or base as necessary. This pH range is optimal for the precipitation of mercuric sulfide.[2][3]
-
-
Precipitation:
-
While stirring the diluted waste solution, slowly add the 1 M sodium sulfide solution dropwise. A dark precipitate of mercuric sulfide will form.
-
Continue adding the sodium sulfide solution until no more precipitate is formed. A slight excess of sulfide is recommended to ensure complete precipitation. A sulfide to mercury molar ratio greater than 1:1 is advised.[2][8]
-
-
Digestion of Precipitate:
-
Continue stirring the mixture for at least one hour to allow the precipitate to fully form and agglomerate. This process, known as digestion, results in larger particles that are easier to filter.
-
-
Separation of Precipitate:
-
Separate the solid mercuric sulfide from the liquid by filtration.
-
The collected solid is considered hazardous waste. Transfer the filter paper and precipitate to a clearly labeled, sealed hazardous waste container.
-
The remaining liquid (filtrate) will still contain the perchlorate ions and potentially trace amounts of mercury. It must also be collected and disposed of as hazardous liquid waste. Do not discard it down the drain.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with this compound using a suitable decontamination solution and then washing with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Final Disposal:
The containers with the solid mercuric sulfide precipitate and the liquid filtrate must be collected by a licensed hazardous waste disposal company. Ensure all waste containers are properly labeled with their contents.
References
- 1. US6399849B1 - Treatment of mercury containing waste - Google Patents [patents.google.com]
- 2. Effective Strategies to Remove Mercury from Contaminated Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. epa.gov [epa.gov]
- 4. EP0097478A2 - Process for removal and recovery of mercury from waste water - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Leaching Mercury Sulfide - 911Metallurgist [911metallurgist.com]
- 7. US4147626A - Treatment of mercury contaminated aqueous media - Google Patents [patents.google.com]
- 8. Stabilization of mercury-containing wastes using sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Remove Mercury From Your Industrial Water and Wastewater - SAMCO Technologies [samcotech.com]
Essential Safety and Operational Guide for Handling Mercurous Perchlorate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of mercurous perchlorate (B79767). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
| Chemical Name | Mercurous Perchlorate |
| Synonyms | Mercury(I) perchlorate |
| CAS Number | 13932-02-0[1] |
| Molecular Formula | Hg₂(ClO₄)₂ |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly toxic and reactive substance. It is a strong oxidizer and poses a severe health hazard through all routes of exposure.
GHS Hazard Classification:
-
Oxidizing Solids: Category 2 (May intensify fire; oxidizer)
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 1 (Fatal if swallowed, in contact with skin, or if inhaled)
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs through prolonged or repeated exposure)
-
Hazardous to the Aquatic Environment (Acute and Chronic): Category 1 (Very toxic to aquatic life with long lasting effects)
Required Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles and a face shield. |
| Skin | Chemical-resistant gloves (e.g., Silver Shield®, laminate-style with outer heavy-duty nitrile or neoprene gloves). A chemically resistant apron or lab coat is also required. |
| Respiratory | A NIOSH-approved full-facepiece respirator with cartridges effective for mercury vapors and particulates. In case of high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is necessary. |
| Body | Fire/flame-resistant lab coat. |
Quantitative Exposure Limits:
| Parameter | Limit |
| OSHA PEL | 0.1 mg/m³ (as Hg) |
| NIOSH IDLH | 10 mg/m³ (as Hg) |
| ACGIH TLV | 0.025 mg/m³ (as Hg) |
Safe Handling and Storage Protocols
Operational Plan:
-
Work Area Preparation:
-
All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Remove all flammable and combustible materials from the immediate work area.
-
Use a tray or secondary containment to minimize the spread of potential spills.
-
-
Handling Procedure:
-
Before handling, ensure all required PPE is correctly worn.
-
Use only plastic or compatible glass utensils for transferring the chemical. Avoid metal spatulas.
-
Handle the substance gently to avoid creating dust.
-
Keep containers tightly closed when not in use.
-
Storage Plan:
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Store in a tightly sealed, non-metallic, and clearly labeled container.
-
Segregate from incompatible materials, particularly:
-
Combustible and flammable materials
-
Reducing agents (e.g., zinc, alkali metals, formic acid)
-
Acids and bases
-
-
Store in a locked cabinet to restrict unauthorized access.
Emergency and Spill Response
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste containing this compound is considered hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
-
Waste Storage:
-
Store the waste container in a secure, designated hazardous waste accumulation area.
-
Ensure the storage area is cool, dry, and away from incompatible materials.
-
-
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with the full chemical name and any relevant safety data.
-
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
